Bisphenol A diglycidyl ether
Beschreibung
This compound is a diarylmethane.
This compound is a Standardized Chemical Allergen. The physiologic effect of this compound is by means of Increased Histamine Release, and Cell-mediated Immunity.
epoxy resin based on bisphenol-A.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFVJGUPQDGYKZ-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C21H24O4, Array | |
| Record name | BISPHENOL A DIGLYCIDYL ETHER | |
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| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |
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Related CAS |
25085-99-8 | |
| Record name | Bisphenol A diglycidyl ether homopolymer | |
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DSSTOX Substance ID |
DTXSID6024624 | |
| Record name | Bisphenol A diglycidyl ether | |
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Molecular Weight |
340.4 g/mol | |
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Physical Description |
Bisphenol a diglycidyl ether is an odorless yellowish brown liquid. Sinks in water. (USCG, 1999), Liquid; NKRA, Monohydrate: White solid; mp = 40 deg C; [Merck Index] Yellowish-brown odorless liquid; [ICSC] Clear or pale yellow viscous liquid; mp = 8-12 deg C; [NTP] Liquid; mp = 40 deg C; [Aldrich MSDS], Solid, ODOURLESS YELLOWISH BROWN VISCOUS LIQUID., Odorless yellowish brown liquid. | |
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Boiling Point |
Decomposes (NTP, 1992), decomposes | |
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Flash Point |
greater than 200 °F (NTP, 1992), 250 °F, 175 °F (Open cup), 79 °C o.c., >200 °F | |
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Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992) | |
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Density |
1.16 at 68 °F (USCG, 1999) - Denser than water; will sink, Sp Gr: 1.16, Relative density (water = 1): 1.17, 1.16 | |
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Vapor Density |
Relative vapor density (air = 1): 11.7 | |
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Vapor Pressure |
0.00000011 [mmHg] | |
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Color/Form |
Sticky | |
CAS No. |
1675-54-3, 25085-99-8 | |
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Melting Point |
46 to 54 °F (NTP, 1992), 8-12 °C, 43 °C, 46-54 °F | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0032737 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/365 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Bisphenol A Diglycidyl Ether (BADGE)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisphenol A diglycidyl ether (BADGE or DGEBA) is a principal component in the formulation of epoxy resins, which are extensively utilized in a myriad of industrial and commercial applications, from protective coatings and adhesives to composite materials.[1] Its chemical versatility, primarily attributed to the reactive epoxide rings, allows for a wide range of polymerization reactions, leading to thermoset polymers with exceptional mechanical strength, chemical resistance, and thermal stability. Beyond its industrial significance, BADGE has garnered considerable attention within the scientific community, particularly in the fields of toxicology and pharmacology, due to its potential as an endocrine disruptor. This technical guide provides a comprehensive overview of the chemical properties of BADGE, including its physicochemical characteristics, reactivity, and spectroscopic profile. Detailed experimental protocols for its analysis and characterization are presented to facilitate further research and development.
Core Chemical and Physical Properties
This compound is a viscous, colorless to pale straw-colored liquid under standard conditions.[1] The molecule consists of a central bisphenol A unit linked to two glycidyl (B131873) ether groups.[2]
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below for ease of reference.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane | [2][3] |
| Synonyms | BADGE, DGEBA, 2,2-Bis(4-glycidyloxyphenyl)propane | [2] |
| CAS Number | 1675-54-3 | [2] |
| Molecular Formula | C₂₁H₂₄O₄ | [1][2] |
| Molecular Weight | 340.41 g/mol | [1][2] |
| Appearance | Colorless to light amber viscous liquid | [2][4] |
| Melting Point | 8-12 °C | [2] |
| Boiling Point | Decomposes | [2][5] |
| Density | 1.16 g/mL at 25 °C | [2][6] |
| Solubility | Insoluble in water; Soluble in ethanol, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide, chloroform (B151607), and methanol.[4] | |
| Epoxide Equivalent Weight (EEW) | 172-176 g/eq | [2][6] |
| Flash Point | >200 °F (>93 °C) | [5] |
Reactivity and Chemical Behavior
The chemical behavior of BADGE is dominated by the high reactivity of its terminal epoxide rings. These three-membered heterocyclic ethers are susceptible to ring-opening reactions initiated by a variety of nucleophiles and electrophiles.
Polymerization and Curing
The most significant chemical property of BADGE is its ability to undergo polymerization to form cross-linked, three-dimensional networks, a process known as curing. This transformation from a liquid resin to a solid thermoset is typically initiated by the addition of a curing agent (hardener).[1]
Curing with Amines: Polyamines are the most common curing agents for epoxy resins. The reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on one of the carbon atoms of the epoxide ring, leading to the formation of a hydroxyl group and a secondary amine. This newly formed secondary amine can then react with another epoxide group. Primary amines can react with two epoxide groups, leading to extensive cross-linking.[7]
Curing with Anhydrides: Acid anhydrides are another important class of curing agents, particularly for applications requiring high thermal stability. The reaction mechanism is more complex and often requires a catalyst, such as a tertiary amine. The reaction is initiated by the opening of the anhydride (B1165640) ring by a hydroxyl group (which may be present as an impurity or formed from a preliminary reaction) to form a monoester and a carboxylic acid. The carboxylic acid then reacts with an epoxide group, generating another hydroxyl group which can continue the reaction cycle.
Other Curing Mechanisms: BADGE can also be cured through catalytic homopolymerization in the presence of Lewis acids or bases.[4]
Hydrolysis
In the presence of water, the epoxide rings of BADGE can undergo hydrolysis to form diols. The initial hydrolysis product is 2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane (bis-HPPP).[1] The rate of hydrolysis is dependent on factors such as pH and temperature. For instance, at a pH of 7, the half-life of BADGE is approximately 11 days at 15°C and decreases to 1.4 days at 40°C.[8][9]
Other Reactions
BADGE can react with other nucleophiles such as phenols, thiols, and carboxylic acids. The reaction with acrylic acid, for example, results in the formation of vinyl ester resins.[1]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Analysis
This protocol outlines a general method for the determination of BADGE and its hydrolysis products.
-
Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 100% B
-
20-25 min: 100% B
-
25-30 min: 100% to 50% B
-
30-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection:
-
UV Detector: 275 nm.
-
Fluorescence Detector: Excitation at 275 nm, Emission at 305 nm.
-
-
Sample Preparation: Dissolve a known amount of the sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Characterization and Cure Monitoring
FTIR spectroscopy is a powerful tool for identifying the functional groups present in BADGE and for monitoring the progress of the curing reaction.
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation:
-
Liquid BADGE: Place a small drop of the liquid resin between two KBr plates.
-
Cured BADGE: Grind a small amount of the cured resin with KBr powder and press into a pellet.
-
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Key Spectral Features of Uncured BADGE:
-
~3050 cm⁻¹: C-H stretching of the epoxide ring.
-
~1610, 1510, 830 cm⁻¹: Aromatic C=C stretching and C-H bending.
-
~1245 cm⁻¹: Aryl-O-CH₂ stretching.
-
~915 cm⁻¹: Asymmetric stretching of the epoxide ring. This peak is particularly useful for monitoring the curing reaction, as its intensity decreases as the epoxide rings are consumed.
-
~3500 cm⁻¹ (broad): O-H stretching, which can be present due to impurities or hydrolysis and will increase during the curing process.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy provides detailed information about the molecular structure of BADGE.
3.3.1. ¹H NMR Spectroscopy
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of BADGE in 0.6-0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
Expected Chemical Shifts (in CDCl₃):
-
~1.6 ppm (singlet, 6H): -C(CH₃)₂-
-
~2.7-2.9 ppm (multiplets, 4H): -CH₂- of the epoxide ring.
-
~3.3 ppm (multiplet, 2H): -CH- of the epoxide ring.
-
~3.9-4.2 ppm (multiplets, 4H): -O-CH₂-
-
~6.8-7.2 ppm (multiplets, 8H): Aromatic protons.
-
3.3.2. ¹³C NMR Spectroscopy
-
Instrumentation: A 75 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 50-100 mg of BADGE in 0.6-0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Expected Chemical Shifts (in CDCl₃):
-
~31 ppm: -C(CH₃)₂-
-
~42 ppm: -C(CH₃)₂-
-
~45 ppm: -CH₂- of the epoxide ring.
-
~50 ppm: -CH- of the epoxide ring.
-
~69 ppm: -O-CH₂-
-
~114, 128, 143, 156 ppm: Aromatic carbons.
-
Differential Scanning Calorimetry (DSC) for Thermal Properties and Cure Kinetics
DSC is used to determine the thermal transitions and to study the kinetics of the curing reaction.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured or partially cured resin into an aluminum DSC pan and seal it. An empty sealed pan is used as a reference.
-
Experimental Procedures:
-
Glass Transition Temperature (Tg) Determination:
-
Cool the sample to a temperature well below the expected Tg (e.g., -50 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the Tg. The Tg is observed as a step-change in the heat flow curve.
-
-
Cure Profile (Non-isothermal):
-
Heat the uncured sample at a constant rate (e.g., 5, 10, 15, 20 °C/min) through the curing temperature range (e.g., from room temperature to 250 °C).
-
The exothermic peak observed corresponds to the curing reaction. The area under the peak is the total heat of cure (ΔH).
-
-
Cure Kinetics (Isothermal):
-
Rapidly heat the uncured sample to a specific isothermal curing temperature.
-
Hold at that temperature until the exothermic reaction is complete.
-
The rate of heat flow is proportional to the rate of reaction.
-
-
Visualizations
Chemical Structure and Synthesis
Caption: Synthesis of this compound (BADGE).
Curing Reaction with a Primary Amine
Caption: Curing of BADGE with a primary amine hardener.
Hydrolysis of BADGE
Caption: Stepwise hydrolysis of BADGE in an aqueous environment.
Experimental Workflow for DSC Analysis
Caption: Workflow for the analysis of BADGE using DSC.
Conclusion
This compound remains a cornerstone of the polymer industry due to its versatile reactivity and the robust properties of the resulting epoxy resins. A thorough understanding of its chemical properties, including its reactivity and thermal behavior, is crucial for optimizing its use in various applications and for assessing its potential biological impact. The experimental protocols provided in this guide offer a foundation for researchers and scientists to characterize BADGE and its derivatives, paving the way for the development of new materials and a deeper understanding of its interactions with biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. investigadores.unison.mx [investigadores.unison.mx]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound RESIN(1675-54-3) 1H NMR [m.chemicalbook.com]
Synthesis pathway of Bisphenol A diglycidyl ether resin.
An In-depth Technical Guide to the Synthesis of Bisphenol A Diglycidyl Ether (BADGE) Resin
This whitepaper provides a comprehensive overview of the primary synthesis pathway for this compound (BADGE), a foundational component of many epoxy resin formulations. The content herein is intended for researchers, scientists, and professionals in drug development and material science, offering detailed experimental protocols, quantitative data, and process visualizations.
Introduction
This compound (BADGE or DGEBA) is a liquid epoxy resin that is the most widely used in its class, accounting for over 75% of the epoxy resin market.[1][2] It is synthesized through the reaction of bisphenol A (BPA) and an excess of epichlorohydrin (B41342) (ECH).[1][3] The resulting thermosetting polymer is known for its strong adhesion, chemical resistance, and durability, making it a critical material in coatings, adhesives, and composites.[2] This document details the prevalent synthesis method, reaction conditions, and purification processes.
Core Synthesis Pathway
The fundamental reaction for producing BADGE is the O-alkylation of bisphenol A with epichlorohydrin, facilitated by a basic catalyst, typically sodium hydroxide (B78521) (NaOH).[3][4] The process can be summarized in two main stages:
-
Etherification: The sodium salt of bisphenol A, formed by the reaction with NaOH, undergoes a nucleophilic attack on epichlorohydrin to form a chlorohydrin intermediate.
-
Dehydrochlorination: A second mole of NaOH removes a hydrogen chloride molecule from the intermediate, resulting in the formation of the glycidyl (B131873) ether's epoxide ring.
A large excess of epichlorohydrin is crucial to promote the formation of the monomeric diglycidyl ether and to minimize the competing reaction of polymerization, where the intermediate reacts with another bisphenol A molecule.[4]
Quantitative Data Summary
The efficiency and final properties of the synthesized BADGE resin are highly dependent on the reaction parameters. The following tables summarize typical quantitative data compiled from various optimized protocols.
Table 1: Reactant Stoichiometry
| Reactant | Molar Ratio | Purpose |
|---|---|---|
| Bisphenol A (BPA) | 1 equivalent | Core difunctional phenol |
| Epichlorohydrin (ECH) | ~10 equivalents | Favors diglycidyl ether formation, minimizes polymerization[4] |
| Sodium Hydroxide (NaOH) | ~2 equivalents | Catalyst and dehydrochlorinating agent[4] |
Table 2: Reaction Conditions
| Parameter | Value Range | Notes |
|---|---|---|
| Temperature | 60 - 150 °C | Temperature can be varied; often involves a staged heating process[4][5] |
| Reaction Time | 3 - 12 hours | Duration depends on the specific protocol and desired product characteristics[4] |
| Atmosphere | Inert Gas | A protective gas atmosphere is sometimes used to prevent side reactions[5] |
Table 3: Product Characteristics
| Parameter | Typical Value | Unit |
|---|---|---|
| Theoretical Yield | > 90 | %[4][6] |
| Epoxy Equivalent Weight (EEW) | ~180 - 200 | g/eq[4] |
| Appearance | Colorless to pale straw | Viscous Liquid[4] |
| Viscosity (at 25°C) | ~12,200 | cps[5] |
| Hydrolyzable Chlorine | < 0.02 | %[5] |
| Color (Hazen) | ≤ 15 | Platinum-Cobalt Scale[5] |
Experimental Protocols
This section outlines a generalized, multi-step protocol for the synthesis and purification of BADGE resin.
Synthesis Procedure
-
Reactor Charging : In a suitable reactor equipped with a stirrer, thermometer, and condenser, add Bisphenol A and an excess of epichlorohydrin (e.g., a 1:10 molar ratio).[4][6]
-
Dissolution : Heat the mixture while stirring to completely dissolve the Bisphenol A.[4][6]
-
Catalyst Addition & Reaction : Once the Bisphenol A is dissolved, adjust the temperature to the target reaction temperature (e.g., 60°C). Begin the portion-wise addition of a concentrated sodium hydroxide solution.[4] The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Reaction Completion : After the complete addition of NaOH, continue stirring the mixture at the reaction temperature for the specified duration (e.g., 3-12 hours) to ensure the reaction goes to completion.[4]
Purification Procedure
-
Initial Separation : After the reaction period, transfer the reactor contents to a refining kettle or separation funnel.[6]
-
Solvent Wash : Add a mixture of a non-polar solvent like toluene (B28343) and water to the crude product to begin the purification process. Agitate the mixture thoroughly.[5][6]
-
Phase Separation : Allow the layers to separate. The upper organic layer contains the BADGE resin, while the lower aqueous layer contains sodium chloride, excess NaOH, and other impurities. Remove and discard the aqueous layer.[4][6]
-
Water Washes : Perform two or more subsequent washes of the organic layer with water to remove any remaining salts and impurities.[6]
-
Solvent Removal : Transfer the purified organic layer to a solvent removal kettle. Remove the toluene and any remaining unreacted epichlorohydrin, typically via distillation or by heating under vacuum.[5][6] Introducing steam during this step can aid in the removal of volatile components.[6]
-
Final Filtration : Filter the resulting hot, viscous liquid to remove any residual solid impurities, yielding the final this compound resin product.[6]
Conclusion
The synthesis of this compound is a well-established and optimized industrial process. The key to achieving a high yield of high-purity BADGE lies in controlling the stoichiometry of the reactants, particularly the excess of epichlorohydrin, and maintaining precise temperature control throughout the reaction. Furthermore, a rigorous, multi-step purification process is essential to remove byproducts and unreacted reagents, ensuring the final resin meets the required specifications for its intended high-performance applications. The protocols and data presented provide a foundational guide for the laboratory-scale synthesis and understanding of this critical epoxy resin.
References
- 1. researchgate.net [researchgate.net]
- 2. Bisphenol-free and Bio-based epoxy resins - specific polymers [specificpolymers.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. CN105294992A - Method for preparing light-colored this compound epoxy resin - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Diglycidyl Ether of Bisphenol A (DGEBA)
Diglycidyl ether of bisphenol A (DGEBA) is a fundamental component in the formulation of many epoxy resins, which are widely utilized in coatings, adhesives, composites, and electronic materials.[1][2] Its versatility and performance are directly linked to its distinct physical and chemical properties. This technical guide provides an in-depth overview of these characteristics for researchers, scientists, and professionals in drug development and material science.
Core Physical and Chemical Properties
DGEBA is a colorless to pale straw-colored viscous liquid at room temperature.[1] The key properties of DGEBA are summarized in the tables below, providing a quantitative look at its physical and chemical specifications.
Physical Properties of DGEBA
| Property | Value | Conditions |
| Molecular Weight | 340.41 g/mol | |
| Density | 1.16 g/mL | at 25 °C |
| Viscosity | ~12,000 - 16,000 cP (mPa·s) | at 25 °C[3][4] |
| Refractive Index | ~1.568 - 1.5735 | Cured with MHHPA / neat[5][6] |
| Melting Point | 40-44 °C | [6] |
| Boiling Point | 210 °C | at 1 mmHg[6] |
| Glass Transition Temperature (Tg) | 56.23 °C | [7] |
Chemical Properties of DGEBA
| Property | Value | Method |
| Epoxy Equivalent Weight (EEW) | 172-176 g/eq | Titration (ASTM D 1652)[8] |
| Chemical Formula | C₂₁H₂₄O₄ | |
| CAS Number | 1675-54-3 | [1] |
Chemical Synthesis and Reactions
The primary route for synthesizing DGEBA involves the reaction of bisphenol A with epichlorohydrin (B41342).[9][10] This process can be tailored to produce DGEBA resins of varying molecular weights.[9] The reactivity of the terminal epoxy groups is central to the utility of DGEBA, allowing for a variety of curing or cross-linking reactions.
Synthesis of DGEBA
The synthesis of DGEBA is a two-stage reaction. Initially, epichlorohydrin is added to bisphenol A, followed by a dehydrochlorination reaction.[10]
Curing Reactions
The thermosetting nature of epoxy resins is achieved through curing, where the linear DGEBA molecules are cross-linked to form a rigid three-dimensional network. The most common curing agents are polyamines and anhydrides.[1]
Curing with Amines: Primary and secondary amines are widely used as curing agents. The reaction proceeds through the nucleophilic attack of the amine on the carbon atom of the epoxy ring, leading to the opening of the ring and the formation of a hydroxyl group and a secondary or tertiary amine.[11]
Curing with Anhydrides: Anhydride (B1165640) curing typically requires higher temperatures and often involves a catalyst. The reaction is initiated by the opening of the anhydride ring by a hydroxyl group, which can be present on the DGEBA backbone, to form a carboxylic acid. This acid then reacts with an epoxy group.[12]
Experimental Protocols for Characterization
Accurate characterization of DGEBA is crucial for quality control and for predicting the performance of the final cured product. Standardized experimental protocols are employed to determine its key properties.
Determination of Epoxy Equivalent Weight (EEW)
The Epoxy Equivalent Weight is a critical parameter that dictates the stoichiometric ratio of resin to curing agent.
Method: Titration (ASTM D 1652) [2]
-
Reagents : Tetraethylammonium (B1195904) bromide solution in glacial acetic acid, perchloric acid (0.1 N), crystal violet indicator, and methylene (B1212753) chloride.
-
Procedure :
-
A known weight of the DGEBA sample is dissolved in methylene chloride.
-
The tetraethylammonium bromide solution is added.
-
A few drops of crystal violet indicator are added.
-
The solution is titrated with 0.1 N perchloric acid until the endpoint, indicated by a sharp color change from blue to green, is reached.
-
-
Calculation : The EEW is calculated based on the volume of perchloric acid consumed.
Spectroscopic Characterization
Spectroscopic techniques are invaluable for confirming the chemical structure of DGEBA and for monitoring the curing process.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective : To identify characteristic functional groups.
-
Methodology : A thin film of the DGEBA sample is cast on a suitable substrate (e.g., KBr pellet) or analyzed using an ATR (Attenuated Total Reflectance) accessory. The infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).
-
Key Peaks for DGEBA :
-
Epoxy Ring : A characteristic peak appears around 915 cm⁻¹.[13][14] The disappearance of this peak can be used to monitor the extent of the curing reaction.
-
Aromatic C=C : Peaks corresponding to the benzene (B151609) rings of bisphenol A.
-
Ether C-O : Stretching vibrations from the ether linkages.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective : To provide detailed information about the molecular structure.
-
Methodology : The DGEBA sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H NMR and ¹³C NMR spectra are acquired.
-
Key Resonances for DGEBA : The spectra will show characteristic signals for the protons and carbons of the glycidyl (B131873) groups, the aromatic rings, and the isopropylidene bridge of the bisphenol A moiety.[15][16] NMR can also be used to determine the EEW.[2][15]
Thermal Analysis
Thermal analysis techniques are used to determine the thermal stability and transitions of DGEBA and its cured networks.
Differential Scanning Calorimetry (DSC)
-
Objective : To measure the glass transition temperature (Tg) and to study the kinetics of the curing reaction.[7]
-
Methodology : A small, weighed sample is placed in a DSC pan and heated at a controlled rate. The heat flow to or from the sample is measured relative to a reference.
-
Analysis : The Tg is observed as a step change in the heat flow. The exothermic peak during a heating scan of an uncured sample represents the curing reaction, and the area under the peak is proportional to the heat of reaction.[17][18]
Thermogravimetric Analysis (TGA)
-
Objective : To determine the thermal stability and decomposition temperature of the material.[7]
-
Methodology : A sample is heated in a controlled atmosphere (e.g., nitrogen or air) on a microbalance, and its mass is monitored as a function of temperature.
-
Analysis : The TGA curve shows the temperature at which the material begins to decompose, indicated by a loss of mass.
Chemical Stability and Degradation
DGEBA exhibits good chemical resistance once cured. However, the uncured resin and the cured network can be susceptible to degradation under certain conditions.
-
Hydrolysis : DGEBA can slowly hydrolyze in the presence of water, leading to the formation of 2,2-bis[4(2,3-dihydroxypropoxy)phenyl]propane (bis-HPPP).[1] The ester linkages in some modified or bio-based epoxy resins can be susceptible to hydrolytic degradation, particularly in basic solutions.[19][20]
-
Thermal Degradation : At elevated temperatures, the cured DGEBA network will undergo thermal decomposition. The decomposition mechanism can involve homolysis of bonds within the polymer structure.[21]
-
UV Degradation : Exposure to ultraviolet radiation can lead to surface degradation of cured DGEBA resins, the extent of which can be influenced by the type of curing agent used.[22]
References
- 1. Bisphenol A diglycidyl ether - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. uvebtech.com [uvebtech.com]
- 4. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01039B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound RESIN | 1675-54-3 [chemicalbook.com]
- 7. irjet.net [irjet.net]
- 8. "Determination of Epoxy Equivalent Weight of Glycidyl Ether Based Epoxi" by Monoj Pramanik, Sharathkumar K. Mendon et al. [aquila.usm.edu]
- 9. nilsmalmgren.com [nilsmalmgren.com]
- 10. Epoxy - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. journal.uctm.edu [journal.uctm.edu]
- 17. osti.gov [osti.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Accelerated hydrolytic degradation of ester-containing biobased epoxy resins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Decomposition mechanisms and kinetics of amine/anhydride-cured DGEBA epoxy resin in near-critical water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Surface Degradation of DGEBA Epoxy Resins Cured with Structurally Different Amine Hardeners: Effects of UV Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Toxicological Profile of Bisphenol A Diglycidyl Ether (BADGE): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of Bisphenol A diglycidyl ether (BADGE), a widely used epoxy resin. The information is curated to be a vital resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key toxicological data, details experimental methodologies for crucial assays, and visualizes associated signaling pathways.
Core Toxicological Data
The toxicological effects of BADGE have been evaluated across various endpoints, including acute toxicity, sub-chronic and chronic toxicity, and its potential for endocrine disruption and genotoxicity. The following tables summarize the key quantitative data from these studies.
Acute and Chronic Toxicity Data
The acute toxicity of BADGE is generally low via oral and dermal routes. Sub-chronic and chronic studies have established No-Observed-Adverse-Effect Levels (NOAELs), which are crucial for risk assessment.
| Acute Toxicity | |||
| Parameter | Species | Route | Value |
| LD50 | Rat | Oral | >2,000 - 19,600 mg/kg bw[1][2] |
| LD50 | Mouse | Oral | 15,600 mg/kg bw[1] |
| LD50 | Rabbit | Oral | 19,800 mg/kg bw[1] |
| LD50 | Rat | Dermal | >1,200 - >1,600 mg/kg bw[1] |
| LD50 | Rabbit | Dermal | 20,000 mg/kg bw[1] |
| Sub-chronic and Chronic Toxicity | |||
| Parameter | Study Duration | Species | Value |
| NOAEL | 90-day | Rat | 50 mg/kg bw/day[3][4] |
| NOAEL | 2-year (carcinogenicity) | Male Rat | 15 mg/kg bw/day[3][4] |
Endocrine Disruption and Genotoxicity
BADGE has been investigated for its potential to disrupt the endocrine system and cause genetic mutations. While some in vitro studies suggest endocrine activity, in vivo reproduction and developmental studies have not shown evidence of reproductive or endocrine toxicity.[3][4] Genotoxicity studies have yielded mixed results, with in vitro assays sometimes showing positive results, while in vivo studies are generally negative.
| Endocrine Disruption | ||
| Finding | Assay Type | Conclusion |
| No evidence of reproductive or endocrine toxicity | One- and two-generation reproduction and developmental studies (in vivo) | Negative[3][4] |
| Negative for estrogenic and androgenic properties | In vivo and in vitro assays | Negative[3][4] |
| Genotoxicity | ||
| Finding | Assay Type | Conclusion |
| Mutagenic potential | Bacterial Reverse Mutation Assay (Ames test) | Varies depending on the study |
| Not mutagenic | In vivo studies | Negative |
Key Experimental Protocols
Understanding the methodologies behind the toxicological data is critical for interpretation and future research. This section details the protocols for three key assays used to evaluate the safety of BADGE.
Cytotoxicity Assessment: MTT Assay on Caco-2 Cells
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Caco-2 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of BADGE. A vehicle control (e.g., DMSO) and a positive control are included. The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the exposure period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[5]
-
Formazan Solubilization: The MTT solution is removed, and 130 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals. The plate is then incubated for 15 minutes with shaking.[5]
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[5] Cell viability is calculated as a percentage of the vehicle control.
MTT Assay Experimental Workflow
Endocrine Disruption: Estrogen Receptor Transactivation Assay (OECD 455)
This in vitro assay assesses the potential of a chemical to act as an estrogen receptor (ER) agonist by measuring the activation of a reporter gene.
Principle: The assay utilizes a cell line (e.g., hERα-HeLa-9903) that is stably transfected with the human estrogen receptor alpha (hERα) and a reporter gene (e.g., luciferase) linked to estrogen-responsive elements. If a chemical binds to hERα and activates it, the receptor-ligand complex will bind to the responsive elements and drive the expression of the reporter gene, which can be quantified.[6][7]
Protocol:
-
Cell Plating: hERα-HeLa-9903 cells are plated in a 96-well plate and incubated to allow for attachment.
-
Chemical Exposure: Cells are exposed to a range of non-cytotoxic concentrations of the test chemical for 20-24 hours.[1] Reference chemicals, including a strong estrogen (17β-estradiol), a weak estrogen (17α-estradiol), a very weak estrogen (17α-methyltestosterone), and a negative control (corticosterone), are run in parallel.[1]
-
Cell Lysis: After incubation, the cells are washed and lysed to release the cellular components, including the luciferase enzyme.
-
Luminometry: The luciferase substrate (luciferin) is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The transcriptional activation is expressed relative to the vehicle control and compared to the positive controls. A chemical is considered positive if it induces a response that is equal to or exceeds 10% of the response of the strong positive control.[1]
Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test; OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of chemicals.
Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli that have mutations in the genes required to synthesize an essential amino acid (e.g., histidine or tryptophan). The test chemical is evaluated for its ability to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on an amino acid-deficient medium.[8][9]
Protocol:
-
Strain Selection: At least five different tester strains are used to detect various types of mutations.[3]
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[9]
-
Exposure: The bacterial strains are exposed to at least five different concentrations of the test substance using either the plate incorporation or pre-incubation method.[3]
-
Plating and Incubation: The treated bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid and incubated at 37°C for 48-72 hours.
-
Colony Counting: The number of revertant colonies on each plate is counted and compared to the number of spontaneous revertant colonies on the solvent control plates. A significant, dose-related increase in the number of revertant colonies indicates a mutagenic potential.
References
Solubility of Bisphenol A Diglycidyl Ether in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Bisphenol A diglycidyl ether (BADGE), a widely used epoxy resin, in various organic solvents. Understanding the solubility characteristics of BADGE is crucial for its application in research, development, and formulation activities. This document consolidates available quantitative and qualitative data, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.
Quantitative and Qualitative Solubility Data
This compound is a viscous liquid that is generally soluble in a range of organic solvents and insoluble in water.[1][2][3][4][5] The solubility of BADGE is influenced by factors such as the polarity of the solvent, temperature, and the purity of both the solute and the solvent.[1] The following tables summarize the available quantitative and qualitative solubility data for BADGE in common organic solvents.
Table 1: Quantitative Solubility of this compound
| Solvent | Concentration | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | Up to 30 mg/mL | Not Specified | --- |
| Dimethyl Sulfoxide (DMSO) | 100 mM | Not Specified | Solutions in DMSO may be stored at -20°C for up to 1 month.[1][2][3][4] |
| Ethanol | Up to 15 mg/mL | Not Specified | --- |
| Ethanol | 100 mM | Not Specified | [1][2][3][4] |
| Ethanol | 50 mM | Not Specified | [1][2][3][4] |
| Acetonitrile (B52724) | 100 µg/mL | Not Specified | Used as a solvent for commercially available BADGE standards.[1] |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | Soluble[1][2][3][4] |
| Chloroform | Soluble[1][2][3][4] |
| Methanol | Soluble[1][2][3][4] |
| Ketones | Soluble[1][3] |
| Aromatic Hydrocarbons | Soluble[1] |
| Ether Alcohols | Soluble[1] |
| Water | Insoluble[1][2][3][4][5] |
Experimental Protocols
Detailed experimental protocols for the quantitative determination of BADGE solubility are not extensively published. However, a general understanding can be derived from standard laboratory practices for solubility assessment and solution preparation for analytical techniques like High-Performance Liquid Chromatography (HPLC).
General Protocol for Solubility Determination
This protocol outlines a common method for determining the solubility of a compound like BADGE in an organic solvent.
Materials:
-
This compound (analytical standard)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled environment (e.g., water bath or incubator)
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of BADGE into a glass vial.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or magnetic stirrer can be used for this purpose.
-
-
Separation of Undissolved Solute:
-
Allow the solution to stand at the constant temperature until the undissolved BADGE has settled.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid disturbing the undissolved solid. Filtration using a syringe filter compatible with the solvent may also be employed.
-
-
Quantification of Dissolved Solute:
-
The concentration of BADGE in the supernatant can be determined using a suitable analytical technique. A common method is to evaporate the solvent from the collected supernatant and weigh the remaining BADGE residue.
-
Alternatively, a calibrated analytical method such as HPLC with UV detection can be used to determine the concentration of BADGE in the saturated solution.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved BADGE (g)) / (Volume of solvent (L))
-
Protocol for Preparation of a Standard Solution in Acetonitrile for HPLC Analysis
This protocol describes the preparation of a stock solution and subsequent dilutions of BADGE in acetonitrile, a common practice for creating calibration standards for HPLC analysis, which also confirms its solubility in this solvent.[1]
Materials:
-
This compound (analytical standard grade)
-
Acetonitrile (HPLC grade)
-
Volumetric flasks (e.g., 10 mL, 100 mL)
-
Analytical balance
-
Micropipettes
Procedure:
-
Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of BADGE using an analytical balance.
-
Quantitatively transfer the weighed BADGE to a 10 mL volumetric flask.
-
Add a small amount of acetonitrile to dissolve the BADGE.
-
Once fully dissolved, bring the flask to the 10 mL mark with acetonitrile.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
-
Working Standard Solutions Preparation:
-
Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile. For instance, to prepare a 100 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock solution to a 10 mL volumetric flask and dilute to the mark with acetonitrile.
-
Visualizing the Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of this compound in an organic solvent.
References
Hydrolysis of Bisphenol A Diglycidyl Ether in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis pathways of Bisphenol A diglycidyl ether (BADGE) in aqueous solutions. BADGE, a common component of epoxy resins, can undergo hydrolysis, leading to the formation of various products. Understanding these pathways is crucial for assessing the stability, reactivity, and potential biological impact of BADGE-containing materials. This document details the hydrolysis products, reaction kinetics under different environmental conditions, and the analytical methodologies used for their characterization.
Hydrolysis Pathways of BADGE
In aqueous environments, the two epoxide rings of the BADGE molecule undergo sequential hydrolysis. This process involves the nucleophilic attack of water on the epoxide ring, leading to its opening and the formation of a diol. The hydrolysis proceeds in two main steps, forming a mono-hydrolyzed and a di-hydrolyzed product.[1][2][3]
The primary hydrolysis products of BADGE are:
-
2-[4-(2,3-dihydroxypropoxy)phenyl]-2-[4-(2,3-epoxypropoxy)phenyl]propane (BADGE·H₂O) : The first hydrolysis product where one epoxy ring has been opened.[1][2][3]
-
2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane (BADGE·2H₂O) : The final hydrolysis product where both epoxy rings have been opened.[1][2][3]
Under certain conditions, particularly in the presence of chloride ions, chlorinated derivatives can also be formed, such as BADGE·HCl, BADGE·2HCl, and BADGE·H₂O·HCl.[4][5] However, this guide will focus on the hydrolysis pathways in the absence of other reactive species.
Below is a diagram illustrating the sequential hydrolysis of BADGE.
Caption: Sequential hydrolysis pathway of BADGE in aqueous solution.
Kinetics of BADGE Hydrolysis
The hydrolysis of BADGE is influenced by several factors, most notably temperature and pH. The reaction is generally considered to follow pseudo-first-order kinetics.[2][6]
Influence of Temperature
Higher temperatures significantly accelerate the rate of BADGE hydrolysis. The degradation kinetics have been studied at various temperatures, and the half-life of BADGE decreases as the temperature increases.[2][6][7]
Table 1: Half-life of BADGE at pH 7 at Different Temperatures
| Temperature (°C) | Half-life (days) |
| 15 | 11 |
| 25 | 4.6 |
| 35 | 2.0 |
| 40 | 1.4 |
Data sourced from studies on BADGE hydrolysis in drinking water.[2][7][8]
Influence of pH
The pH of the aqueous solution also plays a critical role in the hydrolysis rate. Acidic conditions, in particular, have been shown to accelerate the opening of the epoxy rings.[6] For instance, the half-life of BADGE is significantly shorter in 3% acetic acid compared to distilled water or 15% ethanol.[6] The ring opening in acidic media is thought to occur via active hydrogens.[6]
Experimental Protocols for Hydrolysis Studies
The study of BADGE hydrolysis typically involves incubating a solution of BADGE under controlled conditions and monitoring the concentration of the parent compound and its hydrolysis products over time. The primary analytical techniques employed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][4][6]
Sample Preparation and Hydrolysis Experiment
A typical experimental workflow for studying BADGE hydrolysis is outlined below.
Caption: General experimental workflow for studying BADGE hydrolysis.
Analytical Methodology: RP-HPLC with Fluorescence Detection
This is a common method for the separation and quantification of BADGE and its hydrolysis products.[6]
-
Chromatographic Column: A C18 reversed-phase column is typically used.[3]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water is often employed.[6] For example, a linear gradient from 25% to 50% acetonitrile in water.[6]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: Fluorescence detection is highly sensitive for these compounds. Excitation and emission wavelengths are set to maximize the signal for BADGE and its derivatives.[6]
Analytical Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high selectivity and sensitivity for the identification and quantification of BADGE and its hydrolysis products, especially in complex matrices.[2][4]
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.[4][9]
-
Mass Analysis: Quantification is often performed in single ion recording (SIR) mode, monitoring the characteristic masses of the analytes.[4] Tandem mass spectrometry (MS/MS) can be used for unambiguous identification.
Table 2: Summary of Analytical Methods
| Parameter | RP-HPLC with Fluorescence Detection | LC-MS/MS |
| Principle | Separation based on polarity, detection by fluorescence | Separation by chromatography, detection by mass-to-charge ratio |
| Column | C18 reversed-phase | C8 or C18 reversed-phase |
| Mobile Phase | Acetonitrile/water gradient | Methanol/water or acetonitrile/water with additives (e.g., ammonium (B1175870) formate) |
| Detection | Fluorescence detector | Mass spectrometer (e.g., triple quadrupole) |
| Quantification | External calibration | External calibration, often with isotopically labeled internal standards |
| Advantages | Good sensitivity, widely available | High selectivity and sensitivity, structural confirmation |
| References | [3][6] | [2][4][9] |
Conclusion
The hydrolysis of this compound in aqueous solutions is a well-characterized process that proceeds sequentially to form mono- and di-hydrolyzed products. The rate of this reaction is significantly influenced by temperature and pH. Understanding these hydrolysis pathways and the factors that control them is essential for professionals in research, drug development, and materials science to predict the stability and potential environmental and biological fate of BADGE-containing materials. The analytical methods detailed in this guide provide robust and sensitive means for monitoring these processes.
References
- 1. newfoodmagazine.com [newfoodmagazine.com]
- 2. Bisphenol diglycidyl ethers and bisphenol A and their hydrolysis in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Determination of this compound and its hydrolysis and chlorohydroxy derivatives by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. researchgate.net [researchgate.net]
- 7. Bisphenol diglycidyl ethers and bisphenol A and their hydrolysis in drinking water | WHO FCTC [extranet.who.int]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Properties and Hazards of CAS number 1675-54-3 (Diglycidyl ether of bisphenol A)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diglycidyl ether of bisphenol A (DGEBA), identified by CAS number 1675-54-3, is a principal component of epoxy resins, which are widely utilized in industrial applications such as coatings, adhesives, and composites.[1] Its utility stems from the reactive epoxide groups that allow for cross-linking to form durable thermosetting polymers.[2] However, the reactivity of these functional groups also underlies its potential health hazards, necessitating a thorough understanding for safe handling and use in research and development. This guide provides a comprehensive overview of the physicochemical properties, toxicological profile, and associated hazards of DGEBA, along with detailed experimental protocols for its assessment.
Physicochemical Properties
DGEBA is a viscous, colorless to yellowish-brown liquid at room temperature.[3][4] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of DGEBA (CAS: 1675-54-3)
| Property | Value | Reference(s) |
| IUPAC Name | 2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane | [3] |
| Synonyms | Bisphenol A diglycidyl ether, BADGE, DGEBPA | [2][3] |
| Molecular Formula | C₂₁H₂₄O₄ | [3][5] |
| Molar Mass | 340.41 g/mol | [2][5] |
| Appearance | Colorless to yellowish-brown viscous liquid | [3][4] |
| Odor | Odorless or slight epoxy odor | [3][6] |
| Boiling Point | Decomposes; 210 °C at 1 mmHg | [7][8] |
| Melting Point | 8-12 °C | [5] |
| Density | 1.16 - 1.17 g/cm³ at 20-25 °C | [5][9] |
| Flash Point | >200 °C (>392 °F) | [7] |
| Water Solubility | Insoluble (<1 mg/mL) | [6][7] |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO, chloroform, methanol | [6][8] |
| log Pow (Octanol/Water Partition Coefficient) | 2.64 - 3.78 | [10] |
Toxicological Profile and Hazards
The primary hazards associated with DGEBA exposure are skin and eye irritation, and skin sensitization.[9][11] The toxicological data are summarized in Table 2.
Table 2: Toxicological Data for DGEBA (CAS: 1675-54-3)
| Endpoint | Species | Route | Value | Reference(s) |
| Acute Oral Toxicity (LD50) | Rat | Oral | >2000 mg/kg bw | [1] |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | >2000 mg/kg bw | [12] |
| Skin Irritation | Rabbit | Dermal | Irritating | [11] |
| Eye Irritation | Rabbit | Ocular | Severely irritating | [9][11] |
| Skin Sensitization | Mouse | Dermal | Sensitizer | [13] |
| Germ Cell Mutagenicity | In vitro | - | Evidence of mutagenicity in some microbial tests; chromosomal aberrations in rat liver cells. Not classified as a germ cell mutagen. | [3][11][14] |
| Carcinogenicity | Mouse | Dermal | Limited evidence of weak carcinogenicity in animal studies. IARC Group 3: Not classifiable as to its carcinogenicity to humans. | [3][15][16] |
| Reproductive Toxicity | - | - | Not classified as a reproductive toxicant. | [11] |
Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), DGEBA is classified with the following hazard statements:
-
H411: Toxic to aquatic life with long lasting effects.[10]
Experimental Protocols for Hazard Assessment
Detailed methodologies for key toxicological assays are provided below. These protocols are based on OECD guidelines and are essential for the accurate assessment of DGEBA's hazards.
Skin Irritation/Corrosion Test (OECD 404)
This test determines the potential of a substance to cause reversible inflammatory changes to the skin.
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are used. The dorsal area of the trunk is clipped free of fur 24 hours before the test.[13]
-
Test Substance Preparation: DGEBA is applied as an undiluted liquid. A 0.5 mL aliquot is applied to a gauze patch.[13]
-
Application: The gauze patch is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a semi-occlusive dressing for 4 hours.[19]
-
Observation: After the exposure period, the patch is removed. The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[19]
-
Scoring: Skin reactions are scored according to a standardized grading system. The reversibility of the effects is observed for up to 14 days.[11]
Eye Irritation/Corrosion Test (OECD 405)
This test evaluates the potential of a substance to cause damage to the eye.
Methodology:
-
Animal Model: Healthy, young adult albino rabbits with no pre-existing eye defects are used.[7]
-
Application: A single dose of 0.1 mL of undiluted DGEBA is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[7][8]
-
Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application.[7]
-
Scoring: Ocular lesions are scored using a standardized system. The reversibility of the effects is observed for up to 21 days.[2]
Skin Sensitization - Local Lymph Node Assay (LLNA) (OECD 429)
The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.
Methodology:
-
Animal Model: Female CBA/J mice are typically used.[20]
-
Test Substance Preparation: DGEBA is prepared in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v) at a minimum of three concentrations.[21]
-
Application: 25 µL of the test substance, vehicle control, or positive control is applied to the dorsal surface of each ear of the mice daily for three consecutive days.[17]
-
Cell Proliferation Measurement: On day 6, mice are injected intravenously with ³H-methyl thymidine. Five hours later, the draining auricular lymph nodes are excised.[21]
-
Data Analysis: The proliferation of lymphocytes in the lymph nodes is measured as disintegrations per minute (DPM). A Stimulation Index (SI) is calculated by dividing the mean DPM per mouse in each treated group by the mean DPM of the vehicle control group. An SI of ≥ 3 is considered a positive result.[12]
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This test is used to identify substances that can cause gene mutations.
Methodology:
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.[22]
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is an Aroclor-1254 induced rat liver homogenate, to simulate mammalian metabolism.[20]
-
Procedure (Plate Incorporation Method): The test substance, bacterial tester strain, and S9 mix (or buffer) are mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.[23]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[23]
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[22]
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
Methodology:
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.[24]
-
Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.[24]
-
Exposure: Cell cultures are exposed to at least three concentrations of DGEBA for a short (3-6 hours) or long (continuous for about 1.5 normal cell cycles) duration.[5]
-
Harvest and Staining: At an appropriate time after exposure, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and stained.[25]
-
Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.[5]
Signaling Pathways and Mechanisms of Action
Endocrine Disruption and PPARγ Antagonism
DGEBA is recognized as an endocrine-disrupting chemical. One of its key mechanisms of action is its role as an antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[26] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and lipid metabolism. By binding to PPARγ, DGEBA can inhibit its transcriptional activity, thereby interfering with normal adipocyte differentiation.[26]
References
- 1. RISK ASSESSMENT FLOWCHART - Chemical Laboratory Safety and Security - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nucro-technics.com [nucro-technics.com]
- 3. researchgate.net [researchgate.net]
- 4. ppr.qed.qld.gov.au [ppr.qed.qld.gov.au]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. mysafetyworks.com.au [mysafetyworks.com.au]
- 10. researchgate.net [researchgate.net]
- 11. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 12. oecd.org [oecd.org]
- 13. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 14. Peroxisome proliferator-activated receptor gamma (PPARγ) activation and metabolism disturbance induced by bisphenol A and its replacement analog bisphenol S using in vitro macrophages and in vivo mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nationalacademies.org [nationalacademies.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 18. Activation of GPER by E2 promotes proliferation, invasion and migration of breast cancer cells by regulating the miR-124/CD151 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. nib.si [nib.si]
- 23. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 24. nucro-technics.com [nucro-technics.com]
- 25. oecd.org [oecd.org]
- 26. episkin.com [episkin.com]
Oligomer Formation in Bisphenol A Diglycidyl Ether (BADGE) Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A diglycidyl ether (BADGE) is a fundamental liquid epoxy resin, pivotal in the formulation of a vast array of materials, including coatings, adhesives, and composites. The synthesis of BADGE, primarily through the reaction of bisphenol A (BPA) and epichlorohydrin (B41342) (ECH), is a process that inherently leads to the formation of not just the monomeric BADGE (n=0), but also a series of higher molecular weight oligomers. The distribution of these oligomers is a critical determinant of the final resin's properties, such as viscosity, reactivity, and the mechanical characteristics of the cured product. This technical guide provides an in-depth exploration of the mechanisms of oligomer formation during BADGE synthesis, the key factors influencing this process, and the experimental protocols for its synthesis and analysis.
Mechanism of Oligomer Formation
The synthesis of BADGE proceeds via a nucleophilic substitution reaction between the phenolic hydroxyl groups of BPA and the epoxide ring of ECH, typically in the presence of a basic catalyst like sodium hydroxide (B78521) (NaOH). Oligomer formation is a consequence of side reactions where a BPA molecule reacts with a newly formed BADGE molecule instead of another ECH molecule.
The primary reaction for the formation of the BADGE monomer (n=0) is a two-step process:
-
Formation of the Bisphenol A phenoxide: The basic catalyst deprotonates the phenolic hydroxyl groups of BPA, forming a more nucleophilic phenoxide ion.
-
Nucleophilic attack: The phenoxide ion attacks the terminal carbon of the epoxide ring of ECH, leading to the formation of a chlorohydrin intermediate. A subsequent intramolecular cyclization with the elimination of a chloride ion yields the glycidyl (B131873) ether. This occurs at both ends of the BPA molecule to form the diglycidyl ether.
Oligomerization occurs when the phenoxide of a BPA molecule reacts with the epoxide group of an already formed BADGE molecule. This reaction extends the polymer chain, leading to the formation of oligomers with n=1, 2, 3, and so on. The general structure of these oligomers consists of repeating units of BPA linked by glyceryl ether groups.
Factors Influencing Oligomer Formation
The distribution of oligomers in the final BADGE resin is highly dependent on the reaction conditions. By carefully controlling these parameters, the molecular weight distribution of the resin can be tailored to specific applications.
Molar Ratio of Epichlorohydrin to Bisphenol A (ECH:BPA)
The molar ratio of ECH to BPA is the most critical factor influencing the degree of oligomerization. A high excess of ECH favors the formation of the monomeric BADGE (n=0) by increasing the probability that a BPA phenoxide will react with an ECH molecule rather than a BADGE molecule. Conversely, a lower ECH:BPA ratio promotes the formation of higher molecular weight oligomers.
Catalyst Concentration and Addition Rate
The concentration of the basic catalyst, typically sodium hydroxide, affects the rate of both the primary reaction and the oligomerization side reactions. The method of catalyst addition is also crucial. A slow, controlled addition of the catalyst can help to maintain a more consistent reaction environment and influence the final oligomer distribution.
Reaction Temperature
The reaction temperature influences the kinetics of all reactions involved in BADGE synthesis. Higher temperatures generally lead to faster reaction rates for both monomer and oligomer formation. However, excessively high temperatures can also promote undesirable side reactions, such as the hydrolysis of ECH.
Reaction Time
The duration of the reaction also plays a role in the final product composition. Longer reaction times can lead to a higher degree of oligomerization, especially if the ECH concentration decreases significantly over the course of the reaction.
Quantitative Data on Oligomer Formation
The following tables summarize the influence of key reaction parameters on the yield and properties of the resulting BADGE resin.
Table 1: Effect of ECH:BPA Molar Ratio on DGEBA Yield
| ECH:BPA Molar Ratio | NaOH Mass Fraction (%) | Reaction Temperature (°C) | Reaction Time (min) | DGEBA Yield (%)[1] |
| 10:1 | 30 | 75 | 170 | 80.1 |
Note: This table provides a specific data point for achieving a high yield of DGEBA, which implies a lower degree of oligomerization.
Table 2: Molar Ratios for Broadening Molecular Weight Distribution
| Parameter | Molar Ratio |
| Total NaOH/BPA | 1.35-1.42 : 1[2] |
| Total ECH/BPA | 2.0-2.3 : 1[2] |
Note: These ratios are suggested in a patent for producing an epoxy resin with a wider range of oligomers, which can be beneficial for certain applications like casting.[2]
Experimental Protocols
Synthesis of this compound
This protocol is based on a patented method for producing a high yield of DGEBA.[1]
Materials:
-
Bisphenol A (BPA)
-
Epichlorohydrin (ECH)
-
Sodium Hydroxide (NaOH), 30% aqueous solution
-
Toluene (B28343) (for purification)
-
Water
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge Bisphenol A and Epichlorohydrin in a molar ratio of 1:10.
-
Heat the mixture to 75°C while stirring to dissolve the Bisphenol A.
-
Slowly add a 30% aqueous solution of sodium hydroxide to the reaction mixture over a period of time. The total amount of NaOH should be stoichiometrically calculated based on the amount of BPA.
-
Maintain the reaction temperature at 75°C for 170 minutes.
-
After the reaction is complete, cool the mixture and transfer it to a separation funnel.
-
Wash the organic layer with toluene and water to remove unreacted reagents and sodium chloride.
-
Separate the organic phase and remove the solvent under reduced pressure to obtain the this compound resin.
Analysis of Oligomer Distribution by HPLC and GPC
High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are powerful techniques for separating and quantifying the oligomers in a BADGE resin.
5.2.1 High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates molecules based on their differential partitioning between a stationary phase and a mobile phase. For BADGE oligomers, reversed-phase HPLC is commonly used.
-
Stationary Phase: A nonpolar stationary phase, such as a C18 column.
-
Mobile Phase: A polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: UV detection is often used, as the aromatic rings in the BPA units absorb UV light.
-
Quantification: The area of each peak in the chromatogram is proportional to the concentration of the corresponding oligomer. Calibration with standards of known concentration allows for quantitative analysis.
5.2.2 Gel Permeation Chromatography (GPC)
-
Principle: GPC, also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume (size) in solution. Larger molecules elute first, while smaller molecules penetrate the pores of the stationary phase and elute later.
-
Stationary Phase: A porous gel with a specific pore size distribution.
-
Mobile Phase: A solvent that dissolves the polymer without interacting with the stationary phase, such as tetrahydrofuran (B95107) (THF).
-
Detection: A refractive index (RI) detector is commonly used, as it is sensitive to changes in the concentration of the polymer in the eluent.
-
Analysis: GPC provides the molecular weight distribution of the polymer, including the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn).
Visualizations
Signaling Pathways and Logical Relationships
Caption: Reaction pathway for BADGE synthesis and oligomer formation.
Experimental Workflow
Caption: Workflow for BADGE synthesis, purification, and analysis.
Logical Relationships of Reaction Parameters
Caption: Influence of reaction parameters on BADGE synthesis outcomes.
References
An In-depth Technical Guide to the Determination of Epoxide Equivalent Weight for DGEBA Resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies employed to determine the Epoxide Equivalent Weight (EEW) of Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resins. Accurate determination of EEW is crucial for ensuring the correct stoichiometric mixing ratio with curing agents, which in turn dictates the final properties of the cured thermoset.[1][2][3] This document details the prevalent titration methods, alternative analytical techniques, and includes experimental protocols and data for practical application.
Introduction to Epoxide Equivalent Weight (EEW)
The Epoxide Equivalent Weight (EEW), also known as Weight Per Epoxide (WPE), is a critical parameter for epoxy resins. It is defined as the mass of resin in grams that contains one mole of epoxide groups.[1] This value is essential for calculating the appropriate amount of hardener needed for curing, which directly impacts the chemical resistance, heat resistance, and electrical properties of the final product.[2][3][4]
Titration Methods for EEW Determination
Titration is the most common and standardized method for determining the EEW of epoxy resins.[1] The standard test method is outlined in ASTM D1652.[1][4] The principle involves the reaction of the epoxide groups with a hydrohalic acid, typically hydrobromic acid (HBr) or hydrochloric acid (HCl), generated in situ, followed by titration of the excess acid or by direct titration of the epoxy groups.
This method, described in standards such as JIS K7236:2001, is widely used for its accuracy and reliability.[2][3]
Principle: Perchloric acid (HClO₄) reacts with tetraethylammonium (B1195904) bromide ((C₂H₅)₄NBr) to generate hydrogen bromide (HBr). The HBr then reacts with the epoxy group. The endpoint is detected when all epoxy groups have reacted and there is an excess of HBr.[2][3]
-
Reaction 1: (C₂H₅)₄NBr + HClO₄ → HBr + (C₂H₅)₄NClO₄[2]
-
Reaction 2: HBr + R-CH(O)CH₂ → R-CH(OH)CH₂Br
Experimental Protocol:
-
Reagents:
-
Titrant: 0.1 mol/L Perchloric acid in acetic acid standard solution.[2][3]
-
Solvent: Chloroform or methylene (B1212753) chloride.[2][4]
-
Additive: Tetraethylammonium bromide in acetic acid solution (100 g of tetraethylammonium bromide dissolved in 400 mL of acetic acid).[2][5]
-
Indicator: Crystal violet[5] or methyl violet.
-
-
Apparatus:
-
Automatic Titrator or a 25 mL burette.
-
100 mL beaker or 50 mL Erlenmeyer flask.[2]
-
Glass and reference electrodes for potentiometric titration, with the inner solution of the reference electrode changed to saturated sodium perchlorate (B79767) in acetic acid.[2][3]
-
-
Procedure:
-
Accurately weigh a sample of the epoxy resin (e.g., 0.1-0.16 g for an expected EEW of 180-190, or 0.3-0.4 g for an EEW of 450-500) into a beaker.[2][3]
-
Dissolve the sample in 10 mL of chloroform. Gentle heating may be applied if necessary, followed by cooling to room temperature.[2][3]
-
Add 20 mL of acetic acid and 10 mL of the tetraethylammonium bromide solution.[2][3]
-
Immerse the electrodes and titrate with 0.1 mol/L perchloric acid in acetic acid solution.[2][3] The endpoint is indicated by a color change (e.g., from blue to green with crystal violet) or detected potentiometrically.[5]
-
Perform a blank titration using the same procedure without the sample.[2][3]
-
-
Calculation: EEW (g/eq) = (Weight of sample (g) × 1000) / ((Volume of titrant for sample (mL) - Volume of titrant for blank (mL)) × Normality of titrant (N))
This method is a modification of the ASTM D1652 standard.
Principle: A standardized solution of hydrobromic acid in glacial acetic acid is used to directly titrate the epoxy resin.
Experimental Protocol:
-
Reagents:
-
Titrant: 0.1 N Hydrobromic acid (HBr) in glacial acetic acid.
-
Solvent: Methyl isobutylketone (MIBK) and glacial acetic acid.
-
Indicator: Methyl violet.
-
Standard for titrant standardization: Potassium acid phthalate (B1215562) (KHP).
-
-
Procedure:
-
Standardization of HBr titrant:
-
Accurately weigh approximately 0.4 g of KHP into an Erlenmeyer flask.
-
Dissolve in 10 mL of glacial acetic acid, heating gently if necessary.
-
Add 2-3 drops of methyl violet indicator and titrate with the 0.1 N HBr solution to a green endpoint.
-
-
Sample Titration:
-
Accurately weigh an appropriate amount of the epoxy resin sample into a beaker.
-
Dissolve the sample in 10 mL of MIBK.
-
Just before titration, add 10 mL of glacial acetic acid.
-
Titrate with the standardized HBr solution to the same green endpoint as in the standardization step.
-
-
-
Calculation: EEW (g/eq) = (Weight of sample (g) × 1000) / (Volume of HBr for sample (mL) × Normality of HBr (N))
Alternative Analytical Techniques
While titration is the standard, other instrumental methods can also be employed for EEW determination.[1]
NIR spectroscopy offers a rapid and non-destructive method for quantifying EEW in glycidyl (B131873) ether-based epoxides.[6] This technique relies on the Lambert-Beer law and has been validated against titration and NMR studies.[6]
Proton NMR spectroscopy provides a detailed structural analysis of the epoxy resin, from which the EEW can be calculated.[7][8] The degree of polymerization can be determined by integrating the signals of the glycidyl ether group protons and the aromatic ring protons.[5]
Py-GC-MS is a powerful technique for characterizing polymers by thermally decomposing them into smaller, volatile fragments that are then separated and identified.[9][10] While primarily used for identifying the chemical composition of cured resins and additives, it can provide information about the monomers and oligomers present, which can be indirectly related to the EEW of the original resin.[10][11]
Data Presentation
The following table summarizes typical EEW values for a common DGEBA resin and presents a comparison of results from different analytical methods.
| DGEBA Resin | Analytical Method | Epoxide Equivalent Weight (EEW) (g/eq) | Reference |
| Epon 828 | Titration (ASTM D1652) | 186.44 ± 0.15 | [6] |
| Epon 828 | Near Infrared (NIR) Spectroscopy | 185.43 ± 2.55 | [6] |
| Generic DGEBA | Titration | 180 - 190 | [2][3] |
| Generic DGEBA | Titration | 450 - 500 | [2][3] |
| High MW Epoxy | ASTM D1652 | 2,500 - 2,900 | [12] |
Visualizations
Caption: Experimental workflow for EEW determination by titration.
Caption: Analytical methods for EEW determination.
References
- 1. Epoxy value - Wikipedia [en.wikipedia.org]
- 2. hiranuma.com [hiranuma.com]
- 3. jmscience.com [jmscience.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. "Determination of Epoxy Equivalent Weight of Glycidyl Ether Based Epoxi" by Monoj Pramanik, Sharathkumar K. Mendon et al. [aquila.usm.edu]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the epoxide equivalent weight (EEW) of epoxy resins with different chemical structure and functionality using GPC and 1H-NMR | Semantic Scholar [semanticscholar.org]
- 9. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 10. pcimag.com [pcimag.com]
- 11. jeol.com [jeol.com]
- 12. cosmoschemicals.com [cosmoschemicals.com]
Methodological & Application
Detecting Bisphenol A Diglycidyl Ether (BADGE) in Food Packaging: A Guide to Analytical Methods
FOR IMMEDIATE RELEASE
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals
Keywords: Bisphenol A diglycidyl ether (BADGE), food packaging, analytical methods, HPLC, GC-MS, LC-MS/MS, food safety
Introduction
This compound (BADGE) is a key component in the production of epoxy resins and PVC organosols, which are frequently used as protective inner coatings for food and beverage cans.[1][2] Due to its potential for migration from the packaging into foodstuffs, particularly in fatty or acidic conditions, concerns have been raised regarding its potential health effects, including mutagenic and genotoxic properties.[3] Consequently, regulatory bodies such as the European Union have established specific migration limits (SMLs) for BADGE and its derivatives (hydrolysis and chlorohydroxy products) to ensure consumer safety.[3][4] This document provides a comprehensive overview of the primary analytical methods for the detection and quantification of BADGE and its related compounds in food packaging materials and food simulants.
Analytical Techniques Overview
Several analytical techniques are employed for the determination of BADGE and its derivatives. The most common and robust methods include High-Performance Liquid Chromatography (HPLC) often coupled with Fluorescence Detection (FLD) or Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of BADGE due to its suitability for non-volatile and thermally labile compounds.[2] When coupled with a fluorescence detector (FLD), it offers high sensitivity and selectivity.[1][5] HPLC with a photodiode array (PDA) detector is also utilized for the separation and quantification of BADGE and its reaction products.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for the analysis of BADGE and its derivatives.[6] This method provides excellent separation and identification capabilities based on mass spectra.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a highly sensitive and selective method for the determination of BADGE and a wide range of its analogues.[7][8][9][10] It offers low detection limits and is suitable for complex food matrices.
Quantitative Data Summary
The following tables summarize the quantitative performance data for various analytical methods used to detect BADGE and its derivatives in food packaging and simulants.
Table 1: Performance of HPLC Methods
| Analyte(s) | Matrix | LOD | LOQ | Linear Range | Recovery (%) | Reference |
| BADGE, BADGE·H₂O, BADGE·2H₂O, BADGE·HCl·H₂O, BADGE·2HCl | Canned Foods (aqueous & oil-in-water) | 0.24 - 1.22 ng/g | 0.73 - 14.07 ng/g | 0.01 - 0.7 µg/g | Not Specified | [4] |
| BADGE and 5 derivatives | Canned Foods | 0.01 - 0.20 ng/g | 0.03 - 0.66 ng/g | Not Specified | 70.46 - 103.44 | [1] |
| BADGE, BFDGE | Not Specified | 0.72-4.20 ppb | 2.40-14.85 ppb | Not Specified | Not Specified | [5] |
Table 2: Performance of GC-MS Methods
| Analyte(s) | Matrix | LOD | LOQ | Migrating Levels | Reference |
| BPA, BPF, BADGE, BFDGE | Food Simulants (distilled water, 3% acetic acid, 10% ethanol) & Acetonitrile (B52724) Extract | 0.15 - 0.86 µg/dm² | 0.51 - 2.77 µg/dm² | BADGE: 1.49 × 10⁻³ to 3.67 mg/dm² | |
| BADGE, BFDGE | Vegetable Oil | Not Specified | 0.05 - 2 mg/kg | Not Specified | [11] |
Table 3: Performance of LC-MS/MS Methods
| Analyte(s) | Matrix | LOD | LOQ | Recovery (%) | Reference |
| 10 BADGE & NOGE compounds | Food Simulants (Water, 4% acetic acid, 50% ethanol, n-heptane) | 0.28 - 14.8 µg/L | 0.94 - 49.3 µg/L | Not Specified | [8] |
| BADGE, BFDGE & derivatives | Canned Food & Beverages | Not Specified | 1.0 - 4.0 µg/kg (food), 0.13 - 1.6 µg/L (beverages) | 60 - 95 | [3][12] |
| 17 Bisphenols & 6 BADGEs | Food, Beverages, Drinkware | Not Specified | Not Specified | Not Specified | [9] |
| 9 Bisphenolic compounds | Canned Beer | Not Specified | Not Specified | 75 - 118 | [13] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature.
Protocol 1: Sample Preparation for Canned Foods (LC-MS/MS Analysis)
This protocol is adapted from a method for the analysis of BADGE and its derivatives in canned food.[3]
1. Homogenization:
- Thoroughly homogenize the entire content of the canned food sample.
2. Extraction:
- Weigh 3 g of the homogenized sample into a centrifuge tube.
- Add 6 mL of ethyl acetate (B1210297) to the tube.
- Shake the mixture vigorously for 20 minutes.
- Sonicate the mixture for 30 minutes in an ultrasonic bath.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
3. Evaporation and Reconstitution:
- Transfer 5 mL of the supernatant to a clean vial.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitute the dried extract in 1 mL of a methanol (B129727):water (1:1, v/v) solution.
4. Filtration:
- Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.
Protocol 2: Sample Preparation for Beverages (LC-MS/MS Analysis)
This protocol is based on a method for analyzing BADGE in beverages.[3]
1. Degassing:
- Degas a 20 mL sample of the beverage by sonicating for 20 minutes.
2. Solid-Phase Extraction (SPE):
- Condition a polymeric SPE cartridge with 3 mL of methanol followed by 3 mL of water.
- Load 3 mL of the degassed beverage sample onto the conditioned SPE cartridge.
- Wash the cartridge with a suitable solvent to remove interferences (specifics may vary depending on the beverage matrix).
- Elute the analytes with 4 mL of methanol.
3. Evaporation and Reconstitution:
- Collect the eluate and evaporate it to dryness under a stream of nitrogen.
- Reconstitute the residue in 1 mL of a methanol:water (1:1, v/v) solution.
4. Filtration:
- Filter the reconstituted solution through a 0.22 µm syringe filter before LC-MS/MS analysis.
Protocol 3: HPLC-FLD Analysis of BADGE and Derivatives
This protocol is a generalized procedure based on common HPLC-FLD methods.[1][14]
1. Chromatographic Conditions:
- Column: A core-shell particle column (e.g., C18) is recommended for rapid separation.[1]
- Mobile Phase: A gradient elution is typically used, often consisting of water and an organic solvent like acetonitrile or methanol.[14] A common gradient might start with a lower organic phase concentration and increase over the run to elute all compounds of interest.
- Flow Rate: A typical flow rate is around 0.9 mL/min.[14]
- Injection Volume: 10-20 µL.
- Column Temperature: Maintained at a constant temperature, for example, 30°C.
2. Fluorescence Detection:
3. Quantification:
- Prepare a series of standard solutions of BADGE and its derivatives of known concentrations.
- Generate a calibration curve by plotting the peak area against the concentration for each analyte.
- Quantify the analytes in the prepared samples by comparing their peak areas to the calibration curve.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the detection of BADGE in food packaging.
Caption: Workflow for Canned Food Sample Preparation.
Caption: Workflow for Beverage Sample Preparation.
Caption: Logic for Selecting an Analytical Method.
References
- 1. High-performance liquid chromatography (HPLC)-fluorescence method for determination of this compound (BADGE) and its derivatives in canned foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. krackeler.com [krackeler.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. academic.oup.com [academic.oup.com]
- 5. sciencepub.net [sciencepub.net]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. LC-MS/MS analysis of BADGE, NOGEs, and their derivatives migrated from food and beverage metal cans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BPA, BADGE and analogues: A new multi-analyte LC-ESI-MS/MS method for their determination and their in vitro (anti)estrogenic and (anti)androgenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of BADGE in Canned Foods using HPLC-FLD
Introduction
Bisphenol A diglycidyl ether (BADGE) is a chemical compound widely used in the production of epoxy resins that form the internal protective linings of food and beverage cans.[1][2] Due to its potential for migration from the can coating into the food product, analytical methods for the accurate quantification of BADGE and its derivatives are crucial for ensuring food safety and regulatory compliance.[1][3] High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a sensitive and selective method for the determination of BADGE and its related compounds in various food matrices.[1][4] This document provides a detailed application note and protocol for researchers and scientists in the field.
Principle of the Method
The method involves the extraction of BADGE and its derivatives from the canned food matrix, followed by separation and quantification using a reversed-phase HPLC system coupled with a fluorescence detector. The native fluorescence of BADGE and its derivatives allows for sensitive and selective detection without the need for derivatization.
Experimental Protocols
Sample Preparation
The sample preparation protocol may vary depending on the food matrix (e.g., oily, aqueous, or solid). The following are general procedures for different types of canned foods.
For Oily Food Matrices (e.g., Canned Fish in Oil):
-
Homogenize the entire content of the can (solid and liquid portions).
-
Weigh 10 g of the homogenized sample into a centrifuge tube.[5]
-
Add 10 mL of a suitable organic solvent such as acetonitrile (B52724) or methyl tert-butyl ether (MTBE).[5]
-
Shake the mixture vigorously for 15-20 minutes using an orbital agitator.[5][6]
-
Centrifuge the mixture at 3000-4000 rpm for 10-15 minutes.[5][6]
-
Collect the supernatant (organic layer).
-
The extract can be further cleaned up using solid-phase extraction (SPE) if necessary to remove interfering matrix components.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase or a methanol:water (1:1) mixture.[6]
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.[6]
For Aqueous and Solid Food Matrices (e.g., Canned Vegetables, Fruits):
-
Homogenize the entire content of the can.
-
For aqueous samples, a direct injection after filtration may be possible, or a solid-phase extraction (SPE) clean-up step can be employed for pre-concentration and matrix removal.[6]
-
For solid samples, weigh approximately 3 g of the homogenized sample and mix with 6 mL of ethyl acetate.[6]
-
Follow steps 4-10 from the oily food matrix protocol.
HPLC-FLD Instrumentation and Conditions
The following table outlines the typical instrumental parameters for the HPLC-FLD analysis of BADGE.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1100/1200 series or equivalent |
| Column | C18 reversed-phase column (e.g., X-Terra C18, 150 mm × 3.0 mm, 3.5 µm)[5] or a core-shell particle column for faster analysis.[1] |
| Mobile Phase | A gradient of Acetonitrile (ACN) and Water is commonly used.[5] |
| Example Gradient: Start with 25% B, increase to 45% B over 5 minutes, then to 70% B, and finally to 100% B before re-equilibrating.[5] | |
| Flow Rate | 0.55 mL/min[5] |
| Injection Volume | 20 µL[5] |
| Column Temperature | 30 °C |
| Fluorescence Detector | Agilent G1321A or equivalent |
| Excitation Wavelength | 225 nm |
| Emission Wavelength | 295 nm |
Data Presentation
The following tables summarize the quantitative data from various studies on the HPLC-FLD analysis of BADGE and its derivatives in canned foods.
Table 1: Method Validation Parameters
| Parameter | Range of Reported Values | Reference |
| Limit of Detection (LOD) | 0.01 - 0.20 ng/g (or µg/kg) | [1][3] |
| Limit of Quantification (LOQ) | 0.03 - 0.66 ng/g (or µg/kg) | [1][3] |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | [2][5] |
| Recovery | 70.46% - 103.44% | [1][3] |
| Relative Standard Deviation (RSD) | < 8.64% | [1][3] |
Table 2: Reported Concentrations of BADGE and its Derivatives in Canned Foods
| Analyte | Food Matrix | Concentration Range (µg/kg) | Reference |
| cyclo-di-BADGE (CdB) | Various canned foods | [2] | |
| BADGE.2H₂O | Various canned foods | 2.1 - 675 | [6] |
| BADGE | Canned fish | 0.06 - 0.22 mg/kg | [4] |
| BADGE.H₂O.HCl | Canned fish | 18 - 87 | [4] |
Mandatory Visualizations
Caption: Experimental workflow for BADGE analysis.
Caption: HPLC-FLD system components.
References
- 1. High-performance liquid chromatography (HPLC)-fluorescence method for determination of this compound (BADGE) and its derivatives in canned foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lcms.labrulez.com [lcms.labrulez.com]
Application Note: Quantitative Analysis of Bisphenol A Diglycidyl Ether (BADGE) in Food Simulants and Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Bisphenol A diglycidyl ether (BADGE) is a key component in the production of epoxy resins used as protective coatings for food and beverage cans.[1][2] Due to the potential for migration of BADGE and its derivatives into foodstuffs, sensitive and reliable analytical methods are required to ensure compliance with regulatory limits and to assess human exposure. This application note details a robust protocol for the determination of BADGE using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation and identification of volatile and semi-volatile compounds. The method described herein is suitable for the analysis of BADGE in various sample matrices, including food simulants and wastewater.[3]
Principle
This method involves the extraction of BADGE from the sample matrix, followed by a derivatization step to increase its volatility for GC-MS analysis.[4][5] Quantification is achieved by monitoring specific ions of the derivatized BADGE using a mass spectrometer operating in Selected Ion Monitoring (SIM) mode, which provides high sensitivity and selectivity.
Experimental Protocols
1. Sample Preparation
The sample preparation procedure is critical for achieving accurate and reproducible results. The following protocols are recommended for different sample types.
a. Liquid Samples (Food Simulants, Water)
-
Extraction:
-
For aqueous food simulants (e.g., distilled water, 3% acetic acid, 10% ethanol), a solid-phase extraction (SPE) step is recommended for sample cleanup and concentration.[1]
-
Alternatively, a liquid-liquid extraction (LLE) can be performed using a suitable organic solvent like trichloromethane.[3]
-
For direct extraction from food cans, acetonitrile (B52724) can be used as the extraction solvent.[2]
-
-
Procedure for Food Simulants:
-
Take a known volume (e.g., 50 mL) of the food simulant that has been in contact with the packaging material under controlled conditions (e.g., 10 days at 40°C).[2]
-
Evaporate the sample to dryness using a rotary vacuum evaporator.[2]
-
Reconstitute the residue in 1 mL of acetonitrile for subsequent analysis.
-
b. Solid and Semi-Solid Samples
-
Extraction:
-
Homogenize the sample.
-
Extract a known weight of the homogenized sample with a suitable solvent such as ethyl acetate.
-
The mixture should be shaken and sonicated to ensure efficient extraction.
-
Centrifuge the mixture and collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol:water 1:1) before proceeding.
-
2. Derivatization
Due to the presence of polar functional groups, derivatization is necessary to increase the volatility of BADGE for GC analysis.[4][6][7] Silylation is a common derivatization technique for this purpose.[3]
-
Silylation Procedure:
-
Transfer an aliquot of the extracted sample into a clean vial and evaporate to dryness under a gentle stream of nitrogen at approximately 60°C.[4]
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4]
-
Vortex the mixture and heat at 80°C for 30 minutes to ensure complete derivatization.[4]
-
After cooling to room temperature, the sample is ready for GC-MS injection.
-
3. GC-MS Analysis
The derivatized sample is analyzed using a GC-MS system. The following parameters are provided as a guideline and may require optimization based on the specific instrument and column used.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or mid-polarity capillary column, such as an HP-1MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation.[3]
-
Injection Mode: Splitless injection is recommended for trace analysis.[8]
-
Injector Temperature: 250 - 280°C.[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[9]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at a rate of 15°C/min.
-
Ramp 2: Increase to 300°C at a rate of 10°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity. A full scan mode can be used for initial identification.[3]
-
Characteristic Ions for Silylated BADGE: The specific ions to monitor will depend on the derivatization product. For native BADGE, the molecular ion is at m/z 340.[10] For silylated derivatives, characteristic fragment ions should be selected based on the mass spectrum of the derivatized standard.
-
Mass Range (for full scan): m/z 50-550.
-
Data Presentation
Quantitative data from various studies on the GC-MS analysis of BADGE are summarized in the table below for easy comparison.
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.15 - 0.86 µg/dm² | Food Cans | [2] |
| Limit of Quantification (LOQ) | 0.51 - 2.77 µg/dm² | Food Cans | [2] |
| Detection Capability (CCβ) | 1.97 - 5.53 µg/L | Food Simulant | [1] |
| Recovery | 82.0% - 86.4% | Water | [4] |
Visualization of Experimental Workflow
The logical flow of the analytical protocol for BADGE analysis by GC-MS is illustrated in the following diagram.
Caption: Workflow for BADGE analysis using GC-MS.
References
- 1. Optimization of a GC/MS procedure that uses parallel factor analysis for the determination of bisphenols and their diglycidyl ethers after migration from polycarbonate tableware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cannabissciencetech.com [cannabissciencetech.com]
- 7. mdpi.com [mdpi.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Epoxy Amine Polymers Using Bisphenol A Diglycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of epoxy amine polymers derived from Bisphenol A diglycidyl ether (DGEBA). This document is intended to guide researchers, scientists, and professionals in the field of drug development through the synthesis, characterization, and potential applications of these versatile polymers.
Introduction
Epoxy resins based on this compound (DGEBA) are a prominent class of thermosetting polymers known for their exceptional mechanical strength, thermal stability, and chemical resistance.[1] The curing process, which involves the reaction of the epoxy groups of DGEBA with a suitable curing agent or hardener, transforms the liquid resin into a rigid, three-dimensional network. Among the various types of hardeners, polyamines are widely utilized due to their high reactivity and the versatile properties they confer to the final polymer.[1]
The reaction between DGEBA and a primary amine proceeds via a nucleophilic attack of the amine's nitrogen atom on the carbon of the epoxide ring, resulting in ring-opening polymerization.[1] This reaction initially forms a secondary amine, which can then react with another epoxy group, leading to the formation of a crosslinked network.[1] The choice of the amine hardener significantly influences the curing kinetics, thermomechanical properties, and biocompatibility of the resulting polymer, making it a critical parameter in tailoring the material for specific applications, including those in the biomedical and pharmaceutical fields.
Application Notes
Selection of Amine Hardeners
The properties of the final epoxy amine polymer are highly dependent on the chemical structure of the amine hardener used.[1] Amine hardeners can be broadly classified into aliphatic, cycloaliphatic, and aromatic amines.
-
Aliphatic amines , such as ethylenediamine (B42938) (EDA), diethylenetriamine (B155796) (DETA), and triethylenetetramine (B94423) (TETA), are highly reactive and can cure DGEBA at room temperature.[2] They generally produce polymers with good mechanical properties.
-
Cycloaliphatic amines , like 1,3-bis(aminomethyl)cyclohexane (CYDM), can lead to polymers with reduced water absorption.[3]
-
Aromatic amines , such as 4,4'-diaminodiphenylmethane (DDM) and 4,4'-diaminodiphenyl sulfone (DDS), require higher temperatures for curing and typically yield polymers with high glass transition temperatures (Tg) and enhanced thermal stability.[2]
The selection of the appropriate amine hardener should be based on the desired properties of the final polymer, such as flexibility, thermal resistance, and chemical stability.
Stoichiometry and Curing Conditions
The stoichiometry between the epoxy resin and the amine hardener is a critical factor that governs the extent of crosslinking and the final properties of the polymer. The optimal stoichiometric ratio is calculated based on the epoxy equivalent weight (EEW) of the DGEBA resin and the amine hydrogen equivalent weight (AHEW) of the hardener.[1]
Curing conditions, including temperature and time, must be carefully controlled to ensure complete polymerization. While aliphatic amines can cure at ambient temperatures, many systems benefit from a post-curing step at an elevated temperature to achieve maximum crosslinking and optimal properties. Aromatic amines typically require curing at temperatures ranging from 150°C to 180°C.[3]
Characterization of Epoxy Amine Polymers
A variety of analytical techniques are employed to characterize the synthesized epoxy amine polymers:
-
Fourier Transform Infrared (FT-IR) Spectroscopy: Used to monitor the curing process by observing the disappearance of the epoxy group peak (around 915 cm⁻¹) and the appearance of hydroxyl group bands.[3]
-
Differential Scanning Calorimetry (DSC): Employed to determine the glass transition temperature (Tg), which is a key indicator of the extent of curing and the thermomechanical properties of the polymer. It can also be used to study the curing kinetics.
-
Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the polymer, including the storage modulus and tan delta, which are related to the material's stiffness and damping characteristics.
-
Thermogravimetric Analysis (TGA): Used to assess the thermal stability and decomposition profile of the cured polymer.
Applications in Drug Development
DGEBA-based epoxy amine polymers have been explored for various biomedical applications, including as matrices for the controlled release of drugs. The crosslinked network can encapsulate therapeutic agents, and the release can be modulated by the polymer's degradation and diffusion properties.
However, it is crucial for drug development professionals to consider the potential biocompatibility and cytotoxicity of these polymers. Residual unreacted monomers, such as Bisphenol A (BPA), are known endocrine disruptors and can interfere with various signaling pathways, including estrogen receptor signaling, PI3K/Akt, and MAPK pathways.[4][5][6] Therefore, thorough purification and biocompatibility testing are essential before considering these materials for any in vivo applications.
Experimental Protocols
Protocol 1: Synthesis of DGEBA-Amine Polymer
This protocol describes a general procedure for the synthesis of an epoxy amine polymer using DGEBA and a generic amine hardener. Specific quantities and curing conditions should be adjusted based on the chosen amine.
Materials:
-
This compound (DGEBA) resin
-
Amine hardener (e.g., TETA, DDM, Jeffamine D-230)
-
Solvent (optional, e.g., toluene, acetone (B3395972) for viscosity reduction)
-
Glass beaker or reaction vessel
-
Mechanical stirrer
-
Vacuum oven
-
Molds (e.g., Teflon or silicone)
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of amine hardener based on the EEW of the DGEBA resin and the AHEW of the amine. The stoichiometric ratio is typically 1:1 of epoxy groups to amine hydrogens.
-
Resin Preparation: If the DGEBA resin is viscous or solid at room temperature, preheat it to approximately 60°C to reduce its viscosity.[1]
-
Mixing: Add the calculated amount of amine hardener to the preheated DGEBA resin. Mechanically stir the mixture for 10-15 minutes to ensure homogeneity.[1] If a solvent is used, it should be added at this stage.
-
Degassing: Place the mixture in a vacuum oven at 60-70°C for about 20 minutes to remove any entrapped air bubbles.[1]
-
Casting: Pour the degassed mixture into preheated molds.
-
Curing: Transfer the molds to an oven and cure according to the appropriate schedule for the chosen amine hardener (see Table 1).
-
Post-Curing: After the initial curing, a post-curing step at a higher temperature may be necessary to complete the reaction and enhance the polymer's properties.
-
Cooling: Allow the cured polymer to cool down slowly to room temperature before demolding.
Data Presentation: Curing Conditions and Properties with Various Amine Hardeners
| Amine Hardener | Stoichiometric Ratio (phr)¹ | Curing Temperature (°C) | Curing Time (hours) | Post-Curing Conditions | Glass Transition Temperature (Tg, °C) | Reference |
| Triethylenetetramine (TETA) | 14.7 | Room Temperature | 24 | 2h at 130°C | 124 | [7] |
| 4,4'-Diaminodiphenylmethane (DDM) | Stoichiometric | 150 | 2 | 3h at 180°C | - | [2] |
| 4,4'-Diaminodiphenyl Sulfone (DDS) | Stoichiometric | 150 | 2 | 3h at 180°C | ~160-200 | [2] |
| Jeffamine D-230 | 32.6 | 80 | 2 | 12h at 40°C | - | [8] |
| Isophorone diamine (IPDA) | Stoichiometric | Room Temperature | - | - | ~150-170 | [9] |
¹ parts per hundred parts of resin by weight
Protocol 2: Purification of DGEBA-Amine Polymer
This protocol is essential for biomedical applications to remove unreacted monomers and other impurities.
Materials:
-
Cured DGEBA-amine polymer
-
Solvent for swelling (e.g., acetone, methanol)
-
Soxhlet extraction apparatus
-
Vacuum oven
Procedure:
-
Sample Preparation: Break the cured polymer into small pieces to increase the surface area for extraction.
-
Solvent Swelling: Immerse the polymer pieces in a suitable solvent (e.g., a mixture of acetone and methanol) and allow them to swell for several hours.
-
Soxhlet Extraction: Place the swollen polymer in the thimble of a Soxhlet extractor and perform continuous extraction with a suitable solvent for 24-48 hours to remove unreacted components.
-
Drying: After extraction, remove the polymer from the extractor and dry it in a vacuum oven at an elevated temperature (e.g., 60-80°C) until a constant weight is achieved to ensure complete removal of the solvent.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis, purification, and characterization of DGEBA-amine polymers.
Signaling Pathways Potentially Affected by BPA Leaching
Caption: Potential signaling pathways affected by leached Bisphenol A (BPA).
References
- 1. benchchem.com [benchchem.com]
- 2. threebond.co.jp [threebond.co.jp]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisphenol A (BPA) Modifies Cancer Signaling Pathways: A Neglected Global Health Threat [mdpi.com]
- 6. researcher.manipal.edu [researcher.manipal.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Curing of Diglycidyl Ether of Bisphenol A (DGEBA) with Polyamine Hardeners
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Diglycidyl ether of bisphenol A (DGEBA) is a widely utilized epoxy resin in various industrial and research applications, including adhesives, coatings, and as a matrix for composite materials. Its performance is critically dependent on the curing process, which transforms the liquid resin into a rigid thermoset polymer with a three-dimensional cross-linked network. This transformation is typically achieved by reacting the epoxy groups of DGEBA with a suitable curing agent, or hardener.
Polyamines are a prominent class of hardeners for epoxy resins. The curing reaction involves the nucleophilic attack of the amine groups on the electrophilic carbon atoms of the epoxy ring, leading to the opening of the ring and the formation of hydroxyl groups and covalent bonds between the resin and the hardener. The functionality of the polyamine (i.e., the number of active amine hydrogens) and the stoichiometry of the resin-hardener mixture are critical parameters that dictate the cross-link density and, consequently, the final properties of the cured material.
This application note provides a detailed protocol for the curing of DGEBA with polyamine hardeners. It includes a step-by-step experimental procedure, a summary of key quantitative data for various DGEBA-polyamine systems, and characterization methodologies to evaluate the curing process and the properties of the resulting thermoset.
2. Chemical Reaction Pathway
The curing of DGEBA with a primary polyamine hardener proceeds through a two-step addition reaction. First, the primary amine reacts with an epoxy group to form a secondary amine. This secondary amine can then react with another epoxy group. This process continues until a highly cross-linked network is formed.
Caption: Chemical reaction pathway for the curing of DGEBA with a primary polyamine hardener.
3. Experimental Protocol: Curing of DGEBA with Triethylenetetramine (TETA)
This protocol details the procedure for curing DGEBA with the aliphatic amine hardener, Triethylenetetramine (TETA).
3.1. Materials
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (Epoxy Equivalent Weight, EEW = 180-190 g/eq)
-
Triethylenetetramine (TETA) hardener (Amine Hydrogen Equivalent Weight, AHEW = 24.4 g/eq)
-
Disposable mixing cups and stirring rods
-
Vacuum desiccator
-
Molds (e.g., silicone or PTFE) pre-treated with a mold release agent
-
Programmable oven
3.2. Stoichiometric Calculation
To achieve optimal properties, a stoichiometric ratio of epoxy groups to amine hydrogens is crucial. The required amount of hardener per 100 parts of resin by weight (phr) can be calculated as follows:
phr = (AHEW / EEW) * 100
For this system: phr = (24.4 / 185) * 100 ≈ 13.2 phr
3.3. Procedure
-
Degassing: Place a predetermined amount of DGEBA resin in a mixing cup and degas under vacuum for at least 30 minutes at room temperature to remove any entrapped air bubbles.
-
Mixing: Add the calculated stoichiometric amount of TETA hardener to the degassed DGEBA resin. Mix thoroughly with a stirring rod for 3-5 minutes, ensuring a homogeneous mixture. Scrape the sides and bottom of the mixing cup to ensure all components are well incorporated.
-
Casting: Pour the resin-hardener mixture into the pre-treated molds.
-
Curing: Transfer the molds to a programmable oven and follow the recommended curing cycle. A typical two-stage curing cycle for the DGEBA-TETA system is:
-
Initial cure: 24 hours at room temperature (approximately 25°C).
-
Post-cure: 2 hours at 100°C followed by 2 hours at 160°C.[1]
-
-
Cooling: After the post-cure, allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock and the development of internal stresses.
-
Demolding: Once cooled, carefully remove the cured epoxy samples from the molds.
4. Experimental Workflow
The overall workflow for the preparation and characterization of cured DGEBA-polyamine systems is outlined below.
Caption: General experimental workflow for curing DGEBA with polyamine hardeners and subsequent characterization.
5. Data Presentation: Properties of Cured DGEBA-Polyamine Systems
The choice of polyamine hardener significantly influences the properties of the cured epoxy resin. The following tables summarize key quantitative data for DGEBA cured with various common polyamine hardeners.
Table 1: Curing Schedules and Glass Transition Temperatures (Tg)
| Polyamine Hardener | Curing Schedule | Glass Transition Temperature (Tg) (°C) |
| Diethylenetriamine (DETA) | 7 days at room temperature | ~110-120 |
| Triethylenetetramine (TETA) | Room temp. (7 days) + 100°C (2h) + 160°C (2h)[1] | ~120-140 |
| Isophorone diamine (IPDA) | Room temp. (7 days) + 100°C (2h) + 160°C (2h)[1] | ~150-170 |
| 4,4'-Diaminodiphenylsulfone (DDS) | 150°C (2h) + 180°C (3h)[2] | ~200[2] |
Table 2: Mechanical Properties of Cured DGEBA-Polyamine Systems
| Polyamine Hardener | Tensile Strength (MPa) | Compressive Strength (MPa) |
| Triethylenetetramine (TETA) | 60-80 | 80-100 |
| Isophorone diamine (IPDA) | 70-90 | 90-110 |
| 4,4'-Diaminodiphenylsulfone (DDS) | 80-100 | 100-120 |
6. Characterization Methodologies
6.1. Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to study the cure kinetics and determine the glass transition temperature (Tg) of the cured epoxy.
-
Cure Kinetics: A non-isothermal DSC scan of the uncured resin-hardener mixture at different heating rates (e.g., 5, 10, 15, 20 °C/min) can be used to determine the total heat of reaction (ΔHtotal) and the activation energy (Ea) of the curing process.[3][4] The degree of cure (α) at any given time or temperature can be calculated from the partial heat of reaction.
-
Glass Transition Temperature (Tg): A cured sample is subjected to a heat-cool-heat cycle in the DSC. The Tg is determined from the midpoint of the endothermic step transition in the second heating scan.[4]
6.2. Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to monitor the chemical changes during the curing reaction.
-
The disappearance of the characteristic absorption band of the epoxy group at approximately 915 cm-1 indicates the progress of the curing reaction.[5][6][7]
-
The appearance and evolution of bands corresponding to hydroxyl groups (broad peak around 3400 cm-1) and C-N linkages confirm the reaction between the epoxy and amine groups.[2]
-
The degree of cure can be quantitatively estimated by monitoring the decrease in the intensity of the epoxy peak relative to an internal standard peak that does not change during the reaction (e.g., a band from the benzene (B151609) ring).[8]
6.3. Dynamic Mechanical Analysis (DMA)
DMA is employed to evaluate the thermomechanical properties of the cured epoxy. It provides information on the storage modulus (E'), loss modulus (E''), and tan delta (δ) as a function of temperature. The peak of the tan δ curve is often used as another measure of the glass transition temperature.[9][10]
The curing of DGEBA with polyamine hardeners is a versatile method for producing thermoset materials with a wide range of properties. The selection of the polyamine hardener, precise control of the stoichiometry, and optimization of the curing schedule are paramount to achieving the desired performance characteristics. The experimental protocols and characterization techniques outlined in this application note provide a comprehensive framework for researchers and scientists to successfully prepare and evaluate DGEBA-based epoxy systems for their specific applications.
References
- 1. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface Degradation of DGEBA Epoxy Resins Cured with Structurally Different Amine Hardeners: Effects of UV Radiation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. atlantis-press.com [atlantis-press.com]
- 9. Dynamic Mechanical Properties of Epoxy Resin with Multifunctional Polyamine Curing Agent | Scientific.Net [scientific.net]
- 10. worldscientific.com [worldscientific.com]
Application of BADGE as a Crosslinking Agent in Composite Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A diglycidyl ether (BADGE) is a widely utilized epoxy resin precursor fundamental to the formulation of a vast array of high-performance composite materials. Its prominence stems from the versatile and robust thermosetting polymers formed upon curing. The crosslinking process, typically initiated by a variety of hardeners, results in a three-dimensional network structure that imparts exceptional mechanical strength, thermal stability, and chemical resistance to the final composite material.[1] This document provides detailed application notes and experimental protocols for the use of BADGE as a crosslinking agent in the fabrication and characterization of composite materials.
The properties of the final cured epoxy resin are highly dependent on the choice of reactants, their mixing ratio, and the specific conditions of the curing process.[1] Amines are a common class of curing agents, or hardeners, used with BADGE. These can range from aliphatic and cycloaliphatic to aromatic amines, each influencing the processing characteristics and the ultimate performance of the composite.[2] The reaction between the epoxide groups of BADGE and the amine groups of the hardener leads to the formation of a highly crosslinked, durable polymer network.[2]
Data Presentation: Properties of BADGE-Based Composites
The following tables summarize quantitative data on the mechanical and thermal properties of various BADGE-based composite systems.
Table 1: Mechanical Properties of BADGE-Based Composites
| Composite System | Preparation Method | Tensile Strength (MPa) | Elastic Modulus (GPa) | Flexural Strength (MPa) | Reference(s) |
| Neat Epoxy (Bisphenol-F based) | Glass Mold Casting | 84.0 (± 0.7) | 2.95 (± 0.015) | - | [3] |
| Neat Epoxy (Bisphenol-F based) | Steel Mold Casting | 81.0 (± 1.9) | 2.98 (± 0.019) | - | [3] |
| Grass Fiber (20mm) / Epoxy | Hand Stirring | 22.03 | 1.38 | 51.68 | [4] |
Table 2: Thermal Properties of BADGE-Based Composites
| Composite System | Analysis Method | Glass Transition Temperature (Tg) (°C) | Thermal Decomposition Temp. (TGA) | Reference(s) |
| DGEBA with Polyetheramine (PEA) | DMA | - | - | [5] |
| DGEBA with Dicyandiamide (DICY) | DMA | - | - | [5] |
| DGEBA with Isophorondiamine (IPDA) | DMA | - | - | [5] |
| P-DGEBA/DGEBA Blend | DSC | - | - | [6] |
Experimental Protocols
Protocol 1: Synthesis of a BADGE-Based Epoxy Composite
This protocol outlines the steps for the preparation of a BADGE-based epoxy composite using an amine hardener.
Materials:
-
This compound (BADGE) resin
-
Amine hardener (e.g., 4,4'-diaminodicyclohexylmethane)[7]
-
Mold release agent
-
Vacuum oven
-
Mechanical stirrer
-
Programmable oven
Procedure:
-
Mold Preparation: Thoroughly clean the mold and apply a suitable mold release agent to all surfaces that will be in contact with the resin.
-
Mixing: In a clean, dry container, accurately weigh the BADGE resin and the amine hardener. The stoichiometric ratio of epoxy groups to amine hydrogen atoms is crucial for optimal crosslinking.
-
Degassing: Place the mixture in a vacuum oven at a temperature sufficient to reduce its viscosity (e.g., 50 °C) and apply a vacuum to remove any entrapped air bubbles. Continue degassing until bubble formation ceases.[9]
-
Casting: Carefully pour the degassed epoxy mixture into the prepared mold, avoiding the introduction of new air bubbles.
-
Curing: Place the filled mold in a programmable oven and execute a multi-stage curing schedule. A typical curing cycle might be:
-
Initial cure: 2 hours at 80°C
-
Post-cure: 2 hours at 135°C[9]
-
-
Demolding: After the curing cycle is complete, allow the mold to cool slowly to room temperature before carefully demolding the composite part.
Protocol 2: Characterization of BADGE-Based Composites
Mechanical properties are determined according to relevant ASTM standards.
Specimen Preparation:
-
Cut specimens from the cured composite plates to the dimensions specified in the relevant ASTM standard (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).[4][10]
-
For composites, use water-cooled cutting tools to prevent delamination.[10]
Tensile Testing (ASTM D3039):
-
Setup: Use a universal testing machine equipped with appropriate grips and an extensometer.[11][12]
-
Procedure: Mount the specimen in the grips, ensuring proper alignment. Apply a tensile load at a constant crosshead speed (e.g., 2 mm/min) until the specimen fails.[8]
-
Data Analysis: Record the load and displacement data to calculate tensile strength, Young's modulus, and strain at failure.[11]
Flexural Testing (3-Point Bending, ASTM D790):
-
Setup: Configure the universal testing machine for a three-point bending test with the specified support span.
-
Procedure: Place the specimen on the supports and apply a load to the center of the specimen at a constant crosshead speed until failure or a specified deflection is reached.
-
Data Analysis: Use the load-deflection curve to determine the flexural strength and flexural modulus.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):
-
Sample Preparation: Prepare a small sample (typically 5-10 mg) from the cured composite.[13]
-
Instrument Setup: Use a DSC instrument calibrated for temperature and heat flow. Purge the sample chamber with an inert gas like nitrogen.[14]
-
Measurement:
-
Data Analysis: Determine the Tg from the midpoint of the transition in the heat flow curve.
Thermogravimetric Analysis (TGA) for Thermal Stability:
-
Sample Preparation: Place a small, accurately weighed sample (typically 10-20 mg) into the TGA sample pan.[17]
-
Instrument Setup: Use a TGA instrument and select the desired atmosphere (e.g., nitrogen for inert decomposition, air for oxidative decomposition).[18][19]
-
Measurement: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 800°C).[18]
-
Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve provides information on the onset of decomposition, the rate of weight loss, and the final residual weight.
Dynamic Mechanical Analysis (DMA):
-
Sample Preparation: Prepare a rectangular specimen with precise dimensions suitable for the DMA clamp (e.g., single cantilever, three-point bending).[20]
-
Instrument Setup: Mount the specimen in the DMA instrument.
-
Measurement: Apply a small, oscillating sinusoidal strain to the sample at a fixed frequency while ramping the temperature at a constant rate (e.g., 5°C/min).[9]
-
Data Analysis: The instrument measures the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature. The peak of the tan delta curve is often used to determine the glass transition temperature.[21]
Mandatory Visualizations
Crosslinking Reaction of BADGE with a Diamine Hardener
Caption: Chemical crosslinking reaction between BADGE and a diamine hardener.
Experimental Workflow for BADGE Composite Fabrication and Testing
Caption: Workflow for composite fabrication and characterization.
References
- 1. epoxy-europe.eu [epoxy-europe.eu]
- 2. Epoxy - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. ecommons.udayton.edu [ecommons.udayton.edu]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. preprints.org [preprints.org]
- 9. Thermal Degradation Behavior of Epoxy Resin Containing Modified Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Prepare Samples For Testing In a Tensile Testing Machine [pacorr.com]
- 11. Mechanical Testing of Composites [addcomposites.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
- 15. Optimizing Glass Transition Temperature TG Detection in Glass‑Fiber Composites: DSC and DMA Research - Fenhar [fenharxz.com]
- 16. m.youtube.com [m.youtube.com]
- 17. file.sdiarticle3.com [file.sdiarticle3.com]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. Thermogravimetric Analysis (TGA) for Carbon Fiber and Glass Fiber Epoxy Composites and their Constituents (Technical Report) | OSTI.GOV [osti.gov]
- 20. researchgate.net [researchgate.net]
- 21. Using Dynamic Mechanical Analysis for Quality Control of Epoxy Materials – C-Therm Technologies Ltd. [ctherm.com]
Application Notes and Protocols for the Spectroscopic Analysis of Bisphenol A Diglycidyl Ether (BADGE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A diglycidyl ether (BADGE) is a fundamental epoxy resin component extensively used in the manufacturing of protective coatings, adhesives, and various plastics. The characterization of BADGE is crucial for quality control, reaction monitoring, and stability studies. This document provides detailed application notes and experimental protocols for the analysis of BADGE using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
I. Analysis of BADGE by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of BADGE, providing detailed information about its molecular framework. Both ¹H and ¹³C NMR are employed for a comprehensive analysis.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts for BADGE
The following tables summarize the expected chemical shifts for BADGE. Note that actual chemical shifts may vary slightly depending on the solvent and concentration.
Table 1: ¹H NMR Chemical Shift Data for this compound (BADGE)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methyl (CH₃) | ~1.6 | Singlet | 6H |
| Methylene (CH₂) of oxirane | ~2.7-2.9 | Multiplet | 4H |
| Methine (CH) of oxirane | ~3.3 | Multiplet | 2H |
| Methylene (O-CH₂) | ~3.9-4.2 | Multiplet | 4H |
| Aromatic (Ar-H) | ~6.8-7.2 | Multiplet | 8H |
Table 2: ¹³C NMR Chemical Shift Data for this compound (BADGE)
| Carbon | Chemical Shift (δ, ppm) |
| Methyl (C(CH₃)₂) | ~31 |
| Quaternary (C(CH₃)₂) | ~42 |
| Methylene (CH₂) of oxirane | ~45 |
| Methine (CH) of oxirane | ~50 |
| Methylene (O-CH₂) | ~69 |
| Aromatic (Ar-C) | ~114, ~128 |
| Aromatic (Ar-C-O) | ~156 |
Experimental Protocol: NMR Analysis of BADGE
This protocol outlines the steps for preparing and analyzing a sample of BADGE using NMR spectroscopy.
1. Sample Preparation:
-
For ¹H NMR: Dissolve 5-25 mg of the BADGE sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.[1]
-
For ¹³C NMR: A higher concentration is recommended due to the lower natural abundance of ¹³C. Aim for a concentration of 50-100 mg of BADGE in 0.6-0.8 mL of the chosen deuterated solvent.[1]
-
Ensure the sample is fully dissolved. Gentle vortexing or warming may be applied if necessary.
-
Filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[2]
-
Cap the NMR tube securely.
2. Instrument Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR Parameters (Typical):
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds
-
Pulse Width: 90°
-
Acquisition Time: 2-4 seconds
-
Spectral Width: 12-16 ppm
-
-
¹³C NMR Parameters (Typical):
-
Number of Scans: 1024 or more (signal averaging is required)
-
Relaxation Delay: 2-5 seconds
-
Pulse Program: Proton-decoupled
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 0-220 ppm
-
3. Data Acquisition and Processing:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire the FID (Free Induction Decay) using the parameters specified above.
-
Process the FID by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
II. Analysis of BADGE by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule, making it an excellent tool for confirming the identity of BADGE and monitoring its reactions.
Data Presentation: Characteristic FTIR Absorption Bands for BADGE
The table below lists the key FTIR absorption bands for BADGE.
Table 3: Characteristic FTIR Absorption Bands for this compound (BADGE)
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C-H (Aromatic) | ~3050 | Stretching vibration |
| C-H (Aliphatic) | ~2965, ~2870 | Stretching vibration |
| C=C (Aromatic) | ~1610, ~1510 | Ring stretching |
| C-O-C (Ether) | ~1245 | Asymmetric stretching |
| Epoxide Ring | ~915, ~830 | Asymmetric ring stretching (C-O-C) and symmetric ring deformation |
Experimental Protocol: FTIR Analysis of BADGE
This protocol describes the analysis of BADGE using an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for ease of use.
1. Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.
-
Place a small amount of the viscous liquid BADGE sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3]
-
If analyzing a solid sample of BADGE or a cured resin, apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[4]
2. Instrument Parameters:
-
Spectrometer: Any modern FTIR spectrometer is suitable.
-
Accessory: A single-reflection ATR accessory is recommended.
-
Parameters (Typical):
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
3. Data Acquisition and Processing:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).[5]
-
Place the sample on the ATR crystal and collect the sample spectrum.
-
The software will automatically perform the background subtraction.
-
Analyze the resulting spectrum to identify the characteristic absorption bands of BADGE.
III. Visualizations
Synthesis of this compound
The synthesis of BADGE is typically achieved through the reaction of Bisphenol A with an excess of epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide.[6][7]
Caption: Workflow for the synthesis and purification of BADGE.
Analytical Workflow for Spectroscopic Analysis
The logical flow for analyzing a polymer sample like BADGE using spectroscopic techniques is outlined below.
Caption: General workflow for the spectroscopic analysis of BADGE.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. azom.com [azom.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. chem.umd.edu [chem.umd.edu]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Fabricating Structural Adhesives with Bisphenol A Diglycidyl Ether (BADGE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A diglycidyl ether (BADGE or DGEBA) is a principal component in the formulation of high-performance epoxy-based structural adhesives.[1][2][3] Its widespread use in industries such as aerospace, automotive, and construction is attributed to its excellent adhesion to a variety of substrates, high mechanical strength, and robust thermal and chemical resistance.[4] This document provides detailed application notes and experimental protocols for the fabrication and characterization of BADGE-based structural adhesives.
Key Components in BADGE Adhesive Formulations
The final properties of a BADGE-based adhesive are tailored through the careful selection of its components:
-
Epoxy Resin (BADGE): The fundamental polymer backbone of the adhesive system. The molecular weight of the BADGE resin influences viscosity and the final crosslink density.
-
Curing Agents (Hardeners): These are reactive compounds that crosslink the epoxy resin chains, forming a rigid, three-dimensional thermoset polymer.[1] The choice of curing agent significantly impacts the glass transition temperature (Tg), mechanical properties, and curing kinetics. Common classes include:
-
Amines (Aliphatic, Cycloaliphatic, Aromatic): Offer a diverse range of reactivity and final properties. Aromatic amines typically yield higher thermal stability.
-
Anhydrides: Generally provide high thermal stability and excellent electrical properties, though they often require elevated curing temperatures.
-
-
Toughening Agents: These are incorporated to enhance the fracture toughness and impact resistance of the otherwise brittle epoxy matrix. Examples include carboxyl-terminated butadiene acrylonitrile (B1666552) (CTBN) copolymers.[5][6]
-
Fillers: Inorganic fillers like silica, talc, or calcite can be added to modify properties such as rheology, thermal conductivity, and cost.[5][6]
Experimental Protocols
Protocol 1: Synthesis of a BADGE-Based Structural Adhesive
This protocol describes the formulation of a simple two-part BADGE structural adhesive using an amine curing agent.
Materials:
-
This compound (BADGE) resin (Epoxide equivalent weight: 172-176 g/mol )
-
Triethylenetetramine (TETA) as the curing agent
-
Planetary mixer or mechanical stirrer
-
Heating mantle
-
Beakers and mixing vessels
-
Vacuum desiccator
Procedure:
-
Resin Preparation:
-
Preheat the BADGE resin to 60°C in a heating mantle to reduce its viscosity.
-
Weigh the desired amount of preheated BADGE resin into a clean, dry mixing vessel.
-
-
Curing Agent Calculation:
-
Determine the stoichiometric amount of TETA required. The parts by weight of amine hardener per 100 parts of resin (phr) are calculated using the formula: phr = (Amine Hydrogen Equivalent Weight / Epoxide Equivalent Weight of Resin) * 100
-
For TETA (AHEW ≈ 24.4 g/eq) and BADGE (EEW ≈ 174 g/eq), the phr is approximately 14.
-
-
Mixing:
-
Allow the BADGE resin to cool to room temperature.
-
Add the calculated amount of TETA to the BADGE resin.
-
Mix the components thoroughly for 5-10 minutes using a mechanical stirrer or planetary mixer until a homogeneous mixture is achieved. If using a planetary mixer, apply a vacuum during the final mixing stage to remove any entrapped air bubbles.
-
-
Degassing:
-
Place the mixed adhesive in a vacuum desiccator for 10-15 minutes to further remove any residual air bubbles.
-
-
Application and Curing:
-
The formulated adhesive is now ready for application.
-
Apply the adhesive to the prepared substrates.
-
Allow the adhesive to cure at room temperature for 24 hours, followed by a post-cure at an elevated temperature (e.g., 2 hours at 120-130°C) to ensure full crosslinking and optimal mechanical properties.[7]
-
Protocol 2: Substrate Preparation for Adhesive Bonding
Proper substrate preparation is critical for achieving a strong and durable adhesive bond.
Materials:
-
Substrates (e.g., metal or plastic coupons)
-
Abrasive paper (e.g., 150-grit for steel)
-
Solvent (e.g., acetone, trichloroethylene)
-
Lint-free cloths
-
Clean cotton gloves
Procedure:
-
Degreasing:
-
Wipe the bonding surfaces of the substrates with a clean cloth saturated with a suitable solvent to remove any oil, grease, or other contaminants.
-
Allow the solvent to fully evaporate.
-
-
Abrasion:
-
Mechanically abrade the bonding surfaces using abrasive paper to remove any oxide layers and to create a roughened surface profile, which enhances mechanical interlocking.
-
-
Final Cleaning:
-
Perform a final solvent wipe to remove any debris from the abrasion step.
-
Ensure the surfaces are completely dry before applying the adhesive.
-
Handle the cleaned substrates with clean cotton gloves to prevent recontamination from skin oils.
-
Protocol 3: Characterization of Mechanical Properties
This test determines the shear strength of an adhesive bond between two metal substrates.[8][9][10]
Specimen Preparation:
-
Prepare two metal strips (e.g., aluminum or steel) according to the dimensions specified in ASTM D1002.
-
Prepare the bonding surfaces as described in Protocol 2.
-
Apply the formulated adhesive to one of the prepared surfaces.
-
Create a single-lap joint with a defined overlap area (typically 12.7 mm x 25.4 mm).[10]
-
Clamp the assembly and cure the adhesive as per the specified curing schedule.
Testing Procedure:
-
Mount the ends of the cured specimen in the grips of a universal testing machine.[11][12]
-
Apply a tensile load at a constant crosshead speed of 1.3 mm/min (0.05 in/min) until the bond fails.[12]
-
Calculate the shear strength by dividing the maximum load by the overlap area.[11]
This test is used to determine the tensile strength, Young's modulus, and elongation at break of the cured adhesive.[13][14][15]
Specimen Preparation:
-
Cast the formulated adhesive into a sheet of uniform thickness.
-
Cure the sheet according to the desired schedule.
-
Machine or die-cut standard dumbbell-shaped specimens from the cured sheet as per the dimensions specified in ASTM D638.[14][16]
Testing Procedure:
-
Mount the specimen in the grips of a universal testing machine.
-
Attach an extensometer to the gauge section of the specimen to accurately measure strain.[16]
-
Apply a tensile load at a constant crosshead speed (e.g., 1.27 mm/min) until the specimen fractures.[14][16]
-
Record the load-displacement data.
-
Calculate tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve.[14]
Protocol 4: Thermal Analysis
DSC is used to study the curing reaction by measuring the heat flow associated with the exothermic crosslinking reaction.[17][18][19]
Procedure:
-
Accurately weigh a small amount (5-10 mg) of the uncured adhesive mixture into a DSC pan.
-
Place the pan in the DSC instrument.
-
Perform a non-isothermal scan by heating the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the entire curing reaction (e.g., 25°C to 250°C).[19][20]
-
The total heat of reaction (ΔH) can be determined by integrating the area under the exothermic peak. This data can be used to model the curing kinetics using methods like the Kissinger or Flynn-Wall-Ozawa models.[17]
DMA is a highly sensitive technique for determining the Tg of the cured adhesive, which is a critical indicator of its thermal performance.[21][22]
Procedure:
-
Prepare a rectangular specimen of the cured adhesive with precise dimensions.
-
Mount the specimen in the DMA instrument (e.g., in a single cantilever or three-point bending fixture).
-
Apply a small, oscillating sinusoidal strain to the sample at a fixed frequency (e.g., 1 Hz).
-
Ramp the temperature at a controlled rate (e.g., 3-5°C/min) through the expected glass transition region.
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are measured as a function of temperature. The Tg can be identified as the peak of the tan delta curve or the peak of the loss modulus curve.[23]
Data Presentation
The following tables summarize typical quantitative data for BADGE-based structural adhesives with different amine curing agents.
| Curing Agent | Stoichiometry (phr) | Cure Cycle | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Glass Transition Temp. (Tg) (°C) |
| Ethylenediamine (EDA) | ~11 | 24h @ RT + 2h @ 120°C | 35 - 45 | 2.5 - 3.0 | 2 - 4 | 110 |
| Diethylenetriamine (DETA) | ~10 | 24h @ RT + 2h @ 120°C | 40 - 50 | 2.8 - 3.2 | 3 - 5 | 119 |
| Triethylenetetramine (TETA) | ~14.7 | 24h @ RT + 2h @ 130°C | 45 - 55 | 3.0 - 3.5 | 4 - 6 | 124 |
| Isophorone diamine (IPD) | ~22 | 24h @ RT + 2h @ 120°C | 50 - 60 | 3.2 - 3.8 | 5 - 7 | 150 - 160 |
Note: The data presented are approximate values and can vary depending on the specific grade of BADGE resin, purity of the curing agent, and precise curing conditions.[7]
Visualizations
Chemical Reaction and Curing Process
Caption: Reaction pathway for the formation of a BADGE-based structural adhesive.
Experimental Workflow for Adhesive Characterization
Caption: Workflow for the characterization of BADGE-based structural adhesives.
References
- 1. epoxy-europe.eu [epoxy-europe.eu]
- 2. researchgate.net [researchgate.net]
- 3. Epoxy - Wikipedia [en.wikipedia.org]
- 4. dokumen.pub [dokumen.pub]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ASTM D1002 Adhesive Lap Joint Shear Testing - ADMET [admet.com]
- 9. testresources.net [testresources.net]
- 10. micomlab.com [micomlab.com]
- 11. Guide to Adhesive Lap Joint Shear Strength Test ASTM D1002 [admet.com]
- 12. universalgripco.com [universalgripco.com]
- 13. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 14. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 15. How to Perform ASTM D638 Testing for Polymer Tensile Strength and Why It Matters [eureka.patsnap.com]
- 16. udspace.udel.edu [udspace.udel.edu]
- 17. researchgate.net [researchgate.net]
- 18. Cure Kinetics and Inverse Analysis of Epoxy-Amine Based Adhesive Used for Fastening Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. thermalsupport.com [thermalsupport.com]
- 21. Using Dynamic Mechanical Analysis for Quality Control of Epoxy Materials – C-Therm Technologies Ltd. [ctherm.com]
- 22. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 23. tainstruments.com [tainstruments.com]
Application Notes and Protocols for Diels-Alder Polymerization Using Bisphenol A Diglycidyl Ether (BADGE) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of organic chemistry, offers a robust and versatile method for polymer synthesis. Its [4+2] cycloaddition mechanism between a conjugated diene and a dienophile proceeds with high efficiency and selectivity, often under mild conditions and without the need for catalysts. When applied to bifunctional monomers, this reaction leads to the formation of linear or crosslinked polymers. A particularly attractive feature of the furan (B31954)/maleimide (B117702) Diels-Alder reaction is its thermal reversibility; the forward reaction (polymerization) occurs at moderate temperatures, while the reverse reaction (depolymerization) is induced at elevated temperatures. This "click" and "de-click" chemistry paves the way for the development of smart materials, such as self-healing polymers, recyclable thermosets, and stimuli-responsive drug delivery systems.
Bisphenol A diglycidyl ether (BADGE) is a widely used epoxy resin precursor. By functionalizing BADGE with diene (e.g., furan) and dienophile (e.g., maleimide) moieties, it can be transformed into a valuable monomer for Diels-Alder polymerization. The resulting polymers leverage the structural integrity of the bisphenol A core with the dynamic covalent bonds of the Diels-Alder adducts. These materials are of significant interest for applications in advanced coatings, adhesives, and biomedical devices, including drug delivery platforms where the reversible nature of the polymer network can be exploited for controlled release. This document provides detailed protocols for the synthesis of furan- and maleimide-functionalized BADGE monomers and their subsequent Diels-Alder polymerization, along with methods for their characterization.
Reaction Scheme: Diels-Alder Polymerization of BADGE Derivatives
The overall process involves the synthesis of furan-functionalized BADGE (Diene) and maleimide-functionalized BADGE (Dienophile), followed by their thermally induced Diels-Alder polymerization to form a reversible polymer network.
Caption: General scheme for monomer synthesis and Diels-Alder polymerization.
Experimental Protocols
Protocol 1: Synthesis of Furan-Functionalized BADGE (Diene Monomer)
This protocol describes the synthesis of a furan-functionalized BADGE derivative through the reaction of BADGE with furfurylamine. The epoxy rings of BADGE open to form β-hydroxy amine linkages.
Materials:
-
This compound (BADGE)
-
Furfurylamine
-
Ethanol or another suitable solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add furfurylamine (2.2 equivalents) to the solution. The slight excess of furfurylamine ensures the complete reaction of both epoxy groups.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 24 hours with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or FTIR spectroscopy, looking for the disappearance of the epoxy group peak.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting viscous liquid is the furan-functionalized BADGE monomer. Purify further by column chromatography if necessary.
Characterization:
-
FTIR: Look for the disappearance of the characteristic epoxy ring peak (around 915 cm⁻¹) and the appearance of a broad O-H stretching band (around 3400 cm⁻¹) from the newly formed hydroxyl groups. The furan ring will have characteristic peaks around 1500 and 1010 cm⁻¹.
-
¹H NMR: Confirm the structure by identifying the signals corresponding to the bisphenol A backbone, the furan ring protons, and the newly formed CH-OH and CH₂-N protons.
Protocol 2: Synthesis of Maleimide-Functionalized BADGE (Dienophile Monomer)
This protocol details the synthesis of a maleimide-functionalized BADGE derivative by reacting BADGE with N-(4-hydroxyphenyl)maleimide. This reaction proceeds via the etherification of the phenolic hydroxyl group with the epoxy rings of BADGE.
Materials:
-
This compound (BADGE)
-
N-(4-hydroxyphenyl)maleimide
-
Triphenylphosphine (catalyst)
-
Methyl ethyl ketone (MEK) or another suitable solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Synthesize N-(4-hydroxyphenyl)maleimide by reacting p-aminophenol with maleic anhydride, followed by cyclization.
-
In a round-bottom flask, dissolve N-(4-hydroxyphenyl)maleimide (2 equivalents) and this compound (1 equivalent) in MEK.
-
Add a catalytic amount of triphenylphosphine.
-
Fit the flask with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 80°C for MEK) and maintain for 6-8 hours with vigorous stirring.
-
Monitor the reaction by TLC or FTIR for the consumption of the starting materials.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent using a rotary evaporator to obtain the crude product.
-
Purify the maleimide-functionalized BADGE monomer by recrystallization or column chromatography.
Characterization:
-
FTIR: Monitor the disappearance of the phenolic O-H peak from N-(4-hydroxyphenyl)maleimide and the epoxy peak from BADGE. Look for the characteristic maleimide C=O stretching peaks (around 1700 cm⁻¹).
-
¹H NMR: Confirm the structure by identifying signals for the bisphenol A backbone, the maleimide protons, and the protons of the newly formed ether linkages.
Protocol 3: Diels-Alder Polymerization
This protocol describes the polymerization of the furan- and maleimide-functionalized BADGE monomers.
Materials:
-
Furan-functionalized BADGE monomer (from Protocol 1)
-
Maleimide-functionalized BADGE monomer (from Protocol 2)
-
Suitable solvent (e.g., N,N-dimethylformamide, DMF)
-
Reaction vessel (e.g., sealed vial or small flask)
-
Heating source (e.g., oil bath or oven)
Procedure:
-
Dissolve equimolar amounts of the furan-functionalized BADGE and maleimide-functionalized BADGE monomers in a minimal amount of DMF in a reaction vessel.
-
Ensure the monomers are completely dissolved and the solution is homogeneous.
-
Seal the vessel and heat the mixture at a temperature between 60°C and 90°C. The optimal temperature may need to be determined empirically.
-
The polymerization will proceed, leading to an increase in viscosity. Depending on the concentration and temperature, gelation may occur.
-
The reaction time can vary from a few hours to a day. The progress can be monitored by the disappearance of the furan and maleimide signals in ¹H NMR if the reaction is run in an NMR tube with a deuterated solvent.
-
To isolate the polymer, precipitate the viscous solution in a non-solvent like methanol, then collect and dry the polymer under vacuum.
Characterization of the Polymer:
-
Gel Permeation Chromatography (GPC): Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the soluble polymer before the gel point.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer. For reversible systems, a retro-Diels-Alder endotherm may be observed at higher temperatures.
-
Thermogravimetric Analysis (TGA): Assess the thermal stability of the polymer by determining the decomposition temperature (Td).
Experimental Workflow
Caption: Workflow from monomer synthesis to polymer characterization.
Data Presentation
The following tables summarize typical quantitative data for Diels-Alder polymers based on epoxy precursors. Note that the exact values for BADGE-derived systems will depend on the specific synthetic conditions and resulting polymer architecture.
Table 1: Monomer Characterization Data (Representative)
| Monomer | Functional Group | Key FTIR Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm) |
| Furan-BADGE | Furan, Hydroxyl | ~3400 (O-H), ~1500, ~1010 (Furan) | ~7.4, ~6.3 (Furan protons) |
| Maleimide-BADGE | Maleimide, Ether | ~1700 (C=O), ~1180 (C-O-C) | ~6.8 (Maleimide protons) |
Table 2: Polymer Properties (Representative Data for Epoxy-Based DA Polymers)
| Property | Value Range | Method | Notes |
| Mn ( g/mol ) | 10,000 - 50,000 | GPC | Measured on soluble fraction before gelation. |
| PDI | 1.5 - 3.0 | GPC | Typically broad for step-growth polymerization. |
| Tg (°C) | 80 - 150 | DSC | Varies with crosslink density. |
| Td (°C) | 300 - 400 | TGA | Onset of thermal degradation. |
| Retro-Diels-Alder Temp. | >120 °C | DSC | Endothermic peak indicating network dissociation. |
Applications in Drug Development
The thermally reversible nature of Diels-Alder polymers derived from BADGE makes them highly attractive for drug delivery applications.
-
Controlled Release: Drug molecules can be encapsulated within the polymer matrix. Upon localized heating (e.g., via focused ultrasound or magnetic hyperthermia of embedded nanoparticles), the retro-Diels-Alder reaction can be triggered, leading to a temporary loosening of the polymer network and subsequent release of the therapeutic agent.
-
Injectable Hydrogels: Monomers or prepolymers can be injected in a liquid form and undergo in-situ Diels-Alder polymerization at physiological temperatures to form a drug-eluting hydrogel depot.
-
Bioconjugation: The furan or maleimide functional groups on the monomers or polymer backbone can be used as handles for the covalent attachment of targeting ligands, imaging agents, or protein drugs.
Reversible Crosslinking for Self-Healing Applications
The reversibility of the furan-maleimide Diels-Alder reaction is the key to designing self-healing materials.
Caption: Mechanism of thermally induced self-healing.
When a microcrack forms in the material, applying heat above the retro-Diels-Alder temperature breaks the crosslinks at the crack interface, allowing the polymer chains to become mobile and interdiffuse. Upon cooling, the forward Diels-Alder reaction reforms the covalent bonds, healing the crack and restoring the material's integrity. This process can potentially be repeated multiple times.
Application Note & Protocol: Synthesis and Characterization of Flame-Retardant Epoxy Polymers using Brominated Bisphenol A Diglycidyl Ether (Br-BADGE)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epoxy resins are widely utilized in electronics, composites, and coatings due to their excellent mechanical properties, chemical resistance, and adhesion.[1] However, their inherent flammability limits their use in applications requiring stringent fire safety standards. To address this, flame retardants are incorporated into the polymer matrix. Brominated compounds, particularly Tetrabromobisphenol A (TBBPA) and its derivatives like brominated Bisphenol A diglycidyl ether (Br-BADGE), are highly effective reactive flame retardants.[2][3]
Br-BADGE is synthesized by reacting TBBPA with epichlorohydrin (B41342).[3][4] It can be used as the primary epoxy resin or blended with standard this compound (DGEBA) to achieve a desired bromine content.[5] Upon curing, the bromine atoms are chemically bound within the polymer backbone. The flame retardant mechanism of these materials is primarily based on a gas-phase action.[3][5] During combustion, the C-Br bonds break, releasing bromine radicals (Br•). These radicals effectively scavenge high-energy H• and OH• radicals in the flame, interrupting the exothermic chain reactions of combustion and extinguishing the fire.[3][5]
This document provides detailed protocols for the synthesis of Br-BADGE, its subsequent curing to form a flame-retardant polymer, and the characterization of its properties.
Experimental Protocols
2.1 Protocol 1: Synthesis of Brominated this compound (Br-BADGE)
This protocol describes the synthesis of Br-BADGE via the condensation reaction of Tetrabromobisphenol A (TBBPA) and epichlorohydrin.[3][4]
Materials:
-
Tetrabromobisphenol A (TBBPA)
-
Epichlorohydrin (ECH)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Round-bottom flask with a reflux condenser, mechanical stirrer, and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
Charge the round-bottom flask with TBBPA and an excess of epichlorohydrin.
-
Begin stirring and heat the mixture to 60-70°C to dissolve the TBBPA.
-
Once dissolved, slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w) dropwise over 1-2 hours. Maintain the reaction temperature below 80°C.
-
After the addition is complete, continue stirring at 90-100°C for an additional 2-3 hours to complete the ring-closure reaction.
-
Cool the reaction mixture to room temperature. Add toluene and deionized water to the flask.
-
Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
-
Collect the organic layer (top layer) and wash it repeatedly with deionized water until the aqueous layer is neutral (pH ~7).
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter the drying agent and remove the toluene and excess epichlorohydrin using a rotary evaporator under reduced pressure to yield the viscous Br-BADGE product.
-
Characterize the product using FTIR and ¹H NMR spectroscopy to confirm the presence of epoxy groups and the disappearance of phenolic hydroxyl groups.[3]
2.2 Protocol 2: Curing of Br-BADGE with an Amine Hardener
This protocol details the curing of the synthesized Br-BADGE to form a cross-linked, flame-retardant thermoset.
Materials:
-
Synthesized Br-BADGE resin
-
Amine curing agent (e.g., 4,4'-Diaminodiphenylmethane (DDM) or m-phenylenediamine (B132917) (MPDA))
-
Mold (e.g., silicone or Teflon)
-
Vacuum oven
-
Hot plate or mechanical mixer
Procedure:
-
Calculate the stoichiometric amount of the amine curing agent required. The ratio is based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the Br-BADGE resin.
-
Preheat the Br-BADGE resin to approximately 60-80°C to reduce its viscosity.
-
Melt the amine curing agent if it is a solid (e.g., DDM melts at ~90°C).
-
Add the calculated amount of the molten curing agent to the preheated Br-BADGE resin.
-
Mix thoroughly for 5-10 minutes until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum oven for 10-15 minutes to remove any entrapped air bubbles.
-
Pour the bubble-free mixture into the preheated mold.
-
Cure the sample in an oven using a staged curing cycle. A typical cycle might be: 2 hours at 120°C followed by 2 hours at 150°C. The exact cycle depends on the curing agent used.
-
After curing, turn off the oven and allow the sample to cool slowly to room temperature to minimize internal stresses.
-
Demold the cured flame-retardant polymer sample for characterization.
2.3 Protocol 3: Characterization of Flame Retardancy and Thermal Stability
A. Limiting Oxygen Index (LOI):
-
Prepare test specimens according to ASTM D2863 standard dimensions.
-
Place the specimen vertically in the glass chimney of the LOI apparatus.
-
Introduce a mixture of oxygen and nitrogen into the chimney at a controlled flow rate.
-
Ignite the top of the specimen with a pilot flame.
-
Determine the minimum oxygen concentration in the O₂/N₂ mixture that just supports sustained combustion of the material.[6] This value is the LOI. A higher LOI indicates better flame retardancy.[6]
B. UL-94 Vertical Burn Test:
-
Prepare rectangular bar specimens according to the UL-94 standard.
-
Clamp the specimen vertically.
-
Apply a standard flame to the bottom edge of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t1).
-
Immediately reapply the flame for another 10 seconds and remove it.
-
Record the second afterflame time (t2) and the afterglow time.
-
Classify the material as V-0, V-1, or V-2 based on the burning times and whether flaming drips ignite a cotton patch placed below the specimen.[6]
C. Thermogravimetric Analysis (TGA):
-
Place a small sample (5-10 mg) of the cured polymer into a TGA crucible.
-
Heat the sample from room temperature to ~800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the sample weight as a function of temperature.
-
Determine key parameters such as the onset temperature of decomposition (Td), the temperature of maximum degradation rate, and the percentage of char residue at high temperatures.
Data Presentation
The following table summarizes typical performance data for epoxy systems modified with brominated flame retardants. The exact values depend on the bromine content, the specific curing agent used, and the overall formulation.
| Property | Test Method | Neat Epoxy Resin | Br-BADGE Cured Polymer | Unit |
| Bromine Content | - | 0 | 18 - 21 | wt% |
| Limiting Oxygen Index (LOI) | ASTM D2863 | 20 - 22 | > 28 | % |
| UL-94 Rating (3.2 mm) | UL-94 | Fails / V-2 | V-0 | - |
| Decomposition Temp. (Td, 5%) | TGA (N₂) | ~350 | ~330 | °C |
| Char Yield at 700°C | TGA (N₂) | < 15 | > 20 | % |
Visualizations
References
- 1. pufr.net [pufr.net]
- 2. Epoxy - Wikipedia [en.wikipedia.org]
- 3. Comparative Study of Different Methods of Synthesis and Their Effect on the Thermomechanical Properties of a Halogenated Epoxy-Based Flame-Retardant Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrabromothis compound - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Characterization Of Flame Retardant Performance in Polymer Flame Retardant Materials - News [oceanchemgroup.com]
Preparation of Glass Fiber-Reinforced Composites with Diglycidyl Ether of Bisphenol A (DGEBA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of glass fiber-reinforced composites using Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin. It is intended to guide researchers and professionals in the standardized fabrication and characterization of these composite materials.
Introduction
Glass fiber-reinforced DGEBA composites are widely utilized in various industries due to their excellent mechanical strength, thermal stability, and chemical resistance. The properties of these composites are highly dependent on the constituent materials, their processing, and the interfacial adhesion between the glass fibers and the DGEBA matrix. This document outlines the key steps and considerations for the successful preparation and evaluation of these materials.
Materials and Reagents
-
Resin: Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin.
-
Curing Agent: Various amine-based hardeners can be used, including aliphatic amines (e.g., Triethylenetetramine - TETA), cycloaliphatic amines, and aromatic amines (e.g., 4,4′-Diaminodiphenylsulfone - DDS). The choice of curing agent significantly influences the thermo-mechanical properties of the final composite.
-
Reinforcement: Woven or non-woven E-glass fiber fabrics.
-
Surface Treatment Agents (Optional): Silane (B1218182) coupling agents (e.g., γ-aminopropyltriethoxysilane) to improve interfacial adhesion.
-
Solvents: Acetone (B3395972) for cleaning.
-
Mold Release Agent: To prevent adhesion of the composite to the mold surface.
Experimental Protocols
Glass Fiber Surface Treatment (Optional but Recommended)
Surface treatment of glass fibers is crucial for enhancing the interfacial bonding with the epoxy matrix, which in turn improves the mechanical performance of the composite.
Protocol 3.1.1: Silane Treatment
-
Cleaning: Immerse the glass fiber fabric in acetone and sonicate for 15-30 minutes to remove any surface impurities and sizing agents.
-
Drying: Dry the cleaned glass fibers in an oven at 80-100°C for 1-2 hours.
-
Silane Solution Preparation: Prepare a 1-2% (v/v) solution of a suitable silane coupling agent in a water/ethanol mixture (e.g., 95:5 v/v).
-
Immersion: Immerse the dried glass fibers in the silane solution for 5-10 minutes.
-
Drying and Curing: Remove the fibers from the solution and air dry, followed by oven drying at 110-120°C for 15-30 minutes to complete the condensation reaction of the silane on the fiber surface.
Composite Fabrication
Several techniques can be employed to fabricate DGEBA/glass fiber composites. The choice of method depends on the desired part complexity, production volume, and performance requirements.
Protocol 3.2.1: Hand Lay-up
This is a simple and low-cost method suitable for small-scale production and prototyping.
-
Mold Preparation: Apply a mold release agent to the surface of a clean mold.
-
Resin Preparation: In a clean container, accurately weigh the DGEBA resin and the chosen curing agent in the stoichiometric ratio recommended by the manufacturer. Mix thoroughly for 2-5 minutes, avoiding excessive air entrapment.
-
Lay-up: a. Apply a thin, uniform layer of the mixed resin to the mold surface. b. Place the first layer of pre-cut glass fiber fabric onto the resin-coated surface. c. Use a roller or brush to impregnate the fabric with the resin, ensuring complete wet-out and removal of any trapped air bubbles. d. Repeat steps 3a-3c for subsequent layers until the desired thickness is achieved.
-
Curing: Allow the composite to cure at room temperature or in an oven according to a specified curing cycle. A typical cycle for a DGEBA/amine system is 2 hours at 75°C followed by 2 hours at 125°C.
Protocol 3.2.2: Vacuum Bagging
This method improves upon the hand lay-up technique by applying atmospheric pressure to consolidate the laminate, resulting in a higher fiber volume fraction and fewer voids.
-
Follow steps 1-3 of the Hand Lay-up protocol.
-
Lay-up Assembly: a. Place a layer of peel ply directly over the wet laminate. b. Add a layer of perforated release film on top of the peel ply. c. Place a breather cloth over the release film.
-
Bagging: a. Apply sealant tape around the perimeter of the mold. b. Place the entire assembly inside a vacuum bag and seal it securely to the sealant tape. c. Connect a vacuum pump to the bag and draw a vacuum, ensuring there are no leaks.
-
Curing: Transfer the vacuum-bagged assembly to an oven and follow the recommended curing cycle. The vacuum should be maintained throughout the curing process.
Protocol 3.2.3: Resin Transfer Molding (RTM)
RTM is a closed-mold process suitable for medium to high-volume production of complex parts with good surface finish on both sides.
-
Mold Preparation: Clean the two-part mold and apply a release agent to all surfaces that will be in contact with the resin.
-
Preform Placement: Cut the glass fiber fabric to the shape of the mold and place the dry preform into the mold cavity.
-
Mold Closure: Close the mold and clamp it securely.
-
Resin Injection: Inject the pre-mixed and degassed DGEBA resin and curing agent mixture into the mold through an injection port at a controlled pressure and flow rate. The resin will flow through the preform, displacing the air, which exits through vents.
-
Curing: Once the mold is filled, clamp the injection and vent ports. Cure the composite in the heated mold according to the specified curing cycle.
-
Demolding: After curing, open the mold and eject the finished part.
Characterization of Composites
Protocol 3.3.1: Mechanical Testing
Prepare test specimens from the cured composite panels according to the relevant ASTM standards.
-
Tensile Properties (ASTM D3039): Determine tensile strength, modulus, and elongation at break using a universal testing machine.
-
Flexural Properties (ASTM D790): Evaluate flexural strength and modulus using a three-point or four-point bending test.
-
Impact Strength (ASTM D256): Measure the impact resistance using an Izod or Charpy impact tester.
Protocol 3.3.2: Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the composite. A typical DSC scan is performed from room temperature to 250-300°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability and decomposition profile of the composite. A typical TGA scan is performed from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.
Protocol 3.3.3: Morphological Analysis
-
Scanning Electron Microscopy (SEM): Examine the fracture surfaces of the tested specimens to investigate the fiber-matrix interface, fiber pull-out, and failure mechanisms.
Data Presentation
The following tables summarize typical quantitative data for DGEBA/glass fiber composites, illustrating the effects of key variables on their properties.
Table 1: Effect of Glass Fiber Volume Fraction on Mechanical Properties
| Fiber Volume Fraction (%) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) |
| 30 | 250 - 350 | 15 - 20 | 350 - 450 | 18 - 23 | 40 - 60 |
| 40 | 350 - 500 | 20 - 25 | 450 - 600 | 23 - 28 | 60 - 80 |
| 50 | 500 - 700 | 25 - 30 | 600 - 800 | 28 - 35 | 80 - 110 |
| 60 | 600 - 850 | 30 - 35 | 750 - 1000 | 35 - 42 | 100 - 140 |
Table 2: Influence of Curing Agent on Thermo-Mechanical Properties
| Curing Agent Type | Tensile Strength (MPa) | Flexural Modulus (GPa) | Glass Transition Temp. (Tg) (°C) |
| Aliphatic Amine (e.g., TETA) | 450 - 600 | 25 - 30 | 80 - 120 |
| Aromatic Amine (e.g., DDS) | 550 - 750 | 30 - 38 | 150 - 200 |
Table 3: Effect of Silane Surface Treatment on Mechanical Properties
| Surface Treatment | Tensile Strength (MPa) | Flexural Strength (MPa) | Interlaminar Shear Strength (MPa) |
| Untreated Glass Fiber | 400 - 550 | 500 - 650 | 30 - 45 |
| Silane-Treated Glass Fiber | 500 - 700 | 650 - 850 | 45 - 65 |
Table 4: Thermal Properties of DGEBA/Glass Fiber Composites
| Curing Agent | Onset Decomposition Temp. (TGA, °C) | Temperature at Max. Decomposition Rate (TGA, °C) | Char Yield at 700°C (TGA, %) |
| Aliphatic Amine (TETA) | ~300 | ~350 | 15 - 20 |
| Aromatic Amine (DDS) | ~350 | ~400 | 25 - 35 |
Visualizations
Diagram 1: Experimental Workflow for Composite Fabrication and Characterization
Caption: Workflow for DGEBA/glass fiber composite preparation and analysis.
Diagram 2: Logical Relationship of Hand Lay-up and Vacuum Bagging
Caption: Relationship between Hand Lay-up and Vacuum Bagging techniques.
Modifying Carbon Fiber Surfaces with DGEBA-Based Sizing Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the surface modification of carbon fibers using sizing agents based on Diglycidyl Ether of Bisphenol A (DGEBA). The aim is to enhance the interfacial adhesion between the carbon fibers and polymer matrices, a critical factor in the performance of carbon fiber reinforced composites.
Introduction
Carbon fibers, while possessing exceptional strength and stiffness, are inherently inert and exhibit poor adhesion to polymer matrices. Surface treatment and sizing are crucial steps to improve the fiber-matrix interface. DGEBA-based epoxy sizing agents are widely used due to their compatibility with epoxy matrices, a common choice for high-performance composites. A typical sizing formulation includes a DGEBA derivative, which provides the primary adhesive chemistry, often combined with other components like polysiloxanes and esters to tailor the sizing's properties.[1][2] The concentration of the sizing agent is typically low, in the range of 0.5 to 1.0 wt%.[1][2] This layer not only enhances chemical bonding and wettability but also protects the fibers from damage during handling and processing.
Quantitative Data on the Effects of DGEBA-Based Sizing
The application of DGEBA-based sizing agents significantly influences the surface and mechanical properties of carbon fibers and their composites. The following tables summarize key quantitative data from various studies.
Table 1: Effect of Sizing on Interlaminar Shear Strength (ILSS) of Carbon Fiber Composites
| Sizing Agent Composition | Carbon Fiber Type | Matrix Resin | ILSS (MPa) | % Improvement vs. Unsized | Reference |
| Unsized | T700 grade | Epoxy | 108 | - | [3] |
| Epoxy-based (EP) | T700 grade | Epoxy | 129.6 | 20.0% | [3] |
| Vinyl ester-based (VE) with EP | T700 grade | Epoxy | 118.1 | 9.3% | [3] |
| Unsized | - | PMMA | - | - | [4] |
| DGEBA-based | - | PMMA | - | 12.6% | [4] |
Table 2: Surface Properties of Carbon Fibers with Different Sizing Agents
| Sizing Agent Type | Contact Angle with Water (°) | Surface Energy (mN/m) | O/C Atomic Ratio (from XPS) | Reference |
| Sizing Agent A | 61.64 - 76.03 | 34.68 (average) | - | [5] |
| Sizing Agent B | 61.44 - 65.26 | 39.66 (average) | - | [5] |
| Sizing Agent C | 55.25 - 74.34 | 38.81 (average) | - | [5] |
| Unsized | - | - | - | [4] |
| DGEBA-based | Decreased by 16.2% | - | Increased by 35.1% | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the modification of carbon fiber surfaces with DGEBA-based sizing agents.
Protocol 1: Preparation of DGEBA-Based Sizing Emulsion
This protocol describes the preparation of an oil-in-water emulsion of a DGEBA-based sizing agent using the phase inversion emulsification method.[6]
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., E-51)
-
Epoxidized polybutadiene (B167195) (EPB) (as a flexibilizer and co-emulsifier)[7]
-
Non-ionic emulsifiers (e.g., polyoxyethylene nonylphenol phosphoric ammonium (B1175870), polyoxyethylene styrenated phenol (B47542) ether)[8]
-
Deionized water
-
High-speed shear mixer
Procedure:
-
In a reaction vessel, thoroughly mix the DGEBA resin, EPB, and the selected emulsifiers at a predetermined weight ratio (e.g., a 2:1 ratio of the two emulsifiers).[8]
-
Heat the mixture to a constant temperature (e.g., 80°C) with continuous stirring.
-
Slowly add deionized water to the mixture under high shear (e.g., 10,000 r/min).[8]
-
As water is added, the viscosity of the mixture will first increase, and then suddenly decrease, indicating the phase inversion from a water-in-oil to an oil-in-water emulsion.
-
Continue stirring for an additional 20 minutes to ensure a stable and uniform emulsion.[8]
-
Cool the emulsion to room temperature.
-
Characterize the emulsion for particle size, distribution, and stability. A stable emulsion will show no precipitation after centrifugation (e.g., 4,000 rpm for 5 min).[3]
Protocol 2: Application of DGEBA-Based Sizing to Carbon Fibers
This protocol outlines the continuous process of applying the prepared sizing emulsion to carbon fibers.
Equipment:
-
Creel for feeding the carbon fiber tow
-
De-sizing furnace
-
Surface treatment unit (e.g., electrolytic bath)
-
Sizing bath
-
Drying oven
-
Winder
Procedure:
-
De-sizing (Optional): If starting with commercially sized carbon fibers, pass the fiber tow through a furnace at a temperature sufficient to burn off the existing sizing (e.g., 400-500°C).
-
Surface Treatment: Pass the de-sized (or unsized) carbon fiber tow through an electrolytic bath containing an electrolyte (e.g., ammonium bicarbonate solution) to introduce functional groups on the fiber surface and improve wettability.
-
Rinsing and Drying: Thoroughly rinse the surface-treated fibers with deionized water and pass them through a drying oven.
-
Sizing Application: Guide the dry carbon fiber tow through the DGEBA-based sizing emulsion bath. The residence time in the bath and the tension of the fiber should be controlled to achieve the desired sizing content (typically 0.5-1.0 wt%).[1][2]
-
Drying and Curing: Pass the sized fiber tow through a multi-zone drying oven to remove water and cure the sizing agent. The temperature profile should be carefully controlled to avoid damaging the fibers.
-
Winding: Wind the final sized carbon fiber tow onto a spool.
Protocol 3: Fabrication of Carbon Fiber Reinforced Composite by Hand Lay-up
This protocol describes the fabrication of a composite laminate using the sized carbon fibers and an epoxy resin matrix via a simple hand lay-up technique.[9][10]
Materials:
-
Sized carbon fiber fabric
-
DGEBA-based epoxy resin
-
Amine curing agent
-
Mold with a release agent applied
-
Mixing cups and stirrers
-
Brushes and rollers
-
Vacuum bagging materials (peel ply, release film, breather cloth, sealant tape, vacuum bag)
-
Oven
Procedure:
-
Mold Preparation: Apply a suitable release agent to the mold surface.
-
Resin Preparation: Mix the DGEBA epoxy resin and the amine curing agent in the stoichiometric ratio recommended by the manufacturer. Stir thoroughly until a homogeneous mixture is obtained.
-
Lay-up:
-
Apply a thin, uniform coat of the mixed resin to the mold surface.
-
Place the first ply of the sized carbon fiber fabric onto the wet resin.
-
Use a roller to gently press the fabric, ensuring good impregnation and removal of any trapped air bubbles.
-
Apply another coat of resin over the fabric.
-
Repeat this process for each subsequent ply until the desired thickness is achieved.
-
-
Vacuum Bagging:
-
Place a layer of peel ply over the final layer of fabric, followed by a release film and a breather cloth.
-
Seal the entire assembly with a vacuum bag and sealant tape.
-
Apply vacuum to consolidate the laminate and remove any remaining entrapped air and excess resin.
-
-
Curing:
-
Transfer the vacuum-bagged assembly to an oven.
-
Cure the composite at the temperature and for the duration specified for the resin system.
-
After curing, allow the assembly to cool down slowly to room temperature before demolding.[9]
-
Protocol 4: Measurement of Interfacial Shear Strength (IFSS) by Micro-droplet Debonding Test
This protocol details the procedure for measuring the IFSS between a single carbon fiber and the epoxy matrix.[11][12]
Equipment:
-
Micro-droplet debonding test apparatus
-
Microscope
-
Universal testing machine with a micro-load cell
Procedure:
-
Specimen Preparation:
-
Mount a single carbon fiber filament on a sample holder.
-
Carefully apply micro-droplets of the epoxy resin onto the fiber.
-
Cure the resin droplets according to the manufacturer's specifications.
-
-
Testing:
-
Mount the specimen in the micro-droplet debonding tester.
-
Position a pair of micro-vises or a knife-edge just above a resin droplet, ensuring they do not touch the fiber.
-
Apply a tensile load to the fiber at a constant displacement rate.
-
The load will increase until the droplet is debonded from the fiber. Record the maximum load (Fmax) at the point of debonding.
-
-
Data Analysis:
-
Measure the diameter of the fiber (d) and the embedded length of the fiber within the droplet (l) using a microscope.
-
Calculate the IFSS (τ) using the following formula: τ = Fmax / (π * d * l)
-
Visualizations
The following diagrams illustrate the key processes and relationships in the modification of carbon fiber surfaces with DGEBA-based sizing agents.
Caption: Experimental workflow for modifying carbon fiber surfaces.
References
- 1. journals.stmjournals.com [journals.stmjournals.com]
- 2. journals.stmjournals.com [journals.stmjournals.com]
- 3. Frontiers | Research on the effect of sizing agent on the interface and compression performance of carbon fiber composites [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Sizing Agents on Surface Properties of Carbon Fibers and Interfacial Adhesion of Carbon Fiber/Bismaleimide Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. multitex-composites.com [multitex-composites.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Storage and Handling of Bisphenol A Diglycidyl Ether (BADGE)
Welcome to the Technical Support Center for Bisphenol A diglycidyl ether (BADGE). This guide is designed for researchers, scientists, and drug development professionals to provide essential information on preventing the degradation of BADGE during storage. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (BADGE) degradation during storage?
A1: The primary causes of BADGE degradation are exposure to moisture, elevated temperatures, light, and incompatible chemicals. The main degradation pathway in the presence of water is hydrolysis, where BADGE reacts with water to form BADGE-H2O and subsequently BADGE-2H2O.[1][2][3] At high temperatures, thermal degradation can occur, leading to the formation of various decomposition products.[4][5][6]
Q2: What are the ideal storage conditions for BADGE to ensure its stability?
A2: To maximize the shelf life of BADGE, it should be stored in a cool, dark, dry, and well-ventilated area in a tightly sealed container.[7] For optimal long-term stability, storage at 2°C - 8°C under an inert gas, such as nitrogen, is recommended.[8] It is crucial to protect it from direct sunlight and sources of heat.
Q3: My BADGE has turned yellow. Is it still usable?
A3: Yellowing of BADGE can be an indication of degradation, often caused by exposure to sunlight or UV light.[9] While slight yellowing may not significantly affect its performance in all applications, it is recommended to test a small sample to ensure it meets the required specifications for your experiment. To prevent this, always store BADGE in opaque containers in a dark location.[9]
Q4: I've noticed crystals forming in my BADGE. What should I do?
A4: Crystallization is a common physical phenomenon in BADGE and does not necessarily indicate chemical degradation.[9] This process is reversible. You can gently warm the container in a water bath to 50-60°C and stir until the crystals have completely dissolved.[9] Allow the BADGE to cool to room temperature before use.
Q5: What is the expected shelf life of BADGE?
A5: When stored under recommended conditions in an unopened, tightly sealed container, the typical shelf life of BADGE is around 12 months.[9] However, some high-purity grades may have a longer shelf life. Once opened, the shelf life can be shorter, and it is best to use it within a reasonable timeframe.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased Purity/Presence of Impurities | Hydrolysis due to moisture exposure. | Store in a desiccator or under an inert, dry atmosphere. Ensure containers are tightly sealed immediately after use. |
| Thermal degradation from high storage temperatures. | Store in a refrigerator or a temperature-controlled environment between 2°C and 8°C. | |
| Change in Viscosity | Partial polymerization or degradation. | Review storage conditions for exposure to heat, light, or contaminants. Perform a quality control check, such as viscosity measurement or chromatography, before use. |
| Inconsistent Experimental Results | Degradation of BADGE leading to altered reactivity. | Use a fresh, properly stored batch of BADGE. Verify the purity of the existing stock using an appropriate analytical method (e.g., HPLC). |
| Yellowing of the Resin | Exposure to UV light or sunlight.[9] | Store in an opaque container or in a dark cabinet.[9] |
| Crystallization | Physical change due to temperature fluctuations.[9] | Gently warm the container to 50-60°C in a water bath and stir until all crystals dissolve.[9] |
Data Presentation
Table 1: Effect of Temperature on the Half-Life of BADGE due to Hydrolysis at pH 7
| Temperature (°C) | Half-Life (days) |
| 15 | 11 |
| 25 | 4.6 |
| 35 | 2.0 |
| 40 | 1.4 |
Data sourced from a study on BADGE hydrolysis in drinking water.[1][2]
Table 2: Recommended Storage Conditions for BADGE
| Parameter | Recommended Condition |
| Temperature | 2°C - 8°C[8] |
| Atmosphere | Inert gas (e.g., Nitrogen)[8] |
| Light Exposure | Dark/Opaque container[9] |
| Humidity | Dry/Low humidity |
| Container | Tightly sealed |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Analysis of BADGE and its Hydrolysis Products
This protocol provides a general method for the separation and quantification of BADGE and its primary hydrolysis products.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a fluorescence detector.
-
Reversed-phase C18 column.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Standards of BADGE, BADGE·H2O, and BADGE·2H2O.
-
Sample vials.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Fluorescence Detector Wavelengths: Excitation at 225 nm, Emission at 295 nm.[10]
-
Gradient Elution:
-
0-25 min: 10% to 60% Acetonitrile
-
25-30 min: 60% to 100% Acetonitrile
-
30-35 min: Hold at 100% Acetonitrile
-
35-38 min: 100% to 10% Acetonitrile
-
38-40 min: Hold at 10% Acetonitrile[10]
-
3. Sample Preparation:
-
Prepare a stock solution of the BADGE sample in acetonitrile.
-
Prepare a series of calibration standards of BADGE and its hydrolysis products in acetonitrile.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the sample solution.
-
Identify and quantify the peaks corresponding to BADGE and its hydrolysis products by comparing their retention times and peak areas to the calibration standards.
Visualizations
Caption: Logical relationship between storage conditions, degradation pathways, and preventative measures for BADGE.
Caption: The hydrolysis pathway of this compound (BADGE) in the presence of water.
Caption: Troubleshooting workflow for addressing issues with BADGE stability and performance.
References
- 1. Bisphenol diglycidyl ethers and bisphenol A and their hydrolysis in drinking water | WHO FCTC [extranet.who.int]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. Curing and thermal degradation of diglycidyl ether of bisphenol A epoxy resin crosslinked with natural hydroxy acids as environmentally friendly hardeners - Arabian Journal of Chemistry [arabjchem.org]
- 7. This compound RESIN | 1675-54-3 [chemicalbook.com]
- 8. This compound | 1675-54-3 | FB18832 [biosynth.com]
- 9. benchchem.com [benchchem.com]
- 10. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
Technical Support Center: Troubleshooting Poor Solubility of Bisphenol A Diglycidyl Ether (BADGE)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Bisphenol A diglycidyl ether (BADGE) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BADGE) and in which solvents is it soluble?
A1: this compound (BADGE) is a liquid epoxy resin widely used in the manufacturing of plastics, adhesives, and coatings.[1] It is characterized as being soluble in a range of organic solvents but is insoluble in water.
Q2: What are the primary causes of BADGE precipitation in experimental solutions?
A2: Precipitation of BADGE in experimental solutions is often due to several factors:
-
Exceeding Solubility Limit: The concentration of BADGE in the solution may be higher than its solubility in the chosen solvent at a given temperature.
-
Solvent Polarity: Using a solvent with inappropriate polarity. BADGE, a moderately polar molecule, dissolves best in polar organic solvents.[2]
-
Temperature Fluctuations: A decrease in temperature can significantly lower the solubility of BADGE, leading to precipitation.[3][4]
-
pH of Aqueous Solutions: For experiments involving aqueous buffers, the pH can influence the stability and solubility of BADGE and its derivatives.[5]
-
Interactions with Other Components: Salts, proteins, or other molecules in the experimental medium can interact with BADGE, reducing its solubility.
Q3: How can I improve the solubility of BADGE in my experiment?
A3: To improve the solubility of BADGE, consider the following strategies:
-
Solvent Selection: Choose a suitable organic solvent from the list provided in the data table below. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used.[6]
-
Temperature Control: Gently warming the solution can help dissolve BADGE. However, be mindful of the temperature sensitivity of other components in your experiment.[3]
-
Sonication: Using an ultrasonic bath can aid in the dissolution of BADGE particles.
-
Stirring: Continuous agitation can increase the rate of dissolution.[7]
-
Co-solvents: In some cases, a mixture of solvents can improve solubility.
Q4: Is it possible to use BADGE in aqueous solutions for biological assays?
A4: While BADGE is insoluble in water, it is possible to introduce it into aqueous solutions, such as cell culture media, for biological assays. This is typically achieved by first dissolving BADGE in a minimal amount of a water-miscible organic solvent, like DMSO, to create a concentrated stock solution. This stock solution is then diluted to the final desired concentration in the aqueous medium. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the biological system.[8]
Troubleshooting Guides
Issue 1: Precipitation of BADGE upon addition to aqueous media (e.g., cell culture medium).
This is a common issue when diluting a concentrated stock of BADGE in an organic solvent into an aqueous buffer or medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for BADGE precipitation in aqueous media.
Issue 2: Poor solubility of BADGE during polymer synthesis.
In polymer synthesis, ensuring complete dissolution of the monomer, BADGE, is critical for a successful reaction.
Troubleshooting Steps:
-
Solvent Choice: Ensure the chosen solvent is appropriate for both BADGE and the other reactants in the polymerization. Ketones and aromatic hydrocarbons are often good choices.
-
Temperature: The reaction temperature may need to be optimized to maintain the solubility of BADGE throughout the polymerization process.[9]
-
Mixing: Vigorous and continuous stirring is essential to ensure a homogenous reaction mixture.
-
Incremental Addition: Consider adding BADGE incrementally to the reaction mixture rather than all at once to maintain its concentration below the saturation point.
Data Presentation
Table 1: Solubility of this compound (BADGE) in Common Solvents
| Solvent | Concentration | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | Up to 30 mg/mL | Not Specified | Solutions in DMSO may be stored at -20°C for up to 1 month.[6] |
| Dimethyl Sulfoxide (DMSO) | 100 mM | Not Specified | --- |
| Ethanol | Up to 15 mg/mL | Not Specified | --- |
| Ethanol | 100 mM | Not Specified | --- |
| Ethanol | 50 mM | Not Specified | --- |
| Acetonitrile | 100 µg/mL | Not Specified | Used as a solvent for commercially available BADGE standards. |
| Dimethylformamide (DMF) | Miscible | Not Specified | |
| Chloroform | Soluble | Not Specified | [6] |
| Methanol | Soluble | Not Specified | [6] |
| Ketones | Soluble | Not Specified | |
| Aromatic Hydrocarbons | Soluble | Not Specified | |
| Water | Insoluble | Not Specified | [6] |
Experimental Protocols
Protocol 1: Preparation of a BADGE Stock Solution for Biological Assays
This protocol describes the preparation of a 10 mM stock solution of BADGE in DMSO.
Materials:
-
This compound (BADGE)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the required amount of BADGE. For a 10 mM solution, this will be approximately 3.4 mg per 1 mL of DMSO.
-
Transfer the weighed BADGE to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the BADGE.
-
If any particulate matter remains, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of BADGE Stock Solution into Cell Culture Medium
This protocol details the steps for diluting a DMSO stock solution of BADGE into an aqueous cell culture medium.
Materials:
-
10 mM BADGE stock solution in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium (37°C)
-
Sterile conical tubes
Procedure:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
While gently vortexing the pre-warmed medium, add the required volume of the BADGE stock solution drop-wise. For example, to achieve a final concentration of 10 µM, add 1 µL of the 10 mM stock solution to 1 mL of medium.
-
Continue to mix the solution gently for a few seconds after adding the stock solution.
-
Use the freshly prepared medium containing BADGE immediately in your experiment to minimize the risk of precipitation.
Signaling Pathway Diagram
Recent studies suggest that BADGE can interact with specific signaling pathways, acting as an endocrine-disrupting chemical.[6] One such pathway involves the G-protein-coupled estrogen receptor (GPER).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound induces adipogenic differentiation of multipotent stromal stem cells through a peroxisome proliferator-activated receptor gamma-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] An Endocrine-Disrupting Chemical, this compound (BADGE), Accelerates Neuritogenesis and Outgrowth of Cortical Neurons via the G-Protein-Coupled Estrogen Receptor | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Bisphenol A Diglycidyl Ether (DGEBA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Bisphenol A diglycidyl ether (DGEBA).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude DGEBA.
Issue 1: The purified DGEBA has a high viscosity.
-
Question: The DGEBA product I've synthesized or purified is highly viscous and difficult to handle. What is the cause, and how can it be mitigated?
-
Answer: High viscosity in DGEBA is typically an indicator of the presence of higher molecular weight oligomers.[1][2] The formation of these oligomers is a common side reaction during the synthesis of DGEBA.[1] To reduce the viscosity, consider the following:
-
Control Stoichiometry: Using a significant excess of epichlorohydrin (B41342) during synthesis can help minimize the formation of higher molecular weight species.[1]
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions that lead to oligomerization.[1]
-
Rigorous Purification: Employ a more stringent purification method, such as molecular distillation or column chromatography, to effectively separate the DGEBA monomer from the higher molecular weight oligomers.[1][3]
-
Issue 2: The purified DGEBA is discolored (yellow or brownish tint).
-
Question: My final DGEBA product is not colorless. What causes this discoloration, and how can I achieve a colorless product?
-
Answer: Discoloration in DGEBA often results from impurities and byproducts formed during synthesis, especially at elevated temperatures.[1] Oxidation of phenolic groups can also contribute to color formation.[1] To minimize discoloration:
-
Temperature Control: Avoid excessive reaction temperatures to prevent thermal degradation and the formation of colored byproducts.[1]
-
Inert Atmosphere: Performing the synthesis and purification steps under an inert atmosphere (e.g., nitrogen) can help prevent oxidation.
-
Purification Method: Techniques like recrystallization can yield a pure, white, crystalline product.[4]
-
Issue 3: The purified DGEBA crystallizes upon standing.
-
Question: My purified liquid DGEBA has started to crystallize during storage. Why does this happen, and can I still use it?
-
Answer: The tendency of DGEBA to crystallize upon standing is a known issue, particularly for high-purity grades due to their regular structure.[5][6] This tendency can be exacerbated by fluctuating storage temperatures and the presence of certain additives.[5]
-
Reversibility: Crystallization is a reversible physical process.[7] You can restore the resin to its liquid state by gently warming the container to approximately 50-60°C (125°F), for instance, in a warm water bath.[7] Stir gently until all crystals have dissolved.[7]
-
Inhibition: For long-term storage, the addition of a small amount of an inhibitor like tris(hydroxymethyl)aminomethane has been shown to prevent crystallization.[5]
-
Issue 4: The purification yield is low.
-
Question: I am losing a significant amount of product during the purification process. How can I improve the yield?
-
Answer: Low yield can be attributed to several factors depending on the purification method:
-
Washing and Extraction Losses: During solvent washing and extraction, some product may be lost.[1] Optimizing the solvent-to-product ratio and ensuring proper phase separation can minimize these losses.
-
Incomplete Crystallization: In recrystallization, ensure the solution is cooled to the optimal temperature for a sufficient duration to maximize crystal formation.[4]
-
Distillation Parameters: In distillation, ensure the vacuum level and temperature are appropriate to avoid product decomposition or incomplete separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude DGEBA? A1: Crude DGEBA can contain several impurities, including:
-
Unreacted bisphenol A.
-
Mono-glycidyl ether of bisphenol A.
-
Higher molecular weight oligomers.[1]
-
Hydrolyzable chlorine from the epichlorohydrin reactant.[8][9]
-
Byproducts from side reactions.[1]
-
Residual solvents used in the synthesis or initial purification steps.[10]
Q2: How can I remove hydrolyzable chlorine from my DGEBA product? A2: Hydrolyzable chlorine is a common impurity that can affect the performance of the epoxy resin. One method to reduce its content is to dissolve the epoxy resin in a hydrophobic organic solvent, add an aprotic polar solvent and a phase transfer catalyst, and then react it with an aqueous alkali metal hydroxide (B78521) solution at a controlled temperature (e.g., 40-90°C) for a specific duration (e.g., 30-180 minutes).[8] This is followed by washing with water and solvent recovery.[8]
Q3: What is the significance of the Epoxy Equivalent Weight (EEW), and how is it affected by purification? A3: The Epoxy Equivalent Weight (EEW) is a crucial quality parameter that indicates the grams of resin containing one mole equivalent of epoxide groups.[6][11] The presence of impurities like unreacted bisphenol A, mono-glycidyl ethers, or higher oligomers will affect the EEW.[1] A more effective purification process will result in a purer product with an EEW closer to the theoretical value.[1]
Q4: Can water contamination affect the DGEBA product? A4: Yes, water can hydrolyze the epoxy rings to form glycols.[12] These resulting hydroxyl groups can then react with other epoxy rings, leading to crosslinking and an increase in viscosity.[12] It is crucial to use dry solvents and equipment and to store the purified DGEBA in tightly sealed containers to prevent moisture exposure.[13]
Data Presentation
Table 1: Comparison of DGEBA Purification Methods
| Purification Method | Principle | Key Parameters | Advantages | Disadvantages |
|---|---|---|---|---|
| Recrystallization | Differential solubility in a solvent system at varying temperatures. | Solvent system (e.g., Methanol (B129727)/Acetone), Temperature (e.g., -20°C to 5°C).[4] | High purity, white crystalline product.[4] | Requires low temperatures, potential for product loss in the mother liquor.[14] |
| Solvent Extraction/Washing | Selective partitioning of impurities into a solvent phase. | Solvent type (e.g., Toluene, Cyclohexane), Temperature (e.g., 45-75°C), Auxiliary agents.[11][14] | Can remove a wide range of impurities. | Solvent recycling can be difficult, may require multiple extraction steps.[14] |
| Molecular Distillation | Separation based on molecular weight under high vacuum and short residence time. | Temperature (e.g., 180-250°C), Vacuum (e.g., 10-50 Pa).[3] | Effective for removing high boiling point oligomers, high yield.[3] | Requires specialized equipment, high energy consumption.[14] |
Table 2: Quantitative Data from a Recrystallization Protocol
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | Crude DGEBA (24.5% epoxide, 0.4% chlorine) | [4] |
| Solvent System | Methanol and Acetone (B3395972) | [4] |
| Crystallization Temperature | -20°C | [4] |
| Final Product Epoxide Content | 25.2% by weight | [4] |
| Final Product Chlorine Content | 0.1% by weight | [4] |
| Melting Point of Purified Product | 42°C |[4] |
Experimental Protocols
1. Purification by Recrystallization
-
Objective: To obtain high-purity, crystalline DGEBA from a crude mixture.
-
Methodology: This protocol is based on a two-component solvent system.[4]
-
Dissolve 53.8 grams of crude DGEBA (containing approximately 24.5% epoxide) in 200 ml of methanol.
-
Cool the resulting solution to -20°C.
-
Slowly add acetone, also cooled to -20°C, to dissolve any liquid resin that may have separated. Approximately 77 ml of acetone may be required.
-
To this solution, slowly add 200 ml of methanol that has been pre-chilled to -20°C, while stirring rapidly.
-
The pure DGEBA will crystallize out of the solution.
-
Filter the crystals immediately and dry them under vacuum (e.g., 0.2 millimeters of mercury pressure) at 25°C.
-
-
Expected Outcome: A white, free-flowing, crystalline DGEBA product with a sharp melting point.[4]
2. Purification by Solvent Extraction and Distillation
-
Objective: To purify crude DGEBA by removing oligomers and other impurities.
-
Methodology: This protocol involves selective separation followed by distillation.[14][15]
-
In a reactor, add 3000g of crude epoxy resin (e.g., epoxy value 0.54) and 450g of a selective auxiliary agent like ethylene (B1197577) glycol.
-
Heat the mixture to 80°C while stirring and maintain for 60 minutes.
-
Add 20000g of a solvent such as cyclohexane (B81311) and heat the mixture to 60°C over 50 minutes, then hold at this temperature for 60 minutes.
-
Allow the mixture to stand and separate into two layers.
-
Transfer the upper layer containing the purified DGEBA to a clean reactor.
-
First, distill off the bulk of the solvent (e.g., cyclohexane) at normal pressure at a temperature of 80-90°C.
-
Then, perform a reduced pressure distillation on the remaining material. The final distillation temperature can be around 70°C with a vacuum reaching 50 Pa to obtain the high-purity DGEBA.[14]
-
Visualizations
Caption: General experimental workflow for the purification and quality control of crude DGEBA.
Caption: Logical relationships between different methods for purifying crude DGEBA.
References
- 1. benchchem.com [benchchem.com]
- 2. uvebtech.com [uvebtech.com]
- 3. CN101914193A - Method for purifying bisphenol-A molecular epoxy resin by using molecular distillation technology and device thereof - Google Patents [patents.google.com]
- 4. US3142688A - Method for purifying diglycidyl ether of bisphenol a - Google Patents [patents.google.com]
- 5. US3477981A - Inhibition of crystallization of diglycidyl ether of bisphenol a - Google Patents [patents.google.com]
- 6. Epoxy - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. KR100339702B1 - Epoxy Resin Purification Method - Google Patents [patents.google.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. US3876615A - Process for the preparation of glycidyl ethers of bisphenols - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. aidic.it [aidic.it]
- 13. benchchem.com [benchchem.com]
- 14. Method for purifying this compound - Eureka | Patsnap [eureka.patsnap.com]
- 15. CN102718732A - Method for purifying this compound - Google Patents [patents.google.com]
Reducing viscosity of Bisphenol A diglycidyl ether for easier processing.
Welcome to the Technical Support Center for Bisphenol A Diglycidyl Ether (DGEBA) processing. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the viscosity of DGEBA resins in experimental settings.
Troubleshooting Guide: High Viscosity in DGEBA Resin Formulations
High viscosity in DGEBA resin formulations can impede handling, mixing, and application. This guide provides a systematic approach to identifying and resolving these issues.
Initial Assessment
-
Confirm Resin Grade: Standard DGEBA resins typically have a viscosity in the range of 11,000–16,000 mPa·s at 25°C.[1][2] Verify the grade you are using, as lower viscosity options (4,000–10,000 mPa·s) are available.[1][2]
-
Check Temperature: Viscosity is highly dependent on temperature. Ensure that your working environment and the resin are at a suitable temperature.
-
Review Formulation: Recent changes in your formulation, such as new additives, fillers, or altered curing agent concentrations, can significantly impact viscosity.
Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting high viscosity issues with your DGEBA resin.
Caption: Troubleshooting workflow for high viscosity in DGEBA resins.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to reduce the viscosity of DGEBA resins?
There are three main methods to lower the viscosity of DGEBA resins:
-
Increasing Temperature: Heating the resin is a straightforward and effective way to temporarily decrease its viscosity. A general guideline is that for every 10°C increase in temperature, the viscosity is roughly halved.[1]
-
Using Reactive Diluents: These are low-viscosity, epoxy-functional compounds that react with the curing agent and become integrated into the cured polymer network.[3][4] They can significantly reduce viscosity while having a controlled effect on the final properties.[1][3]
-
Using Non-Reactive Diluents: These are substances that do not chemically react with the resin or curing agent.[4] They physically separate the epoxy polymer chains to reduce viscosity.
Q2: How does temperature affect the viscosity of DGEBA?
Increasing the temperature of DGEBA resin exponentially decreases its viscosity. This is a common and effective method for improving handling and processing. However, elevated temperatures can also accelerate the curing reaction, reducing the pot life of the formulation.
Q3: What are reactive diluents and how do they work?
Reactive diluents are low molecular weight epoxy compounds that are added to higher viscosity epoxy resins to reduce their viscosity.[5] They possess reactive epoxy groups that allow them to co-react with the curing agent and become a permanent part of the cross-linked polymer network.[3][4] This integration minimizes the negative impact on the final mechanical and thermal properties that can be seen with non-reactive diluents.
The following diagram illustrates the mechanism of viscosity reduction using reactive diluents.
Caption: Mechanism of viscosity reduction using reactive diluents.
Q4: What are the different types of reactive diluents?
Reactive diluents are primarily categorized by their functionality (the number of epoxy groups per molecule):
-
Monofunctional Diluents: These contain one epoxy group and are effective at reducing viscosity.[3] However, they can act as chain stoppers, potentially reducing crosslink density and affecting the final mechanical and thermal properties.[3] Common examples include butyl glycidyl (B131873) ether and phenyl glycidyl ether.[3]
-
Difunctional Diluents: With two epoxy groups, these diluents can be used at higher concentrations with less impact on the cured resin's properties.[3] In some cases, they can even enhance properties.[3] Examples include 1,4-butanediol (B3395766) diglycidyl ether and 1,6-hexanediol (B165255) diglycidyl ether.[6][7]
-
Trifunctional and Multifunctional Diluents: These have three or more epoxy groups and can increase the crosslink density, potentially improving certain properties.
Q5: What are non-reactive diluents and what are their drawbacks?
Non-reactive diluents are solvents or plasticizers that reduce viscosity by physically separating the epoxy resin chains.[4] Common examples include aromatic hydrocarbons (xylene, toluene) and plasticizers like dibutyl phthalate.[3][4] While effective at reducing viscosity, they do not participate in the curing reaction and can have several drawbacks:
-
Leaching: They can migrate out of the cured polymer over time, leading to changes in properties.
-
Reduced Performance: They can negatively impact the mechanical strength and thermal resistance of the final product.
-
Volatility: Many non-reactive diluents are volatile organic compounds (VOCs), which can have environmental and health implications.
Q6: Can the addition of nanoparticles affect the viscosity of DGEBA resins?
Yes, adding nanoparticles can influence the viscosity of DGEBA resins, but they often increase it.[8] While used to enhance mechanical and thermal properties, the high surface area of nanoparticles can lead to increased interactions with the polymer chains, resulting in higher viscosity.[1] Proper dispersion is critical to avoid agglomeration, which further increases viscosity.[1] Surface modification of nanoparticles may be necessary to improve compatibility and mitigate viscosity increases.[1]
Quantitative Data on Viscosity Reduction
Table 1: Effect of Temperature on the Viscosity of DGEBA
| Temperature (°C) | Approximate Viscosity (mPa·s) |
| 25 | 11,000 - 16,000 |
| 40 | ~5,500 - 8,000 |
| 50 | ~2,750 - 4,000 |
| 60 | ~1,375 - 2,000 |
Note: These are approximate values based on the general principle of viscosity halving with every 10°C increase. Actual values may vary depending on the specific grade of DGEBA.
Table 2: Viscosity Reduction with Reactive Diluents
| Reactive Diluent | Concentration (wt%) | Resulting Viscosity (mPa·s) at 25°C | Reference DGEBA Viscosity (mPa·s) |
| Bio-based Monofunctional Epoxies | 20 | ~2,000 | 11,000 - 16,000 |
| Limonene dioxide (LDO) | 100 | 71 | 1515 |
Table 3: Viscosity Reduction with Non-Reactive Diluents
| Non-Reactive Diluent | Concentration (pph) | Resulting Viscosity (cps) | Initial DGEBA Viscosity (cps) |
| Dibutyl phthalate | ~17 | 4,000 | 15,000 |
| Butyrolactone | 10 | 2,000 | 15,000 |
Experimental Protocols
Protocol for Measuring the Viscosity of DGEBA Formulations
This protocol outlines the general steps for measuring the viscosity of DGEBA resin formulations using a rotational viscometer.
Equipment and Materials:
-
Rotational viscometer with appropriate spindles/geometries
-
Temperature control unit (e.g., water bath or Peltier plate)
-
DGEBA resin and any diluents or additives
-
Beakers or sample holders
-
Mixing equipment (e.g., magnetic stirrer or overhead mixer)
-
Vacuum chamber for degassing (optional)
Procedure:
-
Instrument Setup:
-
Turn on the viscometer and temperature control unit.
-
Set the desired measurement temperature. A standard temperature for comparison is 25°C (298 K).
-
Allow the system to equilibrate at the set temperature.
-
-
Sample Preparation:
-
Accurately weigh the DGEBA resin and any other components (diluents, curing agents, etc.) into a suitable container.
-
Thoroughly mix all components until the sample is homogeneous.
-
If air bubbles are present, degas the sample in a vacuum chamber.[1]
-
-
Measurement:
-
Select the appropriate spindle or geometry for the expected viscosity range.
-
Load the specified volume of the sample into the viscometer's sample holder.
-
Lower the spindle or geometry into the sample, ensuring it is properly immersed without trapping air bubbles.
-
Allow the sample to reach thermal equilibrium at the set temperature.
-
Start the measurement at a defined shear rate or rotational speed.
-
Record the viscosity reading once it has stabilized.
-
Perform multiple measurements to ensure reproducibility.
-
-
Cleaning:
-
Immediately after the measurement, thoroughly clean the spindle and sample holder with appropriate solvents to prevent the resin from curing on the equipment.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01039B [pubs.rsc.org]
- 3. specialchem.com [specialchem.com]
- 4. bansaltrading.com [bansaltrading.com]
- 5. Epoxy - Wikipedia [en.wikipedia.org]
- 6. purnimagroup.com [purnimagroup.com]
- 7. Reactive Diluents – Olin Epoxy [olinepoxy.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Quantification of BADGE in Complex Environmental Matrices
Welcome to the technical support center for the quantification of Bisphenol A diglycidyl ether (BADGE) and its derivatives in complex environmental matrices. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their analytical work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of BADge in environmental samples.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Analyte Recovery | Incomplete Extraction: The chosen solvent may not be efficient for the specific matrix, or the extraction time/method may be insufficient. Analyte Degradation: BADGE and its derivatives can be susceptible to hydrolysis, especially in aqueous samples or during sample processing. Strong Matrix-Analyte Interactions: Analytes may be strongly adsorbed to organic matter or clay particles in soil and sediment. | 1. Optimize Extraction Solvent: Test a range of solvents with varying polarities (e.g., acetonitrile (B52724), ethyl acetate, dichloromethane) or solvent mixtures. 2. Enhance Extraction Efficiency: Increase extraction time, use techniques like sonication or pressurized liquid extraction (PLE), or perform multiple extraction steps. 3. Minimize Hydrolysis: For aqueous samples, adjust the pH to neutral before extraction. For all samples, minimize contact with water and use a water-free method during sampling and pretreatment if possible.[1] 4. Disrupt Matrix Interactions: Consider using a stronger solvent or adding a modifying agent to the extraction solvent to disrupt interactions between BADGE and the matrix. |
| High Matrix Effects (Ion Suppression or Enhancement) | Co-elution of Interfering Compounds: Complex environmental matrices contain numerous organic and inorganic compounds that can co-elute with BADGE and affect its ionization in the mass spectrometer.[2] Insufficient Sample Cleanup: The sample preparation method may not be adequately removing matrix components. | 1. Improve Chromatographic Separation: Optimize the LC gradient to better separate BADGE from interfering compounds. 2. Enhance Sample Cleanup: Implement or optimize a solid-phase extraction (SPE) cleanup step. Different SPE sorbents (e.g., C18, silica) should be tested.[3] 3. Use Isotope-Labeled Internal Standards: Incorporate stable isotope-labeled internal standards (e.g., BADGE-d8) to compensate for matrix effects. 4. Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank matrix to mimic the sample matrix and compensate for signal suppression or enhancement.[4] 5. Dilute the Sample: If the concentration of BADGE is high enough, diluting the sample extract can reduce the concentration of interfering matrix components.[4] |
| Poor Peak Shape or Tailing | Active Sites in the GC or LC System: Silanol groups in the GC inlet liner or LC column can interact with the polar functional groups of BADGE. Matrix Components Adsorbing to the Column: Non-volatile matrix components can accumulate on the analytical column, affecting its performance. | 1. Deactivate the GC Inlet: Use a deactivated inlet liner or perform regular maintenance to ensure the liner is clean and inert. 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. 3. Optimize Mobile Phase: For LC analysis, adjust the mobile phase composition or pH to improve peak shape. |
| Contamination and High Background | Contaminated Solvents or Reagents: Solvents, reagents, or glassware may contain trace levels of BADGE or interfering compounds. Cross-Contamination between Samples: Improper cleaning of equipment or carryover in the autosampler can lead to cross-contamination. | 1. Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity and tested for background levels of BADGE. 2. Thoroughly Clean Glassware: Implement a rigorous cleaning procedure for all glassware. 3. Analyze Blanks: Regularly analyze procedural blanks to monitor for contamination. 4. Optimize Autosampler Wash: Use a strong wash solvent in the autosampler to prevent carryover between injections. |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when quantifying BADGE in soil and sediment samples?
A1: The primary challenges are achieving efficient extraction of BADGE from the complex solid matrix and overcoming significant matrix effects during analysis. Soil and sediment contain a high abundance of organic matter and other components that can interfere with both the extraction and the instrumental analysis, often leading to ion suppression in LC-MS/MS.[2]
Q2: Which analytical technique is more suitable for BADGE analysis in environmental samples, GC-MS or LC-MS/MS?
A2: Both techniques can be used, but LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for the analysis of BADGE and its more polar derivatives without the need for derivatization.[3][5] GC-MS can also be effective but may require derivatization to improve the volatility and chromatographic behavior of the analytes.[6][7]
Q3: How can I minimize the hydrolysis of BADGE and its derivatives during sample preparation?
A3: To minimize hydrolysis, it is crucial to limit the sample's contact with water, especially under acidic or basic conditions. For aqueous samples, neutralizing the pH before extraction is recommended. Whenever possible, employing a water-free sample pretreatment process is ideal.[1]
Q4: What are typical recovery rates for BADGE in spiked environmental samples?
A4: Recovery rates can vary significantly depending on the matrix complexity and the analytical method used. Generally, acceptable recovery rates are in the range of 70-120%. For complex matrices like soil and sediment, achieving recoveries within this range often requires careful optimization of the extraction and cleanup steps. For example, a study on canned food, another complex matrix, reported recoveries for BADGE and its derivatives ranging from 79.86% to 93.81%.[8] Another study on canned fish reported recoveries between 89% and 109%.[9]
Q5: What are the key signaling pathways affected by BADGE exposure?
A5: BADGE is considered an endocrine-disrupting chemical. It has been shown to interact with nuclear receptors, including the G-protein-coupled estrogen receptor (GPER) and classical estrogen receptors (ERs).[10] Activation of these receptors can trigger various downstream signaling cascades, potentially impacting cellular processes like proliferation and differentiation.[1][11][12][13][14]
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of BADGE and its derivatives. Please note that this data is illustrative and actual values will depend on the specific matrix and analytical method.
Table 1: Example Recovery Rates of BADGE and its Derivatives in Spiked Environmental Matrices
| Analyte | Matrix | Spiking Level (ng/g) | Recovery (%) | Analytical Method |
| BADGE | Soil | 50 | 85 ± 7 | LC-MS/MS |
| BADGE·H₂O | Soil | 50 | 92 ± 5 | LC-MS/MS |
| BADGE·2H₂O | Soil | 50 | 95 ± 4 | LC-MS/MS |
| BADGE | Sediment | 50 | 78 ± 9 | GC-MS |
| BADGE·HCl | Sediment | 50 | 83 ± 6 | GC-MS |
| BADGE | Water | 100 ng/L | 98 ± 3 | SPE-LC-MS/MS |
Table 2: Example Concentrations of BADGE Detected in Environmental Samples
| Analyte | Matrix | Location | Concentration Range |
| BADGE | River Water | Downstream of industrial discharge | 50 - 250 ng/L |
| BADGE·2H₂O | River Water | Downstream of industrial discharge | 100 - 500 ng/L |
| BADGE | Industrial Effluent | Wastewater treatment plant outfall | 500 - 2000 ng/L |
| BADGE | Contaminated Soil | Near plastics manufacturing facility | 10 - 80 ng/g |
| BADGE | River Sediment | Urban river | 5 - 30 ng/g |
Experimental Protocols
Protocol 1: Quantification of BADGE in Soil by LC-MS/MS
This protocol provides a general procedure for the extraction and analysis of BADGE and its hydrolysis products from soil samples.
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Homogenize the sieved soil thoroughly.
-
-
Extraction:
-
Weigh 5 g of the homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with an appropriate amount of isotope-labeled internal standard (e.g., BADGE-d8).
-
Vortex for 1 minute to mix.
-
Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride (QuEChERS salts).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA (primary secondary amine) sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
LC-MS/MS Analysis:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
Inject an aliquot into the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18 (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
-
MS/MS Conditions (Example - Positive ESI):
-
Monitor at least two multiple reaction monitoring (MRM) transitions for each analyte and the internal standard.
-
-
Protocol 2: Quantification of BADGE in Water by SPE and GC-MS
This protocol outlines a procedure for the extraction and analysis of BADGE from water samples.
-
Sample Collection and Preservation:
-
Collect water samples in amber glass bottles.
-
If residual chlorine is present, add sodium thiosulfate.
-
Store samples at 4°C and extract within 48 hours.
-
-
Solid-Phase Extraction (SPE):
-
Condition a 6 mL, 500 mg C18 SPE cartridge with 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Pass 500 mL of the water sample through the cartridge at a flow rate of approximately 5 mL/min.
-
After the entire sample has passed, wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 30 minutes.
-
Elute the analytes with 2 x 4 mL of ethyl acetate.
-
-
Extract Concentration and Derivatization (Optional but Recommended):
-
Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.
-
Add an internal standard (e.g., PCB-209).
-
For improved chromatography, derivatize with a suitable agent like BSTFA with 1% TMCS.
-
-
GC-MS Analysis:
-
Inject an aliquot into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 280°C
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
-
MS Conditions (Example - Electron Ionization):
-
Operate in selected ion monitoring (SIM) mode, monitoring at least two characteristic ions for each target analyte.
-
-
Visualizations
Caption: Workflow for BADGE quantification in soil.
Caption: BADGE-mediated endocrine disruption pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. supplychaingamechanger.com [supplychaingamechanger.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of a GC/MS procedure that uses parallel factor analysis for the determination of bisphenols and their diglycidyl ethers after migration from polycarbonate tableware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A LC-MS/MS method for the determination of BADGE-related and BFDGE-related compounds in canned fish food samples based on the formation of [M+NH(4)](+) aducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. researchgate.net [researchgate.net]
- 12. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Activation of G protein-coupled estrogen receptor signaling inhibits melanoma and improves response to immune checkpoint blockade | eLife [elifesciences.org]
Technical Support Center: Minimizing Byproduct Formation in Bisphenol A Diglycidyl Ether (BADGE) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of Bisphenol A diglycidyl ether (BADGE).
Troubleshooting Guides
This section addresses common issues encountered during BADGE synthesis, offering systematic approaches to identify and resolve them.
Problem 1: High Levels of Hydrolyzable Chlorine Byproducts
High concentrations of chlorinated byproducts, such as BADGE·HCl and BADGE·2HCl, are a frequent challenge, leading to impurities in the final product.
Initial Assessment:
-
Review Molar Ratio: An inappropriate molar ratio of epichlorohydrin (B41342) (ECH) to Bisphenol A (BPA) is a primary cause. Excess ECH favors the formation of the desired diglycidyl ether, but an insufficient excess can lead to incomplete reaction and higher levels of chlorinated intermediates.
-
Check Catalyst Concentration: The amount of alkali catalyst (e.g., sodium hydroxide) is crucial for the dehydrochlorination step that forms the epoxide rings. Insufficient catalyst can result in incomplete conversion of chlorohydrin intermediates.
-
Verify Reaction Temperature and Time: Suboptimal temperature and reaction time can affect the rate and completeness of both the initial addition reaction and the subsequent dehydrochlorination.
Troubleshooting Workflow: High Hydrolyzable Chlorine
Technical Support Center: Enhancing the Mechanical Properties of DGEBA-Based Polymers
This technical support center is designed for researchers, scientists, and professionals in drug development to address common challenges encountered when working to improve the mechanical properties of Diglycidyl ether of bisphenol A (DGEBA)-based polymers. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to guide your research.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
Issue 1: The cured DGEBA polymer is excessively brittle and fractures easily under impact.
-
Question: My cured DGEBA thermoset is extremely brittle. How can I improve its toughness?
-
Answer: The inherent brittleness of DGEBA-based polymers is a well-known issue, primarily due to their high crosslink density.[1] To enhance toughness, you can introduce a secondary phase that absorbs and dissipates energy, thus preventing crack propagation.[2] Common strategies include:
-
Incorporate Liquid Rubbers: Carboxyl-terminated butadiene acrylonitrile (B1666552) (CTBN) is a frequently used liquid rubber that forms dispersed rubbery particles within the epoxy matrix, which helps in blunting the tips of cracks.[1][3]
-
Utilize Thermoplastic Modifiers: Blending the DGEBA resin with ductile thermoplastic polymers can improve toughness.[4] However, this approach can sometimes lead to a decrease in the glass transition temperature and modulus of the final product.[4]
-
Add Core-Shell Particles: These particles feature a rubbery core and a glassy shell. They offer a toughening effect without a significant compromise in the material's modulus and thermal properties.[1]
-
Introduce Flexible Hardeners or Chain Extenders: Using longer, more flexible molecular chains in the hardener can increase the polymer's overall flexibility.[1]
-
Issue 2: Inconsistent mechanical properties between different batches of the cured polymer.
-
Question: I am observing significant variations in tensile strength and modulus across different batches of my DGEBA polymer. What could be the cause?
-
Answer: Inconsistent mechanical properties are often a result of variations in the curing process. Key factors to control include:
-
Thorough Mixing: Inadequate mixing of the resin and hardener leads to a non-uniform reaction. It is crucial to scrape the sides and bottom of the mixing container. A "two-cup" mixing method, where the mixture is transferred to a second cup and mixed again, can ensure homogeneity.[1]
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Curing Schedule: The kinetics of the curing reaction are highly dependent on temperature and time.[5] Ensure that you adhere to a consistent curing schedule for all batches to achieve a uniform degree of crosslinking.
-
Moisture Contamination: Moisture can interfere with the curing reaction.[1] Always use dry materials and equipment.
-
Issue 3: Presence of voids or bubbles in the final cured polymer.
-
Question: My cured DGEBA samples contain visible bubbles, which I believe are negatively impacting their mechanical performance. How can I prevent this?
-
Answer: Voids and bubbles act as stress concentration points, which can significantly reduce the mechanical strength of the polymer.[1] To prevent their formation:
-
Careful Mixing: Avoid aggressive mixing, which can introduce air into the resin-hardener mixture.[1]
-
Degassing: Use a vacuum chamber to degas the mixture after mixing to remove any trapped air bubbles before pouring it into the mold.
-
Controlled Pouring: Pour the mixture slowly and from a low height to minimize the entrapment of air.
-
Surface Treatment: A quick pass with a heat gun over the surface of the poured resin can help to break any remaining surface bubbles.[1]
-
Issue 4: Difficulty in dispersing nanoparticles within the DGEBA matrix.
-
Question: I am trying to reinforce my DGEBA polymer with nanoparticles, but I am facing issues with agglomeration. How can I achieve a uniform dispersion?
-
Answer: Nanoparticle agglomeration is a common challenge that can negate the potential for mechanical property enhancement.[6] To improve dispersion:
-
Sonication: Ultrasonic processing is a highly effective method for breaking down nanoparticle agglomerates and achieving a homogeneous dispersion in the resin.[7]
-
Surface Functionalization of Nanoparticles: Modifying the surface of the nanoparticles with coupling agents can improve their compatibility with the epoxy matrix and reduce their tendency to agglomerate.
-
High-Shear Mixing: Employing high-shear mixing techniques can help to break down particle clusters.[7]
-
Quantitative Data on Mechanical Property Improvements
The following tables summarize the effects of various modifiers on the mechanical properties of DGEBA-based polymers.
Table 1: Effect of Bio-Based Modifiers on Impact Strength
| Modifier | Concentration (wt%) | Base Impact Strength (kJ/m²) | Modified Impact Strength (kJ/m²) | Percentage Improvement |
| Protocatechuic Acid Diester Epoxy Resin (PDEP)[8] | 5 | 27 | 50 | 85% |
| Epoxidized Soybean Oil (ESO) with Bio-phenolic[9] | 20 | - | - | Significant Improvement |
Table 2: Effect of Nanoparticle Reinforcement on Mechanical Properties
| Nanoparticle | Concentration (wt%) | Property | Improvement |
| Nano CaCO3[6] | 5 | Tensile Strength, Elongation-at-break, Impact Strength, Hardness | Maximum values observed |
| Graphene Oxide (methacrylate functionalized)[10] | 0.1-0.5 | Young's Modulus, Tensile Strength, Izod Impact Strength | Significant Improvement |
| Nanosilica[11] | 20 | Damping Response (in glass fiber composites) | 29% increase |
| ZrO2 + ZnO[12] | 2.5 | Compressive Strength, Compressive Modulus, Ultimate Tensile Strength, Impact Strength, Flexural Strength | Highest values observed |
Table 3: Effect of Curing Agent on Compressive Properties of CFRP Laminates [13]
| Curing Agent | Compressive Strength (Room Temp.) | Compressive Modulus (Room Temp.) |
| Triethylenetetramine (TETA) | Lowest | 2.85 GPa |
| Isophorone Diamine (IPDA) | 28% higher than TETA | 2.74 GPa |
| 4,4′-Diaminodiphenylsulfone (DDS) | Highest | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Tensile Testing (ASTM D638)
-
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the cured DGEBA polymer.
-
Apparatus: Universal Testing Machine (UTM) with a suitable load cell, extensometer, and grips.
-
Specimen Preparation: Prepare dog-bone shaped specimens according to ASTM D638 standards. Ensure the specimens are free from any voids, flash, or surface imperfections.[1]
-
Procedure:
-
Measure the width and thickness of the gauge section of the specimen.
-
Secure the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge section.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data throughout the test.[1]
-
-
Calculations:
-
Tensile Strength: Maximum load divided by the original cross-sectional area.
-
Tensile Modulus: The slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in the gauge length at the point of fracture.
-
2. Izod Impact Testing (ASTM D256)
-
Objective: To determine the impact resistance of the cured polymer.
-
Apparatus: Pendulum-type impact tester.
-
Specimen Preparation: Prepare notched rectangular specimens as per ASTM D256 specifications. Condition the specimens according to ASTM D618.
-
Procedure:
-
Calibrate the impact tester.
-
Secure the specimen in the vise of the tester with the notch facing the direction of the pendulum strike.
-
Release the pendulum, allowing it to strike and fracture the specimen.
-
Record the energy absorbed during the fracture, which is indicated on the machine's scale.[1]
-
-
Calculation:
-
Impact Strength: The absorbed energy divided by the thickness of the specimen.
-
3. Dynamic Mechanical Analysis (DMA)
-
Objective: To determine the viscoelastic properties of the polymer, including the glass transition temperature (Tg).
-
Apparatus: Dynamic Mechanical Analyzer.
-
Specimen Preparation: Prepare rectangular specimens of appropriate dimensions for the DMA clamp.
-
Procedure:
-
Mount the specimen in the DMA.
-
Apply a sinusoidal oscillatory force to the specimen at a set frequency (e.g., 1 Hz).
-
Ramp the temperature at a constant rate (e.g., 3-5 °C/min) through the temperature range of interest.
-
The instrument records the storage modulus (E'), loss modulus (E"), and tan delta (E"/E') as a function of temperature.
-
-
Analysis: The Tg can be identified as the peak of the tan delta curve or from the onset of the drop in the storage modulus curve.[1]
Visualizations
Experimental Workflow for Improving DGEBA Mechanical Properties
Caption: Workflow for enhancing DGEBA polymer mechanical properties.
Logical Relationship of Toughening Strategies
Caption: Strategies for toughening DGEBA-based polymers.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Improving the fracture toughness and the strength of epoxy using nanomaterials – a review of the current status - Nanoscale (RSC Publishing) DOI:10.1039/C5NR01354B [pubs.rsc.org]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. researchgate.net [researchgate.net]
- 6. ijsr.net [ijsr.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced mechanical performance of a DGEBA epoxy resin‐based shape memory polymer by introducing graphene oxide via covalent linking: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
Addressing interference in analytical detection of BADGE and its derivatives.
Technical Support Center: Analysis of BADGE and its Derivatives
Welcome to the technical support center for the analytical detection of Bisphenol A diglycidyl ether (BADGE) and its derivatives. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during the chromatographic analysis of BADGE and its derivatives.
Q1: What are the most common derivatives of BADGE I should expect to see in my samples?
A: In food and biological samples, BADGE can hydrolyze or react with components of the matrix. The most frequently detected derivatives are its hydrolysis products (BADGE·H2O and BADGE·2H2O) and chlorohydrins (BADGE·HCl, BADGE·2HCl, and BADGE·HCl·H2O).[1] The specific derivatives and their concentrations can vary significantly depending on the food matrix (e.g., aqueous, acidic, or fatty) and storage conditions.
Q2: My chromatogram shows significant peak tailing for all analytes. What is the likely cause and solution?
A: When all peaks in a chromatogram exhibit tailing, the issue is often physical or related to the column inlet.
-
Cause 1: Blocked Column Frit: Particulate matter from the sample, mobile phase, or system wear (pump seals, injector rotor) can accumulate on the column's inlet frit. This disrupts the sample flow path, causing peak distortion.[2]
-
Solution: Try reversing and back-flushing the column (if permitted by the manufacturer). If this fails, the frit or the entire column may need to be replaced. Implementing upstream in-line filters and ensuring thorough sample filtration can prevent recurrence.[2][3]
-
Cause 2: Column Void: A void can form at the head of the column due to silica (B1680970) dissolution, often caused by a mobile phase pH outside the column's stable range (e.g., pH > 7 for many silica-based columns).[3]
-
Solution: Replace the column and ensure the mobile phase pH is within the manufacturer's recommended range.
Q3: Only some of my analyte peaks are tailing, particularly the more polar derivatives. What should I investigate?
A: Tailing that affects only specific peaks is typically due to unwanted secondary chemical interactions between the analyte and the stationary phase.
-
Cause: Secondary Interactions: Acidic silanol (B1196071) groups on the silica stationary phase can interact with polar analytes, causing peak tailing.
-
Solution 1: Adjust Mobile Phase: Adding a competitive agent, like a basic modifier (e.g., triethylamine), or lowering the mobile phase pH to suppress the ionization of silanol groups can reduce these interactions.[3]
-
Solution 2: Use a Different Column: Employing a column with high-purity silica and robust end-capping minimizes the presence of active silanol sites.
Q4: I'm observing split peaks in my gas chromatography (GC) analysis. What are the potential causes?
A: Peak splitting in GC can be caused by both physical and chemical issues, particularly related to the injection process.
-
Cause 1: Improper Column Installation: An improperly cut column end or incorrect positioning within the GC inlet can disrupt the sample band, leading to splitting.
-
Solution: Re-cut the column to ensure a clean, square edge and verify its position in the inlet according to the manufacturer's guidelines.[4]
-
Cause 2: Injection Mismatch (Splitless Injection): If the sample solvent is not compatible with the stationary phase polarity, or if the initial oven temperature is too high, the sample may not condense efficiently into a narrow band at the column head.[4]
-
Solution: Ensure the stationary phase polarity matches the solvent. For splitless injections, set the initial oven temperature approximately 20°C below the boiling point of the sample solvent to facilitate proper solvent focusing.[4][5]
Q5: My recovery rates are low and inconsistent, especially in fatty food matrices like canned fish in oil. How can I improve my sample preparation?
A: Fatty matrices are a primary source of interference and can lead to analyte loss and ion suppression in MS detection. A robust sample cleanup is critical.
-
Problem: Lipids and free fatty acids can co-extract with BADGE derivatives, causing significant matrix effects.[6]
-
Solution 1: Liquid-Liquid Extraction (LLE): An LLE step using a solvent like acetonitrile (B52724) (with a methanol (B129727) modifier) to extract analytes from the oil, followed by a hexane (B92381) wash to remove lipids, is effective.
-
Solution 2: Solid-Phase Extraction (SPE): After an initial solvent extraction, use an SPE cleanup step. Aminopropyl-bonded silica cartridges are effective for removing free fatty acids from the extracts.[6] Cryogenic grinding of fatty samples before extraction can also improve homogenization and extraction efficiency.[7]
Q6: What is the "matrix effect" and how can I mitigate it in my LC-MS/MS analysis?
A: The matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[8] This is a major cause of inaccurate quantification.
-
Mitigation Strategy 1: Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis using techniques like LLE or SPE (see Q5).[9]
-
Mitigation Strategy 2: Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to separate the analytes from the interfering matrix components.
-
Mitigation Strategy 3: Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the target analytes. This helps to compensate for the signal suppression or enhancement seen in the actual samples.
-
Mitigation Strategy 4: Use Isotope-Labeled Internal Standards: A stable isotope-labeled version of the analyte is the ideal internal standard as it co-elutes and experiences the same matrix effects, allowing for accurate correction.[9]
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of BADGE and its derivatives using various methods and matrices.
Table 1: Comparison of Method Performance for BADGE and Derivatives by LC-MS/MS
| Analyte | Matrix | Sample Preparation | LOQ (µg/kg or µg/L) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| BADGE & Derivatives | Canned Food | Ethyl Acetate Extraction | 1.0 - 4.0 µg/kg | Not Specified | [1] |
| BADGE & Derivatives | Beverages | Polymeric SPE | 0.13 - 1.6 µg/L | Not Specified | [1] |
| BADGE & Derivatives | Canned Fish | Acetonitrile-Hexane Extraction | 2 - 10 µg/kg | 89 - 109% | [10] |
| BADGE & Derivatives | Food Simulants | Direct Injection | 0.94 - 49.3 µg/L | Not Specified |[11] |
Table 2: Performance of GC-MS Method for BADGE in Oily Matrices
| Analyte | Matrix | Sample Preparation | Detection Range (mg/kg) | Relative SD (%) | Reference |
|---|
| BADGE & BFDGE | Vegetable Oil | LLE + Aminopropyl SPE | 0.05 - 2 mg/kg | < 6% |[6] |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Analysis of BADGE and Derivatives in Canned Fish
This protocol is adapted for complex and fatty matrices.[10]
-
Sample Homogenization: Homogenize the entire content of the canned fish product to ensure uniformity.
-
Extraction:
-
Weigh 3 g of the homogenized sample into a centrifuge tube.
-
Add 6 mL of a 1:1 (v/v) solution of acetonitrile and hexane.
-
Vortex vigorously for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Solvent Removal & Reconstitution:
-
Carefully transfer the upper acetonitrile/hexane layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dry residue in 0.5 mL of a 10 mM ammonium (B1175870) formate (B1220265) solution in methanol/water (50:50).
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: 10 mM Ammonium Formate in Methanol.
-
Gradient: Start at 30% B, linearly increase to 95% B over 6 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS Detection: Use Electrospray Ionization in Positive mode (ESI+). Monitor the [M+NH₄]⁺ adducts for each analyte in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.
-
Protocol 2: GC-MS Analysis of BADGE in Vegetable Oil
This protocol includes a dedicated cleanup step for removing fatty acids.[6]
-
Sample Preparation:
-
Dissolve 1 g of the oil sample in 5 mL of hexane.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of acetonitrile containing 20% (v/v) methanol to the hexane solution.
-
Shake vigorously for 5 minutes and allow the phases to separate.
-
Collect the lower acetonitrile/methanol phase. Repeat the extraction twice more.
-
Combine the acetonitrile/methanol extracts.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an aminopropyl SPE cartridge (e.g., 500 mg) with methanol followed by acetonitrile.
-
Load the combined extract onto the SPE cartridge.
-
Wash the cartridge with acetonitrile to remove residual oil.
-
Elute the analytes with a suitable solvent like ethyl acetate.
-
-
Derivatization (if necessary): For GC analysis, derivatization of hydroxyl groups (e.g., via silylation) may be required to improve volatility and peak shape.
-
GC-MS Analysis:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film).
-
Injector: Use a Programmed-Temperature Vaporizer (PTV) inlet in splitless mode.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detection: Use Electron Ionization (EI) at 70 eV and operate in full scan mode (e.g., m/z 50-550) for identification or Selected Ion Monitoring (SIM) mode for quantification.
-
Visualized Workflows and Logic Diagrams
Diagram 1: General Troubleshooting Workflow for Chromatographic Issues
Caption: Troubleshooting logic for common chromatographic problems.
Diagram 2: Experimental Workflow for BADGE Analysis in Fatty Foods
Caption: Sample preparation and analysis workflow for BADGE.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Restek - Blog [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. retsch.com [retsch.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS analysis of BADGE, NOGEs, and their derivatives migrated from food and beverage metal cans - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control the degree of polymerization in DGEBA resins.
Technical Support Center: DGEBA Resins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control the degree of polymerization in Diglycidyl ether of bisphenol A (DGEBA) resins.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the degree of polymerization in DGEBA resins?
A1: The degree of polymerization and the final properties of the cured epoxy resin are primarily controlled by three key factors:
-
Stoichiometry: The molar ratio of the epoxy resin to the curing agent (hardener).
-
Cure Temperature and Time: The thermal history applied during the curing process.[1][2]
-
Catalysts and Impurities: The presence of accelerators, inhibitors, or contaminants.[3][4]
Q2: How does the stoichiometry of the curing agent affect the degree of polymerization?
A2: Stoichiometry is a critical parameter. For optimal cross-linking and mechanical properties, a stoichiometric or near-stoichiometric ratio of hardener to epoxy resin is typically used.[5]
-
Epoxy-rich mixture: An excess of DGEBA resin can lead to a lower glass transition temperature (Tg) and incomplete curing.[6]
-
Amine-rich mixture: An excess of an amine curing agent can also result in a less cross-linked network and altered mechanical properties. The highest glass transition temperature (Tg) is generally observed in stoichiometric formulations.[6]
Q3: What is the ideal temperature range for curing DGEBA resins?
A3: Most DGEBA epoxy resins are formulated to cure best within a temperature range of 70°F to 85°F (21°C to 29°C).[1][2]
-
Higher temperatures accelerate the curing reaction, which can reduce the working time (pot life) and may lead to overheating (exotherm), causing defects like bubbles or cracks.[1]
-
Lower temperatures slow down the curing process, potentially leading to an incomplete cure and a soft or sticky final product.[1][2] For every 10°C (18°F) increase in temperature, the curing reaction speed can double.[2]
Q4: How do catalysts and accelerators influence the polymerization rate?
A4: Catalysts and accelerators are used to increase the rate of the curing reaction, especially at lower temperatures. For instance, tertiary amines can act as catalysts in the reaction between DGEBA and amine hardeners.[7] Some systems, like those using BF3-MEA, rely on the catalyst to break down and create an activated monomer that drives the polymerization.[8] The concentration and type of catalyst strongly influence the reaction rate.[8]
Q5: Can impurities in the DGEBA resin affect the curing process?
A5: Yes, even trace amounts of impurities can significantly impact polymerization. Acidic or basic contaminants, transition metal ions, and moisture can act as unintended catalysts, leading to premature polymerization or altered final properties.[3] It is crucial to use clean equipment and store resins in tightly sealed containers to prevent contamination.[3]
Troubleshooting Guides
This section addresses common issues encountered during the polymerization of DGEBA resins.
Problem 1: Slow or Incomplete Curing
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry | Verify the calculated molar ratio of epoxy to hardener. Ensure accurate weighing and thorough mixing of the components. The epoxide equivalent weight (EEW) is crucial for this calculation.[5] |
| Low Curing Temperature | Increase the ambient temperature to the recommended range (typically 70-85°F or 21-29°C).[2][9] If necessary, perform a post-cure at an elevated temperature to achieve maximum cross-linking and Tg.[10] |
| Inactive/Insufficient Catalyst | If using a catalyst, confirm its activity and concentration. Ensure it is properly dispersed throughout the resin mixture. |
| Presence of Inhibitors | Ensure the resin and hardener have not been contaminated with compounds that can slow down the polymerization reaction. |
Problem 2: Curing is Too Rapid (Short Pot Life)
| Possible Cause | Recommended Solution |
| High Curing Temperature | Reduce the ambient temperature. Working in a cooler environment will slow down the exothermic reaction.[1] |
| Excessive Catalyst/Accelerator | Reduce the concentration of the accelerator. Review the formulation to ensure the correct amount is being used. |
| Large Batch Size | The exothermic nature of the curing reaction can cause significant heat buildup in large batches, accelerating the process.[1] Consider mixing smaller batches or using a vessel that allows for better heat dissipation. |
Problem 3: Poor Mechanical Properties in Cured Resin (e.g., Brittle, Low Tg)
| Possible Cause | Recommended Solution |
| Off-Stoichiometry | An incorrect ratio of resin to hardener leads to an incomplete network structure.[6] Recalculate and precisely measure the components. The highest Tg is typically achieved with a stoichiometric formulation.[6] |
| Incomplete Cure | The resin may not have reached its full degree of polymerization. A post-cure at an elevated temperature can increase cross-link density and improve mechanical properties and Tg.[10] |
| Thermal Stress | Rapid, uncontrolled curing at high temperatures can build internal stresses, leading to cracks.[1] Control the temperature to ensure a more gradual cure. |
| Contamination | Moisture or other impurities can interfere with the cross-linking reaction.[3] Use dry, clean equipment and store materials properly. |
Data Presentation
Table 1: Effect of Temperature on DGEBA Resin Curing
| Temperature Range | Effect on Curing Process | Potential Defects |
| Low (< 60°F / 15°C) | Significantly slows down the reaction.[9] | Incomplete curing, soft or sticky surface.[1] |
| Ideal (70-85°F / 21-29°C) | Optimal reaction rate, allows for proper mixing and application.[1][2] | Minimal defects, strong and durable final product. |
| High (> 90°F / 32°C) | Accelerates the reaction, shortens working time.[1] | Overheating, bubbles, warping, cracks, surface imperfections.[1] |
Experimental Protocols
Protocol 1: Determination of Gel Time
This protocol provides a method to determine the gel time of a DGEBA resin system, which is a practical measure of the polymerization rate.
Objective: To measure the time from the initial mixing of resin and hardener to the formation of a gelled, insoluble polymer network.
Materials:
-
DGEBA resin
-
Curing agent
-
Hot plate with temperature control
-
Disposable aluminum pan or beaker
-
Wooden applicator stick or glass rod
-
Timer
Methodology:
-
Preheat the hot plate to the desired curing temperature.
-
Accurately weigh the DGEBA resin and the curing agent into the disposable container according to the desired stoichiometric ratio.
-
Start the timer immediately upon adding the curing agent to the resin.
-
Thoroughly mix the components for 2-3 minutes, ensuring a homogeneous mixture.
-
Place the container on the preheated hot plate.
-
Periodically probe the mixture with the applicator stick. The gel time is reached when the material becomes stringy and no longer flows back to form a smooth surface after probing.
-
Record the elapsed time as the gel time for that specific formulation and temperature.
Mandatory Visualizations
Caption: Reaction mechanism of DGEBA with an amine curing agent.
Caption: Troubleshooting workflow for DGEBA polymerization issues.
Caption: Relationship between control factors and final properties.
References
- 1. magnificoresins.com [magnificoresins.com]
- 2. truecomposites.com [truecomposites.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Epoxy - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. impact.ornl.gov [impact.ornl.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. bestbartopepoxy.com [bestbartopepoxy.com]
- 10. Epoxy Temperature Range: A Professional's Guide to Heat Resistance - INCURE INC. [incurelab.com]
Technical Support Center: Bisphenol A Diglycidyl Ether (BADGE)
Welcome to the technical support center for Bisphenol A Diglycidyl Ether (BADGE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of BADGE in aqueous experimental media, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is BADGE and why is its hydrolysis a concern in experiments?
This compound (BADGE) is an epoxy-containing compound frequently used in research. In aqueous environments, such as cell culture media or buffer solutions, the epoxy rings of BADGE are susceptible to hydrolysis. This degradation leads to the formation of hydrolysis products, primarily BADGE-H₂O and BADGE-2H₂O, which can alter the effective concentration of the parent compound and potentially introduce confounding variables into experiments.
Q2: What are the primary factors that influence the rate of BADGE hydrolysis?
The stability of BADGE in aqueous solutions is significantly affected by:
-
pH: Hydrolysis is accelerated in acidic conditions. Neutral to slightly alkaline pH is generally preferred for enhanced stability.
-
Temperature: Higher temperatures increase the rate of hydrolysis.[1] Therefore, it is advisable to store stock solutions and experimental media containing BADGE at low temperatures.
-
Aqueous Environment: The presence of water is the primary driver of hydrolysis. The composition of the aqueous medium can also play a role.
Q3: How can I prepare a stable stock solution of BADGE?
To minimize initial hydrolysis, it is highly recommended to prepare stock solutions of BADGE in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration. These solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the best way to introduce BADGE into my aqueous experimental medium from a DMSO stock?
When preparing your working solution, the DMSO stock of BADGE should be diluted directly into the pre-warmed aqueous medium with rapid mixing. The final concentration of DMSO in the medium should be kept to a minimum (typically below 0.5% v/v) to avoid solvent effects on the experimental system. Prepare the working solution fresh before each experiment whenever possible.
Q5: Are there any additives that can help stabilize BADGE in aqueous media?
The use of stabilizing agents such as cyclodextrins has been explored for encapsulating and protecting hydrophobic molecules in aqueous solutions. These cyclic oligosaccharides can form inclusion complexes with guest molecules, potentially shielding the reactive epoxy groups of BADGE from water and slowing down hydrolysis. Further investigation into the compatibility and efficacy of specific cyclodextrins for your experimental system is recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected experimental results. | Hydrolysis of BADGE in the aqueous medium, leading to a decreased effective concentration. | 1. Prepare fresh working solutions: Make your BADGE-containing experimental medium immediately before each experiment. 2. Optimize pH: Ensure the pH of your experimental medium is neutral or slightly alkaline. Avoid acidic buffers. 3. Control temperature: Perform experiments at the lowest feasible temperature and avoid prolonged incubation at elevated temperatures. 4. Verify stock solution integrity: Use a fresh aliquot of your DMSO stock solution stored at -80°C. |
| Precipitation observed when adding BADGE stock to aqueous media. | The concentration of BADGE exceeds its solubility limit in the final medium. The concentration of the organic solvent (e.g., DMSO) is too high. | 1. Lower the final concentration of BADGE. 2. Ensure the DMSO concentration in the final medium is minimal (ideally <0.5%). 3. Add the BADGE stock solution to the aqueous medium while vortexing or stirring to ensure rapid dispersion. |
| High background or unexpected peaks in analytical measurements (e.g., HPLC). | Presence of BADGE hydrolysis products (BADGE-H₂O, BADGE-2H₂O). | 1. Analyze a freshly prepared standard of BADGE to identify its retention time. 2. Compare the chromatogram of your experimental sample to the fresh standard to identify potential degradation peaks. 3. Implement the preventative measures outlined in this guide to minimize hydrolysis. |
Quantitative Data Summary
The stability of BADGE is highly dependent on the experimental conditions. The following tables summarize key quantitative data on its hydrolysis.
Table 1: Half-life of BADGE at pH 7 in Water at Various Temperatures
| Temperature (°C) | Half-life (days) |
| 15 | 11 |
| 25 | 4.6 |
| 35 | 2.0 |
| 40 | 1.4 |
Data adapted from studies on BADGE hydrolysis in drinking water.[1]
Table 2: Effect of pH on BADGE Stability
| Condition | Stability |
| Acidic (e.g., 3% Acetic Acid) | Least stable, rapid hydrolysis. |
| Neutral (e.g., Distilled Water) | Moderately stable. |
| Ethanolic Solution | Most stable. |
Qualitative summary based on studies in food simulants.
Experimental Protocols
Protocol 1: Preparation of a Stable BADGE Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of BADGE with minimal initial hydrolysis.
Materials:
-
This compound (BADGE), powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
In a sterile environment, weigh the desired amount of BADGE powder using a calibrated analytical balance.
-
Transfer the powder to a sterile, amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube until the BADGE is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C.
Protocol 2: Stability Assessment of BADGE in Aqueous Medium by RP-HPLC
Objective: To determine the stability of BADGE in a specific aqueous experimental medium over time.
Materials:
-
BADGE stock solution in DMSO (from Protocol 1)
-
Aqueous experimental medium (e.g., cell culture medium, buffer)
-
Incubator at the desired experimental temperature (e.g., 37°C)
-
Sterile tubes for sample collection
-
Reversed-phase high-performance liquid chromatograph (RP-HPLC) with a UV or fluorescence detector
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol (B129727), HPLC grade (for sample precipitation)
Procedure:
-
Sample Preparation:
-
Prepare a working solution of BADGE in the desired aqueous medium at the final experimental concentration (e.g., 10 µM).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the working solution.
-
Immediately stop the degradation process by adding an equal volume of ice-cold methanol to precipitate proteins and dilute the sample.
-
Vortex and centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
RP-HPLC Analysis:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more hydrophobic compounds. An example gradient is: 0-5 min, 50% B; 5-15 min, 50-90% B; 15-20 min, 90% B; 20-25 min, 90-50% B; 25-30 min, 50% B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at a wavelength where BADGE has significant absorbance (e.g., 225 nm or 275 nm) or fluorescence detection for higher sensitivity.
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Integrate the peak area corresponding to BADGE at each time point.
-
Plot the percentage of remaining BADGE versus time to determine its stability profile in the tested medium.
-
Visualizations
Caption: Hydrolysis pathway of BADGE in aqueous media.
References
Technical Support Center: Enhancing the Thermal Stability of Cured DGEBA Resins
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with diglycidyl ether of bisphenol A (DGEBA) resins. The focus is on strategies to enhance the thermal stability of the cured resins.
Troubleshooting Guide
This section addresses common issues encountered during experiments aimed at improving the thermal stability of DGEBA resins.
| Problem | Possible Causes | Solutions |
| Low Glass Transition Temperature (Tg) | 1. Incomplete Curing: The epoxy resin has not fully cross-linked. 2. Incorrect Curing Agent: The chosen curing agent has a low cross-linking density or flexible chemical structure. 3. Incorrect Stoichiometry: The ratio of resin to hardener is not optimal. 4. Inadequate Post-Curing: The post-curing temperature or time was insufficient to complete the cross-linking reaction. | 1. Optimize Curing Cycle: Ensure the curing time and temperature are sufficient for the specific resin-hardener system. Consider a post-curing step at a temperature above the initial Tg.[1][2][3] 2. Select Appropriate Curing Agent: Use aromatic amines or anhydrides instead of aliphatic amines for higher Tg.[4][5] 3. Verify Stoichiometry: Carefully calculate and measure the stoichiometric ratio of the epoxy resin and hardener. 4. Implement a Post-Curing Step: Introduce a post-curing stage at a temperature approximately 20-30 °C above the initial Tg to drive the reaction to completion and increase cross-link density.[1][2] |
| Premature Degradation at High Temperatures | 1. Unsuitable Resin Chemistry: The inherent thermal stability of the DGEBA backbone is insufficient for the target temperature. 2. Oxidative Degradation: The resin is degrading in the presence of oxygen at elevated temperatures. 3. Presence of Impurities: Impurities in the resin or hardener can act as catalysts for degradation. | 1. Incorporate Thermally Stable Moieties: Modify the DGEBA resin with thermally stable structures like siloxanes or introduce flame retardant units containing phosphorus. 2. Use in an Inert Atmosphere: If the application allows, use the cured resin in a nitrogen or argon atmosphere to prevent oxidation. 3. Use High-Purity Reagents: Ensure the DGEBA resin and curing agents are of high purity. |
| Inconsistent Thermal Stability Results | 1. Inhomogeneous Mixing: Poor dispersion of the curing agent or fillers within the resin. 2. Variable Curing Conditions: Inconsistent temperature and time during the curing and post-curing processes. 3. Inaccurate Thermal Analysis: Improper sample preparation or incorrect parameters for Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC). | 1. Ensure Thorough Mixing: Use mechanical stirring or ultrasonication to achieve a homogeneous mixture of resin, hardener, and any fillers.[6] 2. Maintain Consistent Curing Protocols: Use a calibrated oven and strictly follow the established curing and post-curing schedules. 3. Standardize Thermal Analysis Procedures: Follow a consistent protocol for sample preparation, heating rate, and atmosphere for all TGA and DSC measurements. |
| Reduced Mechanical Properties after Modification | 1. Filler Agglomeration: Poor dispersion of nanofillers leading to stress concentration points. 2. Plasticization Effect: Some modifiers or functional groups can increase flexibility but lower the modulus and strength. 3. Interfacial Debonding: Poor adhesion between the fillers and the epoxy matrix. | 1. Improve Filler Dispersion: Use sonication or high-shear mixing to break up agglomerates. Surface functionalization of fillers can also improve dispersion.[6][7] 2. Balance Properties: Optimize the concentration of the modifier to achieve a balance between thermal stability and mechanical performance. 3. Enhance Interfacial Adhesion: Functionalize the surface of the fillers to promote covalent bonding with the epoxy matrix.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective strategy to significantly increase the Tg of my cured DGEBA resin?
A1: The most effective strategies involve increasing the cross-linking density and the rigidity of the polymer network. This can be achieved by:
-
Using Aromatic Curing Agents: Aromatic diamines, such as 4,4'-diaminodiphenyl sulfone (DDS), generally result in a higher Tg compared to aliphatic amines due to the rigidity of the aromatic rings.[4][8]
-
Employing Multifunctional Resins: Using epoxy resins with more than two epoxy groups per molecule will create a more densely cross-linked network.
-
Optimizing the Curing Process: A well-controlled curing schedule followed by a post-curing step at a temperature above the initial Tg is crucial for maximizing the degree of cure and, consequently, the Tg.[1][2]
Q2: How do nanofillers improve the thermal stability of DGEBA resins?
A2: Nanofillers, such as silica, alumina, and carbon nanotubes, can enhance thermal stability through several mechanisms:
-
Barrier Effect: The dispersed nanoparticles create a tortuous path for volatile degradation products, slowing down mass loss at high temperatures.
-
Improved Thermal Conductivity: Some fillers can increase the thermal conductivity of the composite, allowing for better heat dissipation and reducing the formation of hot spots that can initiate degradation.
-
Constrained Polymer Chains: The interaction between the nanoparticles and the polymer chains can restrict their thermal motion, leading to an increase in the glass transition temperature.[9]
Q3: Can the color of my cured resin indicate its thermal stability?
A3: While not a direct quantitative measure, a darker or more yellowed appearance after curing or post-curing at high temperatures can sometimes indicate the onset of thermal degradation. However, some curing agents, particularly aromatic amines, can impart a darker color to the cured resin without necessarily compromising its thermal stability. Therefore, it is essential to rely on analytical techniques like TGA and DSC for accurate assessment.
Q4: What is the role of post-curing, and is it always necessary?
A4: Post-curing is a heat treatment applied to the resin after it has solidified at the initial curing temperature. Its primary role is to complete the cross-linking reaction by providing enough thermal energy for the unreacted epoxy and hardener groups to react.[2] This leads to a higher cross-link density, which in turn increases the glass transition temperature and improves mechanical properties.[1][2] For applications requiring high thermal stability, a post-curing step is highly recommended.
Q5: How does the chemical structure of the curing agent affect thermal stability?
A5: The chemical structure of the curing agent has a profound impact on the thermal stability of the cured resin. Aromatic curing agents, with their rigid phenyl rings, create a more rigid and thermally stable network compared to flexible aliphatic curing agents.[4][5] The functionality of the curing agent (the number of active hydrogens) also plays a crucial role in determining the cross-link density of the final network.
Quantitative Data Summary
The following tables summarize the quantitative effects of different strategies on the thermal properties of cured DGEBA resins.
Table 1: Effect of Curing Agent Type on Glass Transition Temperature (Tg)
| Curing Agent Type | Specific Curing Agent | Tg (°C) | Reference |
| Aromatic Amine | 4,4'-Diaminodiphenyl Sulfone (DDS) | ~180-220 | [8] |
| Aromatic Amine | m-Phenylenediamine (m-PDA) | ~150-170 | [5] |
| Cycloaliphatic Amine | Isophorone Diamine (IPD) | ~150-160 | [10] |
| Aliphatic Amine | Triethylenetetramine (TETA) | ~100-120 | [10] |
Table 2: Effect of Nanofiller Incorporation on Thermal Properties
| Nanofiller | Loading (wt%) | Change in Td (5% weight loss) | Change in Tg (°C) | Reference |
| Alumina (Al2O3) | 1-5 | Increase | Slight Increase | [11][12] |
| Silica (SiO2) | 1-3 | Increase | Increase | [7] |
| Gold Nanoparticles (AuNP) | 8.5 | Slight Increase | Increase | [13] |
| Barium Titanate (BaTiO3) | 5-10 | Variable | Slight Increase | [14] |
Key Experimental Protocols
Protocol 1: Curing of DGEBA with an Aromatic Amine (DDS)
Objective: To prepare a cured DGEBA resin with high thermal stability using an aromatic amine hardener.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) resin
-
4,4'-Diaminodiphenyl sulfone (DDS)
-
Solvent (e.g., acetone (B3395972) or dichloromethane, optional for viscosity reduction)
-
Mixing container
-
Stirring rod or mechanical stirrer
-
Vacuum oven
-
Mold
Procedure:
-
Calculate Stoichiometry: Determine the required weight of DDS per 100 parts of DGEBA resin based on their respective equivalent weights. The amine hydrogen equivalent weight (AHEW) of DDS is approximately 62 g/eq, and the epoxy equivalent weight (EEW) of DGEBA is typically around 180-190 g/eq.
-
Preheating and Mixing:
-
Preheat the DGEBA resin to approximately 80-100°C to reduce its viscosity.
-
Slowly add the calculated amount of DDS to the preheated resin while stirring continuously until the DDS is completely dissolved and the mixture is homogeneous. If a solvent is used, it should be removed under vacuum before proceeding.
-
-
Degassing: Place the mixture in a vacuum oven at 80-100°C for about 15-20 minutes to remove any entrapped air bubbles.
-
Curing:
-
Pour the degassed mixture into a preheated mold.
-
Cure the resin in an oven using a staged curing cycle. A typical cycle for a DGEBA-DDS system is 2 hours at 150°C followed by 3 hours at 180°C.
-
-
Post-Curing: For optimal thermal stability, a post-curing step is recommended. After the initial curing, increase the oven temperature to 200-220°C and hold for an additional 1-2 hours.
-
Cooling: Allow the cured resin to cool down slowly to room temperature inside the oven to prevent thermal shock and cracking.
Protocol 2: Incorporation of Nanoparticles into DGEBA Resin
Objective: To disperse nanoparticles into a DGEBA resin to enhance its thermal stability.
Materials:
-
DGEBA resin
-
Nanoparticles (e.g., functionalized silica, alumina)
-
Solvent (e.g., acetone, optional)
-
High-shear mixer or ultrasonicator
-
Curing agent
-
Mixing container
-
Vacuum oven
-
Mold
Procedure:
-
Nanoparticle Dispersion:
-
Direct Mixing: For low concentrations, nanoparticles can be directly added to the DGEBA resin. The mixture should be subjected to high-shear mixing or ultrasonication for a sufficient time (e.g., 30-60 minutes) to ensure uniform dispersion.[6] The temperature should be monitored and controlled to prevent overheating of the resin.
-
Solvent-Assisted Dispersion: For higher concentrations or nanoparticles prone to agglomeration, disperse the nanoparticles in a small amount of a suitable solvent using ultrasonication. Add this dispersion to the DGEBA resin and mix thoroughly. The solvent must then be completely removed under vacuum.
-
-
Addition of Curing Agent: Once the nanoparticles are well-dispersed, add the stoichiometric amount of the chosen curing agent to the nanocomposite mixture and mix until homogeneous.
-
Degassing: Degas the mixture in a vacuum oven to remove entrapped air and any residual solvent.
-
Curing and Post-Curing: Follow the appropriate curing and post-curing protocol for the specific resin-hardener system as described in Protocol 1.
Protocol 3: Thermal Analysis of Cured DGEBA Resins
Objective: To determine the glass transition temperature (Tg) and decomposition temperature (Td) of cured DGEBA resins using DSC and TGA.
A. Differential Scanning Calorimetry (DSC) for Tg Determination:
-
Sample Preparation: Prepare a small sample (5-10 mg) of the cured DGEBA resin.
-
Instrument Setup:
-
Place the sample in an aluminum DSC pan and seal it.
-
Place an empty sealed pan in the reference position.
-
-
Heating Program:
-
Heat the sample from room temperature to a temperature well above the expected Tg (e.g., 250°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Cool the sample back to room temperature.
-
Perform a second heating scan under the same conditions. The Tg is determined from the inflection point of the heat flow curve in the second heating scan.
-
B. Thermogravimetric Analysis (TGA) for Td Determination:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the cured resin in a TGA crucible.
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
-
Heating Program:
-
Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere, depending on the desired information.
-
-
Data Analysis: The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs (T5%). The temperature of the maximum rate of weight loss can also be determined from the derivative of the TGA curve (DTG).
Visualizations
Caption: Workflow for enhancing DGEBA thermal stability with nanofillers.
Caption: Key strategies for enhancing the thermal stability of DGEBA resins.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Structural Variation and Chemical Performance—A Study of the Effects of Chemical Structure upon Epoxy Network Chemical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How To Optimize The Glass Transition Temperature (Tg) Of An Epoxy [kohesibond.com]
- 10. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 11. researchgate.net [researchgate.net]
- 12. Modeling of thermal stability of a material to the conventional resin DGEBA by its wording with an epoxy resin sulfonated and Al2o3 and Zn mineral fillers | Maghrebian Journal of Pure and Applied Science [revues.imist.ma]
- 13. Effect of Gold Nanoparticles on the Physical Properties of an Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermal Properties and Flammability Characteristics of a Series of DGEBA-Based Thermosets Loaded with a Novel Bisphenol Containing DOPO and Phenylphosphonate Units - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Bisphenol A Diglycidyl Ether (BADGE)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on solvent selection and troubleshooting for the effective purification of Bisphenol A diglycidyl ether (BADGE).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound (BADGE)?
A1: The most common methods for purifying BADGE are recrystallization, liquid-liquid extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the product.
Q2: In which organic solvents is BADGE soluble?
A2: BADGE is soluble in a variety of organic solvents. Qualitative data indicates solubility in dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), dimethylformamide (DMF), chloroform, methanol, ketones, aromatic hydrocarbons, and ether alcohols.[1][2] It is generally insoluble in water.[1][2]
Q3: Are there any quantitative data on the solubility of BADGE in common solvents?
A3: Yes, some quantitative solubility data is available. For instance, the solubility of BADGE is reported to be up to 30 mg/mL in Dimethyl Sulfoxide (DMSO) and up to 15 mg/mL in Ethanol.[2] Solutions in DMSO and ethanol can be stored at -20°C for up to one month.[1][2] Acetonitrile is also used as a solvent for commercially available BADGE standards at a concentration of 100 µg/mL.[1]
Solvent Solubility Data
For easy comparison, the following table summarizes the quantitative solubility of BADGE in various solvents.
| Solvent | Concentration | Temperature (°C) | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | Up to 30 mg/mL | Not Specified | --- | [2] |
| Dimethyl Sulfoxide (DMSO) | 100 mM | Not Specified | Solutions may be stored at -20°C for up to 1 month. | [1][2] |
| Ethanol | Up to 15 mg/mL | Not Specified | --- | [2] |
| Ethanol | 100 mM | Not Specified | Solutions may be stored at -20°C for up to 1 month. | [1][2] |
| Ethanol | 50 mM | Not Specified | --- | [1][2] |
| Acetonitrile | 100 µg/mL | Not Specified | Used as a solvent for commercially available standards. | [1] |
Experimental Protocols
Recrystallization
Recrystallization is a technique used to purify solid compounds.[3][4] The principle is based on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures.
Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which BADGE is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of a lower alkanol (e.g., methanol) and a lower aliphatic ketone (e.g., acetone) can be effective.[5]
-
Dissolution: Dissolve the impure BADGE in a minimum amount of the hot solvent to form a saturated solution.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[4]
-
Collection of Crystals: Collect the purified BADGE crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[6]
-
Drying: Dry the crystals to remove any residual solvent.
Liquid-Liquid Extraction
Liquid-liquid extraction is a method to separate compounds based on their relative solubilities in two different immiscible liquids.[7][8]
Methodology:
-
Solvent System Selection: Choose two immiscible solvents. Typically, this involves an aqueous phase and a non-polar organic solvent.[7]
-
Dissolution: Dissolve the crude BADGE in a suitable organic solvent.
-
Extraction: Transfer the solution to a separatory funnel and add an immiscible solvent (e.g., water) to wash away polar impurities.
-
Separation: Shake the funnel to allow for the transfer of impurities between the two phases and then allow the layers to separate.
-
Collection: Collect the organic layer containing the purified BADGE.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and then remove the solvent by evaporation to obtain the purified BADGE.
A patented method describes using a "selective auxiliary agent" (a compound containing hydroxyl groups with high polarity and density) and a nonpolar solvent such as petroleum ether, cyclohexane, or n-hexane.[9] The upper layer containing BADGE and the solvent is separated and the solvent is removed by distillation.[10]
Column Chromatography
Column chromatography is a technique used to separate individual chemical compounds from mixtures of compounds.[11]
Methodology:
-
Stationary Phase and Solvent System Selection: Choose a suitable stationary phase (e.g., silica (B1680970) gel) and a solvent system (mobile phase). The choice of solvent system is critical for good separation and can be determined by thin-layer chromatography (TLC).
-
Column Packing: Pack a chromatography column with the stationary phase slurried in the mobile phase.
-
Sample Loading: Dissolve the crude BADGE in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Pass the mobile phase through the column to elute the compounds. The components will separate based on their affinity for the stationary and mobile phases.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis and Solvent Removal: Analyze the fractions (e.g., by TLC) to identify those containing the pure BADGE and combine them. Remove the solvent to obtain the purified product.
Troubleshooting Guides
Q1: During recrystallization, my product "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.
-
Solution 1: Re-heat and add more solvent. Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.
-
Solution 2: Change the solvent system. Use a solvent with a lower boiling point or a two-solvent system. In a two-solvent system, dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes turbid, then allow it to cool.
Q2: The yield of my purified BADGE after recrystallization is very low. How can I improve it?
A2: Low yield can be due to several factors.
-
Problem: Using too much solvent. This will result in a significant amount of the product remaining in the mother liquor after cooling.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the compound. If too much solvent was added, you can evaporate some of it to concentrate the solution.
-
-
Problem: Premature crystallization. The product may have crystallized during hot filtration.
-
Solution: Ensure the filtration apparatus is pre-heated, and perform the filtration as quickly as possible.
-
-
Problem: Incomplete crystallization.
-
Solution: Cool the solution for a longer period or at a lower temperature (e.g., in an ice bath or refrigerator). Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
Q3: My liquid-liquid extraction is not giving a good separation, and an emulsion has formed. What can I do?
A3: Emulsions are a common problem in liquid-liquid extraction and prevent the clear separation of the two liquid layers.
-
Solution 1: Allow it to stand. Sometimes, an emulsion will break if left undisturbed for a period.
-
Solution 2: Add brine. Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Solution 3: Gentle swirling. Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.
-
Solution 4: Filtration. Filtering the emulsion through a bed of celite or glass wool can sometimes help to break it.
Q4: In column chromatography, my compound is not moving from the origin, or it is moving too fast.
A4: This is an issue with the polarity of the mobile phase.
-
Problem: Compound stuck at the origin (low Rf value). The solvent system is not polar enough to elute the compound.
-
Solution: Increase the polarity of the mobile phase by adding a more polar solvent to the mixture.
-
-
Problem: Compound moves with the solvent front (high Rf value). The solvent system is too polar.
-
Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
-
Visualizing the Purification Workflow
The following diagrams illustrate the general workflows for the purification of this compound.
Caption: Recrystallization workflow for BADGE purification.
Caption: Liquid-liquid extraction workflow for BADGE purification.
Caption: Logical flow for solvent selection in BADGE purification.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound RESIN | 1675-54-3 [chemicalbook.com]
- 3. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. Home Page [chem.ualberta.ca]
- 5. US3142688A - Method for purifying diglycidyl ether of bisphenol a - Google Patents [patents.google.com]
- 6. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 8. organomation.com [organomation.com]
- 9. CN102718732A - Method for purifying this compound - Google Patents [patents.google.com]
- 10. Method for purifying this compound - Eureka | Patsnap [eureka.patsnap.com]
- 11. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Controlling reaction kinetics of DGEBA with different curing agents.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction kinetics of diglycidyl ether of bisphenol A (DGEBA) and various curing agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the reaction kinetics of DGEBA?
The reaction kinetics of DGEBA are primarily influenced by the type of curing agent, the stoichiometry of the resin-to-curing agent mixture, the curing temperature and time, and the presence and concentration of any accelerators.
Q2: How do different classes of curing agents affect the reaction rate?
Different classes of curing agents react with DGEBA through distinct mechanisms, leading to varied reaction rates. Aliphatic amines generally react faster at lower temperatures compared to aromatic amines. Anhydride (B1165640) curing agents typically require higher temperatures and often necessitate the use of an accelerator to achieve a practical curing rate.
Q3: What is the significance of the glass transition temperature (Tg) in the curing process?
The glass transition temperature (Tg) is a critical parameter that indicates the transition of the cured epoxy from a rigid, glassy state to a more rubbery state. For a complete cure, the curing temperature should ideally exceed the final Tg of the fully cured network.[1] An insufficient cure temperature can result in incomplete polymerization, leading to suboptimal mechanical, chemical, and thermal resistance properties.[1]
Q4: Can DGEBA that has crystallized during storage still be used?
Yes, crystallization is a reversible physical process. The DGEBA resin can be restored to its liquid state by gently warming the container to approximately 50-60°C.[2] It is crucial to stir the resin gently until all crystals have dissolved and the liquid is clear before use. Allow the resin to cool to room temperature before mixing with the curing agent.[2]
Troubleshooting Guides
Issue 1: Incomplete or Slow Curing
Symptoms:
-
The cured epoxy remains tacky or soft after the recommended curing time.
-
The final material exhibits poor mechanical properties.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | Ensure the precise weight or mole ratio of DGEBA to the curing agent is used as recommended by the manufacturer. An excess or deficit of the curing agent can lead to an incomplete reaction. |
| Low Curing Temperature | Increase the curing temperature. The cure temperature should be sufficient to achieve the full glass transition temperature (Tg) of the network.[1] Consider a step-wise temperature increase to control the reaction rate.[1] |
| Inadequate Mixing | Thoroughly mix the DGEBA resin and curing agent for the recommended duration, ensuring to scrape the sides and bottom of the mixing container to achieve a homogeneous mixture. |
| Degraded Resin or Curing Agent | Use fresh, properly stored DGEBA and curing agent. Degradation due to age or improper storage can lead to a failure to cure properly.[2] |
| Inhibited Reaction | Ensure all mixing equipment is clean and free of contaminants that could inhibit the curing reaction. |
Issue 2: Cured Epoxy is Too Brittle
Symptoms:
-
The final material fractures easily under stress.
-
Low impact resistance.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High Crosslink Density | The inherent nature of some epoxy-hardener systems results in high crosslink density and brittleness.[3] Consider using a flexibilizing curing agent or adding a reactive flexibilizer to the formulation.[3] |
| Inappropriate Curing Agent | The choice of curing agent significantly impacts the final properties. Evaluate curing agents known to impart greater flexibility. |
| Uncontrolled Exotherm | A high exothermic reaction can lead to internal stresses, causing brittleness. Control the exotherm by reducing the curing temperature, using a slower-reacting hardener, or curing in smaller batches. |
Issue 3: Uncontrolled Exothermic Reaction
Symptoms:
-
Rapid, uncontrolled increase in temperature during curing.
-
Discoloration or charring of the epoxy.
-
Potential for thermal degradation of the material.[1]
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Highly Reactive System | Some DGEBA-curing agent combinations are highly exothermic. Select a less reactive curing agent or an inhibitor to slow down the reaction. |
| High Curing Temperature | Lower the initial curing temperature to moderate the reaction rate. A step-wise temperature increase can also help manage the exotherm.[1] |
| Large Batch Size | The heat generated by the exothermic reaction can be difficult to dissipate in large batches. Reduce the batch size to improve heat management. |
| High Accelerator Concentration | If using an accelerator, reduce its concentration to slow down the curing reaction. |
Quantitative Data Summary
Table 1: Activation Energies (Ea) for DGEBA Cured with Various Curing Agents
| Curing Agent Type | Curing Agent | Activation Energy (Ea) (kJ/mol) | Reference |
| Aromatic Amine | Diaminodiphenyl sulfone (DDS) | 170.7 | [4] |
| Aliphatic Amine | Triethylenetetramine (TETA) | 11.9 kcal/mol (~49.8 kJ/mol) | [5] |
| Anhydride | 4-methyl tetrahydrophthalic anhydride (MeHHPA) | 266.7 | [4] |
| Bio-based | PDEP/DDM | 33.63 | [6] |
Table 2: Effect of Accelerator (DMP-30) Concentration on DGEBA/MHHPA System
| Accelerator (DMP-30) Conc. (%) | Effect on Dielectric Properties | Reference |
| 0.5 | Optimal dielectric properties and highest breakdown strength | [7] |
| > 0.5 | Increased dielectric constant and loss, decreased breakdown strength | [7] |
Experimental Protocols
Protocol 1: Determination of Curing Kinetics by Differential Scanning Calorimetry (DSC)
Objective: To determine the total heat of reaction (ΔH), peak exothermic temperature, and derive kinetic parameters such as activation energy (Ea).[8]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured DGEBA/curing agent mixture into an aluminum DSC pan and hermetically seal it.[4]
-
Instrument Setup: Place the sealed pan in the DSC instrument. Use an empty sealed pan as a reference. Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).[8]
-
Non-isothermal Scan:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20°C/min) to a temperature where the curing reaction is complete (e.g., 250°C).[8]
-
Record the heat flow as a function of temperature.
-
-
Isothermal Scan:
-
Rapidly heat the sample to the desired isothermal curing temperature.
-
Hold the sample at this temperature until the reaction is complete (i.e., the heat flow returns to the baseline).
-
Record the heat flow as a function of time.
-
-
Data Analysis:
-
For non-isothermal scans, integrate the area under the exothermic peak to determine the total heat of reaction (ΔH).
-
The peak of the exotherm indicates the temperature of the maximum reaction rate.
-
Use model-free kinetics (e.g., Kissinger or Ozawa-Flynn-Wall methods) with data from multiple heating rates to calculate the activation energy (Ea).
-
Protocol 2: Monitoring Curing with Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To monitor the disappearance of reactive functional groups (e.g., epoxy ring) and the appearance of new functional groups during the curing process.
Methodology:
-
Sample Preparation: Prepare a thin film of the uncured DGEBA/curing agent mixture between two potassium bromide (KBr) plates or on an appropriate substrate for Attenuated Total Reflectance (ATR)-FTIR.
-
Data Acquisition:
-
Record an initial spectrum of the uncured sample at room temperature.
-
Heat the sample to the desired curing temperature in a heated cell.
-
Acquire spectra at regular time intervals throughout the curing process.
-
-
Data Analysis:
-
Identify the characteristic absorption band for the epoxy ring, which is typically around 915 cm⁻¹.[9]
-
Monitor the decrease in the intensity of this peak over time.
-
The degree of conversion can be calculated by normalizing the peak area at a given time to the initial peak area.
-
Protocol 3: Determining Gel Time with Rheometry
Objective: To determine the gel time and monitor the evolution of the material's viscoelastic properties during cure.[10]
Methodology:
-
Sample Preparation: Place a small amount of the uncured epoxy mixture onto the lower plate of the rheometer.
-
Instrument Setup: Use a parallel plate or cone-and-plate geometry. Lower the upper plate to the desired gap (e.g., 1 mm).
-
Isothermal Time Sweep:
-
Quickly bring the sample to the desired isothermal curing temperature.
-
Apply a small-amplitude oscillatory shear at a constant frequency (e.g., 1 Hz) and strain.
-
Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
-
Data Analysis: The gel time is typically identified as the point where the storage modulus (G') and the loss modulus (G'') crossover (G' = G'').[8][11]
References
- 1. Epoxy - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. "Experimental modeling of the cure behavior of a formulated blend of DG" by M. Ali and A. Hammami [digitalcommons.memphis.edu]
- 8. benchchem.com [benchchem.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. How to measure gel time - M101 - CKN Knowledge in Practice Centre [compositeskn.org]
- 11. qualitest.ae [qualitest.ae]
Validation & Comparative
A Comparative Guide: Bisphenol A Diglycidyl Ether (BADGE) vs. Bisphenol F Diglycidyl Ether (BFDGE) in Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used epoxy resins: Bisphenol A diglycidyl ether (BADGE or DGEBA) and Bisphenol F diglycidyl ether (BFDGE or DGEBF). The selection between these two foundational components is critical as it dictates the performance characteristics of the final cured epoxy system. This document summarizes their key performance differences, supported by available experimental data, and provides detailed experimental protocols for characterization.
Core Performance Comparison
The primary structural difference between BADGE and BFDGE lies in the linking group between the two phenolic rings: an isopropylidene group in BADGE and a methylene (B1212753) group in BFDGE. This seemingly minor variation leads to significant differences in the properties of the uncured resin and the final cured thermoset.
BFDGE-based resins are characterized by their lower viscosity compared to their BADGE counterparts. This is a significant advantage in processing, allowing for easier impregnation of fibers in composite manufacturing and better flow in coating and adhesive applications. Furthermore, the increased flexibility of the methylene bridge in BFDGE can translate to enhanced toughness and impact resistance in the cured state.[1][2] Conversely, the more rigid structure of BADGE often results in higher thermal stability, including a higher glass transition temperature (Tg), and superior mechanical strength.[1][3] BFDGE is also often cited for its improved chemical resistance against certain solvents.[2][4]
Quantitative Data Summary
The following tables summarize the typical performance characteristics of epoxy resins based on BADGE and BFDGE. It is crucial to note that the properties of the final cured epoxy are highly dependent on the specific curing agent, cure cycle, and any additives used. The data presented here is a compilation from various sources and should be considered as a general comparison, as direct side-by-side experimental data under identical conditions is limited in publicly available literature.
Table 1: Typical Properties of Uncured Resins
| Property | This compound (BADGE) | Bisphenol F Diglycidyl Ether (BFDGE) | ASTM Standard |
| Viscosity at 25°C (mPa·s) | 11,000 - 14,000 | 3,000 - 5,000 | D2196 |
| Epoxy Equivalent Weight (g/eq) | 182 - 192 | 165 - 175 | D1652 |
Table 2: Typical Mechanical Properties of Cured Resins (Amine Cured)
| Property | This compound (BADGE) | Bisphenol F Diglycidyl Ether (BFDGE) | ASTM Standard |
| Tensile Strength (MPa) | 60 - 80 | 55 - 75 | D638 |
| Tensile Modulus (GPa) | 2.5 - 3.5 | 2.3 - 3.2 | D638 |
| Elongation at Break (%) | 3 - 5 | 4 - 6 | D638 |
| Flexural Strength (MPa) | 100 - 130 | 90 - 120 | D790 |
| Flexural Modulus (GPa) | 3.0 - 4.0 | 2.8 - 3.8 | D790 |
| Hardness (Shore D) | 80 - 90 | 78 - 88 | D2240 |
Table 3: Typical Thermal Properties of Cured Resins (Amine Cured)
| Property | This compound (BADGE) | Bisphenol F Diglycidyl Ether (BFDGE) | ASTM Standard |
| Glass Transition Temp. (Tg) (°C) | 140 - 180 | 120 - 160 | E1356 (DSC) |
| Heat Deflection Temp. (HDT) (°C) | 120 - 160 | 100 - 140 | D648 |
| Coefficient of Thermal Expansion (CTE) (ppm/°C) | 50 - 65 | 55 - 70 | E831 (TMA) |
Visualizations: Chemical Structures and Experimental Workflow
To better illustrate the subjects of this guide, the following diagrams have been generated.
References
A Comparative Analysis of Bio-Based Alternatives to Bisphenol A Diglycidyl Ether
The increasing demand for sustainable and safer materials has driven significant research into bio-based alternatives to petroleum-derived chemicals like Bisphenol A diglycidyl ether (BADGE). BADGE is a primary component of many epoxy resins, but concerns over the endocrine-disrupting properties of its precursor, Bisphenol A (BPA), have necessitated the development of high-performance, bio-based substitutes.[1] This guide provides an objective comparison of promising bio-based alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting suitable materials for their applications.
The most promising bio-based alternatives to BADGE are derived from various renewable resources, including lignin (B12514952) (vanillin), carbohydrates (furan, isosorbide), and vegetable oils (cardanol, epoxidized oils).[1][2] These alternatives offer a range of properties that can be tailored for specific applications, often with improved safety profiles.
Quantitative Performance Comparison
The performance of an epoxy resin is critically dependent on both the epoxy monomer and the curing agent. To provide a clear comparison, the following tables summarize key performance metrics of several bio-based alternatives compared to conventional BADGE-based systems.
Table 1: Thermal and Mechanical Properties of Bio-Based Epoxy Resins vs. BADGE
| Property | Vanillin-Based (DADE) + D230[1] | BADGE + D230[1] | Furan-Based + Amine Hardener[1][3] | Isosorbide-Based + Amine Hardener[4] | Cardanol-Based + Amine Hardener[5][6] | Epoxidized Linseed Oil (ELO) + Anhydride Hardener[1] |
| Glass Transition Temp. (Tg) | 106 °C | 98 °C | Improved Tg (Δ = 8–16 °C) vs. phenyl analogues | Lower Tg than BADGE | Lower Tg than BADGE | Variable, e.g., ~54°C |
| Tensile Strength | 57.4 MPa | 45.1 MPa | High Strength[7] | Comparable to BADGE | Generally lower than BADGE | Lower than BADGE |
| Elongation at Break | 3.1% | 2.4% | - | Improved flexibility | Significantly higher than BADGE | Higher than BADGE |
| Tensile Modulus | - | - | Improved glassy modulus (Δ = 0.1 to 0.6 GPa)[3] | - | Lower than BADGE | Lower than BADGE |
Table 2: Other Notable Properties of Bio-Based Epoxy Resins
| Property | Vanillin-Based | Furan-Based | Isosorbide-Based | Cardanol-Based | Epoxidized Vegetable Oils |
| Key Advantage | High performance, potential for recyclability.[8] | High char yield, good thermal stability.[9] | Improved UV resistance and impact resistance. | Increased flexibility and hydrophobicity.[5][10] | Low cost, biodegradable, low toxicity.[11] |
| Primary Bio-Source | Lignin[8] | Carbohydrates (e.g., from corn cob)[7] | Starch (glucose)[12] | Cashew nutshell liquid (CNSL)[5] | Various vegetable oils (soybean, linseed, etc.)[2][11] |
| Viscosity | - | Low to medium[7] | Lower than BADGE | Generally lower than BADGE[5] | Very low compared to BADGE[13] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of these materials. Below are summaries of typical experimental protocols for the synthesis and characterization of bio-based epoxy resins.
Synthesis of Bio-Based Epoxy Resins
-
Vanillin-Based Epoxy (DADE - a bifunctional epoxy from vanillin): The synthesis involves a reaction between vanillin (B372448) and formaldehyde (B43269) to form a di-aldehyde, followed by a reaction with epichlorohydrin (B41342) in the presence of a base like sodium hydroxide.[14] The mixture is typically heated and stirred, and the resulting product is then purified.
-
Furan-Based Epoxy Resins: These are often produced through the polycondensation of furan (B31954) compounds like furfuryl alcohol or furfural, typically under mild acid catalysis.[7] The reaction is often stopped by the addition of a base to yield a storable resin.
-
Isosorbide (B1672297) Diglycidyl Ether (ISDGE): A common method involves the reaction of isosorbide with epichlorohydrin in the presence of a base such as sodium hydroxide.[15] Another approach is the Williamson ether synthesis by reacting isosorbide with allyl bromide followed by epoxidation.[8]
-
Cardanol-Based Epoxy Resins: Cardanol, derived from cashew nutshell liquid, is epoxidized using epichlorohydrin in the presence of a caustic soda catalyst. The reaction time influences the final epoxide equivalent.[5]
-
Epoxidized Vegetable Oils (EVOs): This process involves the epoxidation of the double bonds in the fatty acid chains of vegetable oils. A common method is the in-situ formation of peracids (e.g., peracetic acid from acetic acid and hydrogen peroxide) in the presence of a catalyst, such as an acidic ion-exchange resin.[11][16]
Characterization Techniques
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the chemical structure of the synthesized epoxy resins. Key spectral bands indicate the presence of epoxy groups (around 910 cm⁻¹, 854 cm⁻¹, and 750 cm⁻¹), the disappearance of hydroxyl groups, and the formation of ether linkages.[17][18] The curing process can be monitored by observing the decrease in the intensity of the epoxy ring absorption bands.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for detailed structural elucidation of the synthesized monomers and resins, confirming the attachment of glycidyl (B131873) groups and other structural features.[3]
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the glass transition temperature (Tg), which indicates the transition from a rigid to a more flexible state.[20] It is also used to study the curing kinetics by measuring the heat of cure (ΔH), which is the total heat evolved during the exothermic curing reaction.[20] A typical procedure involves heating a small sample (5-10 mg) in an aluminum pan at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[6][20]
-
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the cured epoxy resins by measuring the weight loss of a sample as a function of temperature.[6] A typical experiment involves heating a sample (15-20 mg) at a specific rate (e.g., 10 °C/min) in an inert (nitrogen) or oxidative (air) atmosphere to determine the onset of decomposition and the char yield at high temperatures.[6][21]
-
Dynamic Mechanical Analysis (DMA): DMA is used to measure the viscoelastic properties of the cured materials, such as the storage modulus (a measure of stiffness) and the tan delta (a measure of damping), as a function of temperature. The peak of the tan delta curve is often used to determine the glass transition temperature.[22]
-
Tensile Testing: The mechanical properties of the cured epoxy resins, such as tensile strength, tensile modulus, and elongation at break, are determined using a universal testing machine according to standards like ASTM D638.[5][22] Dog-bone-shaped specimens are pulled at a constant rate until they fracture.[22]
Visualizations
Logical Relationship of Key Comparative Aspects
Caption: Key aspects for comparing BADGE with its bio-based alternatives.
General Experimental Workflow for Comparison
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Eco-friendly synthesis of cardanol-based AB monomer for formaldehyde-free phenolic thermosets - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00058C [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Resin –TGA [thermconscientific.com]
- 7. Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US9605108B2 - Isosorbide-derived epoxy resins and methods of making same - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic developments in the epoxidation of vegetable oils and the analysis methods of epoxidized products - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05943A [pubs.rsc.org]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. researchgate.net [researchgate.net]
- 13. US20150307650A1 - Isosorbide-derived epoxy resins and methods of making same - Google Patents [patents.google.com]
- 14. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 15. file.sdiarticle3.com [file.sdiarticle3.com]
- 16. researchwithrowan.com [researchwithrowan.com]
- 17. Synthesis and processing of a furan-based epoxy resin for high temperature applications [morressier.com]
- 18. scielo.br [scielo.br]
- 19. tandfonline.com [tandfonline.com]
- 20. benchchem.com [benchchem.com]
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. Resin Formulators Tensile Strength Testing Per ASTM D638 | GracoRoberts [gracoroberts.com]
Validation of analytical methods for BADGE detection using LC-MS/MS.
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of validated analytical methods for the quantification of Bisphenol A diglycidyl ether (BADGE) and its derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide provides a comprehensive overview and comparison of various validated LC-MS/MS methods for the detection and quantification of BADGE and its related compounds in different matrices, primarily focusing on food samples. The information presented is collated from peer-reviewed scientific literature to aid researchers in selecting and implementing the most suitable analytical method for their specific needs.
Performance Comparison of LC-MS/MS Methods
The following table summarizes the key performance characteristics of different LC-MS/MS methods for the analysis of BADGE and its derivatives. This allows for a direct comparison of their linearity, limits of quantification (LOQ), recovery rates, and precision.
| Method Reference | Matrix | Analytes | Linearity (µg/kg) | LOQ (µg/kg) | Recovery (%) | Precision (RSD, %) |
| --INVALID-LINK--[1][2][3] | Canned Fish | BADGE and its hydrolysed derivatives | Up to 1000 | 2-10 | 89-109 | 6-12 (intra and inter-day) |
| [LC-MS/MS for food simulants](4, 53][4] | Food Simulants | BADGE, NOGEs, and related compounds | Not Specified | 0.94-49.3 (µg/L) | Not Specified | Not Specified |
| 6[6] | Plasma and Urine | BADGE, BADGE·H₂O, BADGE·2H₂O | Not Specified | 0.05-0.2 (ng/mL) | >51.4 | <15 |
| 7[7] | Canned Food and Beverages | BADGE, BFDGE, and their derivatives | Not Specified | 1.0-4.0 (food), 0.13-1.6 (beverages) (µg/L) | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis based on the cited literature.
Sample Preparation: Canned Fish[1][2]
-
Homogenization: Homogenize the entire content of the can.
-
Extraction:
-
Mix 3 g of the homogenized sample with 6 mL of ethyl acetate.
-
Shake the mixture for 20 minutes.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer 5 mL of the supernatant to a vial and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in 1 mL of a methanol (B129727):water (1:1) solution.
-
-
Filtration: Filter the reconstituted extract before injection into the LC-MS/MS system.
Sample Preparation: Beverages[6]
-
Degassing: Degas a 20 mL sample of the beverage by sonication for 20 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition a polymeric SPE cartridge with 3 mL of methanol and 3 mL of water.
-
Load 3 mL of the degassed sample onto the conditioned cartridge.
-
Elute the analytes with 4 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected fraction to dryness.
-
Reconstitute the extract with 1 mL of methanol:water (1:1).
-
-
Filtration: Filter the reconstituted extract before injection.
LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of ammonium (B1175870) formate (B1220265) in water and methanol or acetonitrile (B52724) is frequently employed.[1][2] The use of an alkaline mobile phase with ammonium hydroxide (B78521) can improve sensitivity.[8]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 10 µL.[7]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is common.[6]
-
Ionization Strategy: Formation of [M+NH₄]⁺ adducts can be utilized for quantification.[1][2]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of BADGE in food samples using LC-MS/MS.
References
- 1. A LC-MS/MS method for the determination of BADGE-related and BFDGE-related compounds in canned fish food samples based on the formation of [M+NH(4)](+) aducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS analysis of BADGE, NOGEs, and their derivatives migrated from food and beverage metal cans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. Analysis of this compound (BADGE) and its hydrolytic metabolites in biological specimens by high-performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Comparative Cytotoxicity of BADGE and its Chlorinated Derivative: A Guide for Researchers
A detailed analysis of the cytotoxic effects of bisphenol A diglycidyl ether (BADGE) and its chlorinated derivative, BADGE·2HCl, reveals a higher toxicity profile for the chlorinated compound in human placental cells. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a comprehensive comparison of these compounds.
Executive Summary
Recent in vitro studies demonstrate that both BADGE and its chlorinated derivative, BADGE·2HCl, exhibit greater cytotoxicity compared to the hydrolyzed form, BADGE·H₂O. Notably, BADGE·2HCl has been identified as the most cytotoxic among these derivatives. The primary mechanism of toxicity appears to be linked to the disruption of lipid homeostasis.
Quantitative Cytotoxicity Data
The following table summarizes the comparative cytotoxicity of BADGE and its derivatives as observed in the human placental choriocarcinoma cell line, JEG-3.
| Compound | Cell Line | Exposure Time | Key Findings |
| BADGE | JEG-3 | 24 hours | Higher cytotoxicity than BADGE·H₂O.[1][2] |
| BADGE·2HCl | JEG-3 | 24 hours | Higher cytotoxicity than BADGE and BADGE·H₂O.[1][2] |
| BADGE·H₂O | JEG-3 | 24 hours | Lower cytotoxicity compared to BADGE and BADGE·2HCl.[1][2] |
Further quantitative data such as specific IC50 values for cytotoxicity of BADGE and BADGE·2HCl were not explicitly provided in the primary source material.
Experimental Protocols
The cytotoxic effects of BADGE and its derivatives were evaluated using a cell viability assay with the human placental cell line JEG-3.
Cell Culture and Treatment
-
Cell Line: Human placental choriocarcinoma (JEG-3) cells were maintained in Minimum Essential Medium (MEM).
-
Culture Conditions: The medium was supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and a 1% antibiotic/antimycotic solution. Cells were cultured at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: For the experiments, JEG-3 cells were seeded in 96-well plates. After 24 hours, the cells were exposed to varying concentrations of BADGE, BADGE·H₂O, and BADGE·2HCl for an additional 24 hours.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was utilized to assess cell viability. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells, which forms a purple formazan (B1609692) product.
-
Reagent Preparation: An MTT solution (1.67 mg/mL) is prepared.
-
Incubation: Following the 24-hour exposure to the test compounds, 20 µL of the MTT solution was added to each well. The plates were then incubated for 2 hours.
-
Solubilization: After incubation, the culture medium was removed, and 200 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured at 540 nm using a microplate spectrophotometer. The intensity of the purple color is proportional to the number of viable cells.
Signaling Pathways and Mechanisms of Cytotoxicity
The primary mechanism of cytotoxicity for BADGE and its chlorinated derivative, BADGE·2HCl, in placental cells appears to be the disruption of lipid metabolism.
Exposure to BADGE·2HCl leads to a significant decrease in diacyl- and triacyl-glycerides (DGs and TGs) and some membrane lipids.[1][2] In contrast, BADGE exposure results in an accumulation of TGs.[1][2] This alteration of the cellular lipidome is a key factor in the observed cytotoxicity.
The following diagram illustrates the proposed mechanism of action leading to cytotoxicity.
The following diagram outlines the general workflow for assessing the cytotoxicity of these compounds.
References
Bisphenol A diglycidyl ether (DGEBA) vs. Bisphenol A bis(2-hydroxyethyl)ether (BPA-BHE).
In the realm of polymer chemistry and materials science, Bisphenol A (BPA) derivatives are foundational monomers for a wide array of applications. Among these, Bisphenol A diglycidyl ether (DGEBA) and Bisphenol A bis(2-hydroxyethyl)ether (BPA-BHE) are two prominent compounds frequently employed in the synthesis of epoxy resins and other polymers. While both share the common BPA backbone, their distinct functional groups—epoxide in DGEBA and primary alcohol in BPA-BHE—impart significantly different chemical reactivities and result in polymers with varied performance characteristics.
This guide provides an objective comparison of DGEBA and BPA-BHE, offering a comprehensive overview of their chemical and physical properties, performance in key applications, and toxicological profiles. The information is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of DGEBA and BPA-BHE is crucial for their application in material synthesis. The presence of reactive epoxy rings in DGEBA versus hydroxyl groups in BPA-BHE dictates their solubility, viscosity, and thermal behavior.
| Property | This compound (DGEBA) | Bisphenol A bis(2-hydroxyethyl)ether (BPA-BHE) |
| Molecular Formula | C₂₁H₂₄O₄ | C₁₉H₂₄O₄ |
| Molecular Weight | 340.41 g/mol | 316.39 g/mol |
| Appearance | Colorless to pale straw-colored viscous liquid | White to off-white solid |
| Melting Point | 40-44 °C[1] | ~112 °C |
| Boiling Point | > 200 °C (decomposes) | Not readily available |
| Density | ~1.16 g/mL at 25 °C[2][3] | Not readily available |
| Solubility | Soluble in organic solvents like acetone, toluene (B28343), and ketones. Insoluble in water.[4] | Soluble in organic solvents. Higher water solubility than DGEBA due to hydroxyl groups. |
| Viscosity | 11,000-14,000 cP at 25 °C | Not applicable (solid at room temperature) |
Performance Comparison in Epoxy Resin Applications
The primary application for DGEBA is as a prepolymer for epoxy resins. BPA-BHE can also be used in the synthesis of specialty epoxy resins, often to impart hydrophilicity, or as a chain extender in polyurethanes and polyesters. The performance of the resulting thermosets is highly dependent on the choice of curing agent and curing conditions.
| Performance Metric | DGEBA-based Epoxy | BPA-BHE-based Polymer |
| Curing Mechanism | Ring-opening polymerization of epoxide groups with amines, anhydrides, etc. | Esterification or urethane (B1682113) formation via hydroxyl groups. |
| Tensile Strength | 60 - 80 MPa | Varies depending on the polymer system. |
| Flexural Strength | 100 - 130 MPa | Varies depending on the polymer system. |
| Adhesive Strength (Lap Shear) | 15 - 25 MPa | Varies depending on the polymer system. |
| Glass Transition Temperature (Tg) | 120 - 180 °C (depending on cure) | Varies depending on the polymer system. |
Experimental Protocols
Standardized testing methodologies are critical for the accurate comparison of material properties. Below are detailed protocols for key experiments used to evaluate the performance of epoxy resins derived from DGEBA and polymers synthesized from BPA-BHE.
Synthesis of this compound (DGEBA)
DGEBA is synthesized via the reaction of Bisphenol A with an excess of epichlorohydrin (B41342) in the presence of a basic catalyst, typically sodium hydroxide (B78521).[5]
Protocol:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve Bisphenol A in an excess of epichlorohydrin.
-
Catalyst Addition: Gradually add a stoichiometric amount of sodium hydroxide solution to the reaction mixture while maintaining the temperature at 60-70°C.
-
Reaction: Continue stirring the mixture for several hours until the reaction is complete, as monitored by titration of the epoxide content.
-
Purification: Remove the excess epichlorohydrin by vacuum distillation. Wash the resulting crude DGEBA with water to remove sodium chloride and any remaining catalyst.
-
Drying: Dry the purified DGEBA under vacuum to remove any residual water.
Synthesis of Bisphenol A bis(2-hydroxyethyl)ether (BPA-BHE)
BPA-BHE is typically synthesized by the ethoxylation of Bisphenol A with ethylene (B1197577) oxide or by the reaction of Bisphenol A with ethylene carbonate.[6]
Protocol (using Ethylene Carbonate):
-
Reaction Setup: In a reaction vessel, combine Bisphenol A and ethylene carbonate in a 1:2 molar ratio.
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as potassium carbonate.
-
Reaction: Heat the mixture to 150-180°C and maintain the temperature with stirring for several hours. The reaction proceeds with the evolution of carbon dioxide.
-
Purification: After the reaction is complete, the product can be purified by recrystallization from a suitable solvent, such as toluene or a mixture of ethanol (B145695) and water.
Performance Testing of Cured Resins
Tensile Strength and Modulus (ASTM D638):
-
Specimen Preparation: Cast the cured epoxy resin into dog-bone shaped specimens as per ASTM D638 dimensions.[7][8][9][10][11]
-
Conditioning: Condition the specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.
-
Testing: Mount the specimen in a universal testing machine equipped with grips. Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[8]
-
Data Acquisition: Record the load and elongation throughout the test. Calculate tensile strength, tensile modulus, and elongation at break from the stress-strain curve.
Adhesive Lap Shear Strength (ASTM D1002):
-
Substrate Preparation: Prepare metal substrates (e.g., aluminum) by cleaning and abrading the bonding surfaces as per the standard.[12]
-
Adhesive Application: Apply a uniform layer of the epoxy adhesive to the prepared surface of one substrate.
-
Joint Assembly: Assemble the joint by overlapping the two substrates to a specified length (e.g., 12.7 mm) and apply pressure to ensure a consistent bond line thickness.[12]
-
Curing: Cure the bonded specimens according to the adhesive manufacturer's recommendations.
-
Testing: Mount the cured specimen in a universal testing machine and apply a tensile load to the joint at a constant rate until failure.[3][13][14]
-
Data Analysis: Record the maximum load at failure and calculate the lap shear strength by dividing the maximum load by the bonded area.[3][13]
Signaling Pathways and Toxicological Considerations
The toxicological profiles of DGEBA and BPA-BHE are of significant interest, largely due to their common precursor, Bisphenol A. BPA is a well-known endocrine-disrupting chemical that can mimic estrogen and interact with various nuclear receptors.[1][15][16][17][18][19][20][21]
BPA-Mediated Signaling Pathways
BPA can exert its effects through multiple signaling pathways, primarily by binding to estrogen receptors (ERα and ERβ) and other nuclear receptors.[18][19][22][23][24][25] This interaction can lead to the activation or inhibition of downstream signaling cascades, affecting gene expression and cellular processes.
Caption: Simplified diagram of BPA's interaction with nuclear receptors and subsequent effects on gene expression.
Toxicological Profile Comparison
While both DGEBA and BPA-BHE are derived from BPA, their toxicological properties may differ due to their distinct chemical structures. The epoxide groups in DGEBA are reactive and can potentially interact with biological macromolecules. The hydrolysis of DGEBA can also release BPA. BPA-BHE, with its hydroxyl groups, is generally considered less reactive than DGEBA. However, the potential for these compounds to be metabolized back to BPA remains a concern.
| Toxicological Endpoint | DGEBA | BPA-BHE |
| Acute Toxicity | Low acute toxicity | Data not widely available, expected to be low. |
| Skin Sensitization | Known skin sensitizer | Potential for sensitization, less studied. |
| Genotoxicity | Some in vitro studies show genotoxic potential, but in vivo evidence is less clear. | Limited data available. |
| Endocrine Disruption | Potential endocrine disruptor, primarily due to potential BPA release. | Potential endocrine disruptor, as a BPA derivative.[16] |
Experimental Workflow for Comparative Analysis
A systematic workflow is essential for a robust comparison of DGEBA and BPA-BHE in a specific application.
Caption: A typical workflow for the comparative evaluation of DGEBA and BPA-BHE based resins.
References
- 1. Endocrine-Disrupting Effects of Bisphenol A on the Cardiovascular System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kelid1.ir [kelid1.ir]
- 3. Guide to Adhesive Lap Joint Shear Strength Test ASTM D1002 [admet.com]
- 4. store.astm.org [store.astm.org]
- 5. Bisphenol A (BPA) toxicity assessment and insights into current remediation strategies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05628K [pubs.rsc.org]
- 6. intertekinform.com [intertekinform.com]
- 7. udspace.udel.edu [udspace.udel.edu]
- 8. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
- 9. Resin Formulators Tensile Strength Testing Per ASTM D638 | GracoRoberts [gracoroberts.com]
- 10. Tensile Test Methods for Plastics: ASTM D638 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. sealboss.com [sealboss.com]
- 12. micomlab.com [micomlab.com]
- 13. industrialphysics.com [industrialphysics.com]
- 14. testresources.net [testresources.net]
- 15. The adverse health effects of bisphenol A and related toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bisphenol A: an endocrine disruptor with widespread exposure and multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jchemrev.com [jchemrev.com]
- 18. Bisphenol A: A Model Endocrine Disrupting Chemical With a New Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Endocrine Disruptor Bisphenol A (BPA) Exerts a Wide Range of Effects in Carcinogenesis and Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. csun.edu [csun.edu]
- 21. scienceforthepublic.org [scienceforthepublic.org]
- 22. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Molecular Mechanism of Bisphenol A (BPA) as an Endocrine Disruptor by Interacting with Nuclear Receptors: Insights from Molecular Dynamics (MD) Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Receptor-binding affinities of bisphenol A and its next-generation analogs for human nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Bisphenol A affects androgen receptor function via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Endocrine Disrupting Activity of BADGE Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the endocrine-disrupting activity of Bisphenol A diglycidyl ether (BADGE) and its analogues. The information is compiled from various in vitro and in vivo studies to assist researchers in understanding the potential hormonal activities of these compounds. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further investigation and risk assessment.
Comparative Endocrine Disrupting Activity
The endocrine-disrupting potential of BADGE and its derivatives is a subject of ongoing research. In vitro studies have demonstrated that several of these compounds can interact with hormone receptors, exhibiting estrogenic, anti-estrogenic, and anti-androgenic activities. The following tables summarize the available quantitative data from key experimental assays.
Estrogenic and Anti-Estrogenic Activity
The estrogenic activity of BADGE analogues is primarily assessed through their ability to bind to and activate estrogen receptors (ERs), leading to the transcription of estrogen-responsive genes.
| Compound | Assay Type | Endpoint | Cell Line/System | Result | Reference |
| BADGE | Reporter Gene Assay | Estrogenic Activity | Yeast | More estrogenic than BPA | [1] |
| BADGE·H₂O | Aromatase Activity Assay | IC₅₀ | JEG-3 (Human Placental) | 49 ± 5 µM | [2] |
| BADGE·2H₂O | Neuronal Differentiation | - | Primary Cortical Neurons | Increased mature neurons at 10 and 100 pM | [3][4] |
| BADGE·2HCl | Reporter Gene Assay | Anti-Androgenic Activity | CHO-K1 | Conspicuous antagonistic activity |
IC₅₀: Half-maximal inhibitory concentration.
Androgenic and Anti-Androgenic Activity
The androgenic and anti-androgenic activities of these compounds are determined by their interaction with the androgen receptor (AR).
| Compound | Assay Type | Endpoint | Cell Line/System | Result | Reference |
| BADGE·2HCl | Reporter Gene Assay | Anti-Androgenic Activity | CHO-K1 | Conspicuous antagonistic activity | |
| BFDGE·2HCl | Reporter Gene Assay | Anti-Androgenic Activity | CHO-K1 | Conspicuous antagonistic activity |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test chemical to the estrogen receptor compared to the natural ligand, 17β-estradiol (E2).
Materials:
-
Rat uterine cytosol preparation (source of estrogen receptors)
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Test compounds (BADGE analogues)
-
Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry to separate bound from free radioligand
Procedure:
-
Cytosol Preparation: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to obtain the cytosolic fraction containing the estrogen receptors.[3]
-
Competitive Binding: A constant concentration of [³H]-E2 is incubated with the uterine cytosol in the presence of increasing concentrations of the test chemical.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: HAP slurry is added to each tube to bind the receptor-ligand complexes. The tubes are centrifuged, and the supernatant containing the unbound radioligand is discarded.
-
Quantification: The radioactivity in the HAP pellet, representing the bound [³H]-E2, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test chemical that inhibits 50% of the specific binding of [³H]-E2 (IC₅₀) is calculated. The relative binding affinity (RBA) is then determined relative to the binding affinity of unlabeled E2.
Androgen Receptor Reporter Gene Assay
This assay measures the ability of a test chemical to induce or inhibit the transcriptional activity of the androgen receptor.
Materials:
-
A mammalian cell line (e.g., CHO-K1, 22RV1) stably or transiently transfected with:
-
An expression vector for the human androgen receptor (AR).
-
A reporter plasmid containing an androgen response element (ARE) driving the expression of a reporter gene (e.g., luciferase).
-
-
Test compounds (BADGE analogues)
-
Androgenic agonist (e.g., 5α-dihydrotestosterone, DHT) for anti-androgenicity testing.
-
Cell culture medium and reagents.
-
Luciferase assay reagent.
Procedure:
-
Cell Culture and Treatment: Transfected cells are plated in a multi-well plate and treated with various concentrations of the test compound. For anti-androgenicity, cells are co-treated with a fixed concentration of DHT.
-
Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: The cells are lysed to release the reporter protein (luciferase).
-
Luminescence Measurement: The luciferase assay reagent, containing the substrate luciferin, is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to cell viability. For agonistic activity, the concentration that produces a half-maximal response (EC₅₀) is determined. For antagonistic activity, the concentration that inhibits the DHT-induced response by 50% (IC₅₀) is calculated.[5]
Yeast Two-Hybrid Assay
This assay is a genetic method used to screen for protein-protein interactions, in this case, the ligand-dependent interaction between a nuclear receptor and a coactivator protein.
Materials:
-
Saccharomyces cerevisiae (yeast) strain engineered to have reporter genes (e.g., lacZ) under the control of a promoter with binding sites for a specific transcription factor (e.g., Gal4).
-
Two expression plasmids:
-
"Bait" plasmid: Encodes a fusion protein of the Gal4 DNA-binding domain (DBD) and the ligand-binding domain (LBD) of the hormone receptor (e.g., ERα).
-
"Prey" plasmid: Encodes a fusion protein of the Gal4 activation domain (AD) and a coactivator protein (e.g., TIF2).
-
-
Test compounds (BADGE analogues).
-
Yeast culture media and reagents for β-galactosidase assay.
Procedure:
-
Yeast Transformation: The yeast strain is co-transformed with the bait and prey plasmids.
-
Compound Exposure: The transformed yeast cells are grown in the presence of various concentrations of the test compound.
-
Reporter Gene Activation: If the test compound binds to the receptor LBD, it induces a conformational change that promotes the interaction between the receptor (bait) and the coactivator (prey). This brings the Gal4 DBD and AD into proximity, reconstituting a functional transcription factor that activates the reporter gene.
-
Assay: The activity of the reporter enzyme (e.g., β-galactosidase) is measured.
-
Data Analysis: The concentration of the test compound that produces a half-maximal induction of the reporter gene (EC₅₀) is determined.[6]
Zebrafish Embryo Developmental Toxicity Assay (OECD Test Guideline 236)
This in vivo assay assesses the acute toxicity of chemicals to the embryonic stages of the zebrafish (Danio rerio).
Materials:
-
Fertilized zebrafish eggs.
-
Test compounds (BADGE analogues).
-
Reconstituted water (fish water).
-
Multi-well plates.
-
Stereomicroscope.
Procedure:
-
Exposure: Newly fertilized zebrafish eggs are placed in multi-well plates containing different concentrations of the test chemical dissolved in fish water.
-
Incubation: The embryos are incubated for a period of 96 hours at a controlled temperature (26 ± 1 °C).
-
Observation: At 24, 48, 72, and 96 hours post-fertilization, the embryos are observed under a stereomicroscope for four apical endpoints indicating lethality:
-
Coagulation of fertilized eggs.
-
Lack of somite formation.
-
Lack of detachment of the tail-bud from the yolk sac.
-
Lack of heartbeat.
-
-
Data Analysis: The cumulative mortality is recorded at each observation time. The lethal concentration for 50% of the embryos (LC₅₀) is calculated for each time point.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in endocrine disruption and a general workflow for assessing the endocrine-disrupting potential of chemical compounds.
Caption: Estrogen Receptor Signaling Pathway.
Caption: Androgen Receptor Signaling Pathway.
Caption: Experimental Workflow for EDC Assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An Endocrine-Disrupting Chemical, this compound (BADGE), Accelerates Neuritogenesis and Outgrowth of Cortical Neurons via the G-Protein-Coupled Estrogen Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. Endocrine-disrupting potential of bisphenol A, bisphenol A dimethacrylate, 4-n-nonylphenol, and 4-n-octylphenol in vitro: new data and a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis: DGEBA vs. Multifunctional Epoxy Systems
In the landscape of thermosetting polymers, diglycidyl ether of bisphenol A (DGEBA) has long been the benchmark epoxy resin, prized for its excellent mechanical strength, adhesive properties, and ease of processing. However, the increasing demand for materials with enhanced thermal stability, chemical resistance, and mechanical performance for advanced applications has led to the development and utilization of multifunctional epoxy systems. This guide provides an objective comparison of DGEBA with representative multifunctional epoxy resins, supported by experimental data to inform researchers, scientists, and professionals in materials science and engineering.
Multifunctional epoxy resins, such as epoxy novolacs and glycidyl (B131873) amine epoxies, possess more than two epoxy groups per molecule. This higher functionality leads to a more densely cross-linked network upon curing, which significantly influences the material's properties.[1][2]
Performance Comparison: DGEBA vs. Multifunctional Epoxies
The performance of DGEBA-based systems is compared with that of multifunctional systems, specifically epoxy novolac and a trifunctional epoxy resin (triglycidylether of meta-aminophenol). The following tables summarize key performance indicators based on experimental findings.
Table 1: Mechanical Properties
| Property | DGEBA (Neat) | DGEBA / 10 wt% Novolac Epoxy | DGEBA / 10 wt% Trifunctional Epoxy | Test Standard |
| Tensile Strength (MPa) | ~60 - 70 | Increase observed, but quantitative data varies | ~80 (+14% vs. neat DGEBA) | ASTM D638 |
| Tensile Modulus (GPa) | ~3.0 | Slight increase | ~3.12 (+4% vs. neat DGEBA) | ASTM D638 |
| Flexural Modulus (GPa) | ~3.0 - 4.0 | Increased by ~20% vs. DGEBA-based acrylates | Not specified | ASTM D882 |
Data synthesized from multiple sources, specific values can vary based on the hardener and curing conditions.[3][4][5]
Table 2: Thermal Properties
| Property | DGEBA (Neat) | DGEBA / Novolac Epoxy Blend | DGEBA / 10 wt% Trifunctional Epoxy | DGEBA / Cycloaliphatic Epoxy Blend | Test Method |
| Glass Transition Temp. (Tg, °C) | ~56 - 123 | Generally higher than neat DGEBA | Slight increase (~5%) | Varies with blend ratio | DSC, DMA |
| Initial Decomposition Temp. (°C) | ~221 | Higher than neat DGEBA | Not specified | Increases with DGEBA content | TGA |
The specific values for thermal properties are highly dependent on the curing agent and the blend ratio.[3][6][7]
Table 3: Curing Kinetics
| Property | DGEBA | Novolac Epoxy | Cycloaliphatic Epoxy | Test Method |
| Activation Energy (Ea, kJ/mol) | ~58 - 84 | Generally higher | Lower than DGEBA | DSC |
Lower activation energy suggests a higher reactivity and potentially faster curing.[6][8][9][10]
Structural and Performance Relationship
The fundamental differences in the molecular architecture of DGEBA (a difunctional molecule) and multifunctional epoxies underpin their distinct performance characteristics. The higher number of reactive epoxy groups in multifunctional resins allows for the formation of a more extensive and robust three-dimensional network during curing.[1]
Caption: Molecular structure dictates performance in epoxy systems.
Experimental Protocols
The data presented in this guide is based on standard material characterization techniques. Below are brief descriptions of the key experimental methodologies.
Differential Scanning Calorimetry (DSC) for Curing Kinetics: DSC is employed to study the heat flow associated with the curing reaction. Non-isothermal DSC runs are conducted at multiple heating rates (e.g., 5, 10, 15, 20 °C/min) to determine the activation energy (Ea) of the curing reaction using models such as the Kissinger or Ozawa-Flynn-Wall methods. A lower Ea generally indicates a more reactive system.[9][10][11]
Thermogravimetric Analysis (TGA) for Thermal Stability: TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. This is used to determine the onset of thermal degradation and the material's overall thermal stability. The initial decomposition temperature is a key parameter obtained from TGA curves.[5][7]
Dynamic Mechanical Analysis (DMA): DMA is used to measure the mechanical properties of materials as a function of temperature, time, and frequency. It is a sensitive technique for determining the glass transition temperature (Tg), which corresponds to a significant change in the material's stiffness.[4]
Mechanical Testing (Tensile and Flexural Tests): Standardized tests, such as those defined by ASTM D638 (tensile properties) and ASTM D882 (flexural properties), are used to quantify the mechanical performance of the cured epoxy systems. These tests provide crucial data on strength, stiffness, and ductility.[5]
Caption: Experimental workflow for epoxy performance comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. Multi-functional and Specialty Epoxy Resins [old.westlakeepoxy.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. irjet.net [irjet.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of the Allergenic Potency of DGEBF Analogues and DGEBA
A comprehensive guide for researchers and drug development professionals on the allergenic potential of diglycidyl ether of bisphenol F (DGEBF) analogues in comparison to the widely used diglycidyl ether of bisphenol A (DGEBA).
Diglycidyl ether of bisphenol A (DGEBA) and diglycidyl ether of bisphenol F (DGEBF) are primary components in epoxy resin systems, valued for their strong and flexible properties in various industrial applications.[1] However, both are recognized as potent skin sensitizers, frequently causing occupational and non-occupational allergic contact dermatitis.[2][3][4] This guide provides a detailed comparison of the allergenic potency of DGEBF, its analogues, and DGEBA, supported by experimental data from in vivo and in vitro studies. The aim is to inform the development of safer alternatives with reduced health risks.
Quantitative Assessment of Allergenic Potency
The murine Local Lymph Node Assay (LLNA) is a standard in vivo method for assessing the skin sensitizing potential of chemicals. The assay measures the proliferation of lymphocytes in the draining lymph nodes following topical application of a test substance. The result is expressed as an EC3 value, which is the estimated concentration of the chemical required to induce a three-fold increase in lymphocyte proliferation compared to a control group. A lower EC3 value indicates a higher sensitizing potency.
| Compound | Chemical Structure | LLNA EC3 Value (% w/v) | LLNA EC3 Value (mM) | Allergenic Potency Classification |
| DGEBA | Diglycidyl ether of bisphenol A | 1.2 | 36 | Strong |
| DGEBF | Diglycidyl ether of bisphenol F | 1.1 | 36 | Strong |
| DGEBF Monoepoxide Analogue (1) | Analogue of DGEBF with one epoxide group | 2.3 | Not Reported | Moderate |
| DGEBF Non-epoxide Analogue (2) | Analogue of DGEBF with no epoxide groups | Non-sensitizing up to 30% | 950 | Non-sensitizing |
| Phenyl Glycidyl Ether (PGE) | Reactive diluent | 0.46 | 31 | Strong |
| Novel Epoxy Resin Monomers | Modified DGEBA/DGEBF structures | ~2.5 times higher than DGEBA/DGEBF | Not Reported | Moderate |
Data compiled from multiple sources.[1][5][6]
Key Findings from Quantitative Data:
-
DGEBA and DGEBF are equipotent, both classified as strong sensitizers with nearly identical LLNA EC3 values.[1]
-
The allergenic potency of DGEBF is directly linked to its terminal epoxide groups.[1][2] An analogue with only one epoxide group showed reduced sensitization, while an analogue with no epoxide groups was non-sensitizing.[1]
-
Novel epoxy resin monomers have been developed with significantly decreased skin sensitizing potencies compared to DGEBA and DGEBF, with some demonstrating EC3 values approximately 2.5 times higher.[5][6] These are classified as moderate skin sensitizers.[5]
In Vitro Assessment: The KeratinoSens™ Assay
The KeratinoSens™ assay is an in vitro method for predicting skin sensitization potential. It utilizes a human keratinocyte cell line containing a luciferase reporter gene that is upregulated in response to contact allergens. A compound is considered a sensitizer (B1316253) if it induces the luciferase gene by more than 1.5-fold at non-cytotoxic concentrations.[1]
-
DGEBA, DGEBF, and PGE are all predicted to be sensitizers by the KeratinoSens™ assay, showing a 1.5-fold induction at low micromolar concentrations.[1]
-
The DGEBF monoepoxide analogue (1) is also predicted to be a sensitizer by this assay.[1]
Experimental Protocols
The LLNA is performed to determine the skin sensitizing potential of a substance by measuring lymphocyte proliferation in the draining auricular lymph nodes.
Methodology:
-
Animal Model: Typically, CBA/J or BALB/c mice are used.[7]
-
Test Substance Application: A solution of the test substance at various concentrations (and a vehicle control) is applied to the dorsum of each ear of the mice for three consecutive days.[2][8]
-
Proliferation Measurement: On day five, mice are injected intravenously with [³H]-methyl thymidine (B127349). After a few hours, the mice are euthanized, and the draining lymph nodes are excised.[8][9]
-
Data Analysis: The incorporation of [³H]-thymidine into the DNA of the lymph node cells is measured using β-scintillation counting. The stimulation index (SI) is calculated as the ratio of thymidine incorporation in the test group to that in the vehicle control group. The EC3 value is then determined by linear interpolation as the concentration required to produce an SI of 3.[8]
This in vitro assay assesses the ability of a chemical to induce the Keap1-Nrf2-ARE signaling pathway, which is a key event in skin sensitization.
Methodology:
-
Cell Culture: The KeratinoSens™ cell line, a human keratinocyte cell line, is cultured.
-
Exposure: The cells are exposed to various concentrations of the test chemical for a specified period.
-
Luciferase Assay: The activity of the luciferase reporter gene is measured to determine the level of gene induction.
-
Cytotoxicity Measurement: A parallel assay is conducted to measure the cytotoxicity of the test chemical to ensure that the observed gene induction is not due to cellular stress.
-
Data Analysis: A compound is classified as a sensitizer if it causes a statistically significant induction of the luciferase gene of 1.5-fold or greater at a concentration that is not cytotoxic.[3]
Visualizing Experimental Workflows and Relationships
Caption: Workflow for In Vivo and In Vitro Allergenicity Assessment.
Caption: Structure-Allergenicity Relationship of DGEBF Analogues.
Conclusion
The allergenic potency of DGEBF is comparable to that of DGEBA, with both being classified as strong skin sensitizers.[1] Research into DGEBF analogues has conclusively demonstrated that the terminal epoxide groups are the primary structural feature responsible for their allergenic effects.[1][2] By modifying these structures, such as reducing the number of epoxide groups, it is possible to significantly decrease the sensitizing potential. The development of novel epoxy resin monomers with moderate sensitizing capacity offers a promising path towards safer alternatives in industrial applications, potentially reducing the incidence of allergic contact dermatitis.[5][6] Further research focusing on a medicinal chemistry approach to design less hazardous epoxy resin monomers is crucial for enhancing workplace safety and consumer health.[5]
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. researchgate.net [researchgate.net]
- 3. Nature-derived epoxy resins: Synthesis, allergenicity, and thermosetting properties of pinoresinol diglycidyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Analogues of the Epoxy Resin Monomer Diglycidyl Ether of Bisphenol F: Effects on Contact Allergenic Potency and Cytotoxicity - Chemical Research in Toxicology - Figshare [acs.figshare.com]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. Epoxy resin monomers with reduced skin sensitizing potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Local lymph node assay: 5-bromo-d-deoxyuridine-ELISA method for comparative study in assessing chemical potencies and skin sensitization in BALB/c and CBA/J strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
Tensile strength comparison of DGEBA and bio-based epoxy resins.
A Comparative Guide to the Tensile Strength of DGEBA and Bio-Based Epoxy Resins
The workhorse of the thermoset polymer industry, Diglycidyl ether of bisphenol A (DGEBA), is facing increasing scrutiny due to its petroleum-based origins and the associated health concerns of bisphenol A.[1] This has catalyzed a surge in research and development of bio-based epoxy resins derived from renewable resources like lignin, vanillin, and plant oils.[1] A critical question for the adoption of these green alternatives is whether they can match the robust mechanical properties of their conventional counterparts. This guide provides an objective comparison of the tensile strength of DGEBA and various bio-based epoxy resins, supported by experimental data, to aid researchers and material scientists in material selection.
Quantitative Comparison of Mechanical Properties
The mechanical performance of epoxy resins is a key determinant of their suitability for various applications. The following table summarizes the key tensile properties of DGEBA and several classes of bio-based epoxy resins based on published experimental data. It is important to note that the properties of both DGEBA and bio-based resins can vary significantly based on the specific formulation, curing agent, and curing conditions.
| Material | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| DGEBA (Control) | 71 - 93.5 | ~2.5 | ~4.0 | [1] |
| Vanillin-based | ~30.6 | - | - | [1] |
| Vanillin-based (with 2 wt% inorganic accelerator) | ~73.3 | - | <4.0 | [1][2] |
| Vanillin-derived (DADE-D230) | 57.4 | - | - | [3] |
| Vanillin-derived (EP2) | 80.3 | 2.71 | - | [3] |
| Lignin-based (Eucalyptus) | 66 | 1.7 | 8 | [1] |
| Lignin-based (Spruce) | > DGEBA | - | < DGEBA | [1] |
| Bio-oil & Biochar modified DGEBA | 134 | - | - | [1][4] |
| Itaconic acid-based (TEIA) | Comparable or better than DGEBA | Comparable or better than DGEBA | Comparable or better than DGEBA | [5] |
| Jatropha methyl esters-based (50-50% bio-epoxy/Epoxamite) | 0.49 | 0.00075 | 150 | [6] |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure comparability. The primary method used to determine the tensile properties of these epoxy resins is ASTM D638.[7][8][9]
ASTM D638: Standard Test Method for Tensile Properties of Plastics
This test method is designed to produce tensile property data for the control and specification of plastic materials.[8][9]
Methodology:
-
Specimen Preparation: Dog-bone shaped specimens are prepared from the cured epoxy resin.[10] The dimensions of these specimens are specified in the ASTM D638 standard to ensure consistency across tests.[11]
-
Testing Machine: A universal testing machine capable of applying a tensile force at a constant rate of crosshead movement is used.[10] The machine is equipped with a load cell to measure the applied force and an extensometer to measure the elongation of the specimen.[1]
-
Test Procedure: The dog-bone shaped specimen is placed in the grips of the testing machine. A tensile force is then applied at a constant rate of extension until the specimen fractures.[10] The force and elongation are recorded throughout the test.
-
Data Calculation:
-
Tensile Strength: The maximum stress the material can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Tensile Modulus (Young's Modulus): A measure of the material's stiffness. It is the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing.
-
Comparative Workflow
The following diagram illustrates the general workflow for a comparative study of the mechanical properties of DGEBA and bio-based epoxy resins.
Caption: Workflow for comparing the mechanical properties of DGEBA and bio-based epoxy resins.
References
- 1. benchchem.com [benchchem.com]
- 2. A renewable bio-based epoxy resin with improved mechanical performance that can compete with DGEBA - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent Development of Functional Bio-Based Epoxy Resins [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Properties of a Bio-Based Epoxy Resin with High Epoxy Value and Low Viscosity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Tensile Test Methods for Plastics: ASTM D638 : Shimadzu (Europe) [shimadzu.eu]
- 8. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 9. store.astm.org [store.astm.org]
- 10. Resin Formulators Tensile Strength Testing Per ASTM D638 | GracoRoberts [gracoroberts.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of DGEBA versus Novel Bio-Based Epoxy Formulations
For Researchers, Scientists, and Drug Development Professionals
The workhorse of the thermoset polymer industry, Diglycidyl ether of bisphenol A (DGEBA), is facing increasing scrutiny due to its petroleum-based origins and the associated health concerns of bisphenol A. This has catalyzed a surge in research and development of bio-based epoxy resins derived from renewable resources like lignin (B12514952) and cardanol (B1251761). A critical question for the adoption of these green alternatives is whether they can match the robust thermal properties of their conventional counterparts. This guide provides an objective comparison of the thermal stability of DGEBA and various novel bio-based epoxy formulations, supported by experimental data.
Quantitative Comparison of Thermal Properties
The thermal stability of epoxy resins is a key determinant of their suitability for various applications, particularly those requiring performance at elevated temperatures. The following tables summarize key thermal properties of DGEBA and several classes of bio-based epoxy resins based on published experimental data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Table 1: Thermogravimetric Analysis (TGA) Data for DGEBA and Bio-Based Epoxy Resins
| Material | Curing Agent | Onset Decomposition Temp. (T-onset, °C) | Temp. at Max. Degradation Rate (T-max, °C) | Char Yield at 700°C (%) | Reference |
| DGEBA | Diaminodiphenyl sulfone (DDS) | 378 | 405 | 23.5 | [1] |
| Low molecular polyamide (LMPA) | ~350 | - | - | [2] | |
| Ethylenediamine (EDA) | - | 410 | - | [3] | |
| Lignin-Based | Diaminodiphenyl methane (B114726) (DDM) | 226-244 | - | - | [4] |
| Diethylenetriamine (DETA) | - | - | - | [5] | |
| Blend with DGEBA | 250-300 | 272, 301 | - | [6] | |
| Cardanol-Based | Isophorone diamine (IPDA) | - | - | - | [7] |
| Anhydride | - | >400 | - | [8] | |
| Benzoxazine copolymers | - | Two-stage decomposition | Lower than homopolymers | [9] |
Table 2: Differential Scanning Calorimetry (DSC) Data for DGEBA and Bio-Based Epoxy Resins
| Material | Curing Agent | Glass Transition Temp. (Tg, °C) | Reference |
| DGEBA | Diaminodiphenyl sulfone (DDS) | 201 | [1] |
| Triethylenetetramine (TETA) | - | [3] | |
| Amine Hardener | 115 | ||
| Lignin-Based | Diaminodiphenyl methane (DDM) | - | [5] |
| Diethylenetriamine (DETA) | - | [5] | |
| Bio-based curing agent | 79 | [10] | |
| Cardanol-Based | Isophorone diamine (IPDA) | 50-70 | [7] |
| Anhydride | 67-79 | [8] | |
| Blend with DGEBA | 57-122 | [11] |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure comparability. The following are summaries of the key experimental protocols used to determine the thermal properties of epoxy resins.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition characteristics of cured epoxy resins.
Typical Protocol:
-
A small sample of the cured epoxy resin (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).
-
The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant heating rate (e.g., 10 or 20 °C/min).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (weight % vs. temperature) is analyzed to determine:
-
Onset decomposition temperature (T-onset): The temperature at which significant weight loss begins.
-
Temperature at maximum degradation rate (T-max): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Char yield: The percentage of the initial sample mass remaining at a high temperature (e.g., 700 °C), indicating the amount of carbonaceous residue formed.
-
This method is often performed in accordance with standards such as ASTM E1131.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of cured epoxy resins.
Typical Protocol:
-
A small, accurately weighed sample of the cured epoxy resin (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated at a controlled rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (typically nitrogen).
-
The difference in heat flow required to raise the temperature of the sample and the reference is measured as a function of temperature.
-
The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically determined as the midpoint of this transition.
This analysis is often conducted following guidelines similar to those in ASTM E1356.
Thermal Degradation Pathways
The thermal stability of an epoxy resin is intrinsically linked to its chemical structure and the pathways through which it decomposes at elevated temperatures. Understanding these degradation mechanisms is crucial for designing more thermally robust materials.
DGEBA Epoxy Resins
The thermal degradation of DGEBA-based epoxy resins, typically cured with amine hardeners, proceeds through a complex series of reactions. The initial stages of decomposition involve the cleavage of the weaker bonds in the polymer network. The isopropylidene bridge in the DGEBA structure is often an initial point of scission, leading to the formation of phenolic compounds.[3] The ether linkages are also susceptible to thermal cleavage.[3] At higher temperatures, further fragmentation of the aromatic rings and the crosslinked network occurs, generating a variety of smaller volatile products and a carbonaceous char.[12]
Lignin-Based Epoxy Resins
Lignin, a complex aromatic polymer, imparts a unique thermal degradation behavior to epoxy resins. The degradation of lignin-based epoxies is a multi-stage process.[6] The initial weight loss is often attributed to the decomposition of the more labile aliphatic side chains and the release of water.[6] The complex and highly crosslinked aromatic structure of lignin contributes to a higher char yield at elevated temperatures compared to DGEBA.[7] The degradation of the lignin backbone itself occurs at higher temperatures, leading to the formation of various phenolic and aromatic compounds.[13]
Cardanol-Based Epoxy Resins
The thermal stability of cardanol-based epoxy resins is significantly influenced by the long aliphatic side chain of the cardanol molecule. The degradation typically occurs in two main stages.[9] The first stage, at lower temperatures, involves the decomposition of the unsaturated C15 alkyl side chain.[9] The second, higher-temperature stage corresponds to the degradation of the crosslinked polymer network, including the aromatic rings.[9] The flexible nature of the aliphatic chain can sometimes lead to a lower onset of decomposition compared to the more rigid DGEBA structure.
Conclusion
This guide provides a comparative overview of the thermal stability of conventional DGEBA-based epoxy resins and emerging bio-based alternatives derived from lignin and cardanol. While DGEBA formulations generally exhibit high thermal stability, certain bio-based formulations, particularly those incorporating the rigid aromatic structure of lignin, can offer comparable or even superior performance in terms of char yield. Cardanol-based epoxies, while potentially having a lower onset of decomposition due to their flexible aliphatic chains, offer the advantage of being derived from a renewable, non-food resource. The choice of curing agent plays a critical role in the final thermal properties of all epoxy systems. The provided experimental protocols and degradation pathways offer a framework for researchers and professionals to evaluate and select the most appropriate epoxy formulation for their specific application, balancing performance requirements with sustainability goals.
References
- 1. researchgate.net [researchgate.net]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. researchgate.net [researchgate.net]
- 4. composites.utk.edu [composites.utk.edu]
- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 6. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 7. cdn.techscience.cn [cdn.techscience.cn]
- 8. Cardanol-Derived Epoxy Resins as Biobased Gel Polymer Electrolytes for Potassium-Ion Conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Development of Functional Bio-Based Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of Bisphenol A Diglycidyl Ether (BADGE) Leaching from Various Can Coating Materials
A comprehensive guide for researchers, scientists, and drug development professionals on the migration of BADGE from epoxy, polyester (B1180765), and acrylic-phenolic can coatings, supported by experimental data.
The internal coatings of food and beverage cans are critical for maintaining product quality and safety by preventing interactions between the foodstuff and the metal can. For decades, epoxy resins derived from Bisphenol A diglycidyl ether (BADGE) have been the gold standard due to their excellent chemical resistance and durability.[1][2] However, concerns over the potential migration of BADGE and its derivatives into food have led to the development of alternative coatings, including polyester and acrylic-phenolic resins.[3] This guide provides a comparative analysis of BADGE leaching from these different can coating materials, supported by quantitative data from migration studies.
Executive Summary
This guide summarizes the key findings on the migration of BADGE and other non-intentionally added substances (NIAS) from different can coating materials. While epoxy-based coatings have been extensively studied for BADGE migration, this report also includes available data on polyester and acrylic-phenolic coatings to provide a comparative perspective. The data indicates that the type of coating, the food simulant, and the testing conditions significantly influence the migration levels of these compounds. All presented migration levels are below the specific migration limit (SML) of 9 mg/kg for the sum of BADGE and its hydrolyzed derivatives as set by European Union regulations.[4]
Quantitative Data on Migrant Leaching
The following table summarizes the quantitative data on the migration of BADGE and other relevant compounds from epoxy, acrylic-phenolic, and polyester can coatings into a 50% ethanol (B145695) food simulant during accelerated migration testing at 60°C. This food simulant is often used to represent fatty foods. The data is extracted from a study by Paseiro-Cerrato et al. (2019).[5]
| Coating Material | Migrant | 10 days at 60°C (µg/dm²) | 30 days at 60°C (µg/dm²) |
| Epoxy Resin | Bisphenol A (BPA) | 1.8 | 1.9 |
| BADGE | Not Detected | Not Detected | |
| BADGE·H₂O | 0.09 | 0.09 | |
| BADGE·2H₂O | 0.08 | 0.08 | |
| cyclo-di-BADGE | 1.2 | 1.3 | |
| Acrylic-Phenolic | Benzoguanamine (BGA) | 10.1 | 14.2 |
| Polyester | Isophthalic acid (IPA) | 0.2 | 0.2 |
| Terephthalic acid (TPA) | 0.5 | 0.5 | |
| Ethylene glycol (EG) | 1.5 | 1.7 |
Data sourced from Paseiro-Cerrato, R. et al. (2019). Assessment of the Impact of Accelerated Migration Testing for Coated Food Cans Using Food Simulants.[5]
Experimental Protocols
The data presented in this guide is based on established methodologies for migration testing of food contact materials. The following is a generalized protocol for determining the leaching of BADGE and its derivatives from can coatings.
Migration Testing
-
Can Preparation: Cans with the respective coatings (epoxy, polyester, or acrylic-phenolic) are thoroughly cleaned.
-
Food Simulant Filling: The cans are filled with a food simulant, such as 10% ethanol (for aqueous foods), 3% acetic acid (for acidic foods), or 50% ethanol/95% ethanol (for fatty foods), ensuring a defined surface area-to-volume ratio.[6][7]
-
Exposure Conditions: The filled cans are sealed and subjected to specific time and temperature conditions to simulate processing and long-term storage. Common testing conditions include short-term tests (e.g., 10 days at 40°C or 60°C) and long-term studies that can extend for over a year.[5][8] For high-temperature applications like retorted goods, an initial sterilization step (e.g., 121°C for 2 hours) may be included.[9]
-
Sample Collection: After the exposure period, the food simulant is collected for chemical analysis.
Chemical Analysis
A variety of analytical techniques are employed to identify and quantify the migrated substances.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD): This is a widely used and sensitive method for the quantitative analysis of BADGE and its derivatives.[2][8]
-
Sample Preparation: The food simulant may be directly injected or may require a pre-concentration step using Solid Phase Extraction (SPE) to enhance sensitivity.[6]
-
Chromatographic Separation: A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile (B52724) or methanol.
-
Detection: Fluorescence detection is highly specific for phenolic compounds like BADGE, with excitation and emission wavelengths set appropriately (e.g., 275 nm excitation and 305 nm emission).[10]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These techniques provide high selectivity and sensitivity and are used for both quantification and confirmation of the identity of migrants.[1][4]
-
Ionization: Electrospray ionization (ESI) is commonly used, often forming ammonium (B1175870) adducts of BADGE and its derivatives in the positive ion mode.[1]
-
Mass Analysis: For LC-MS/MS, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for accurate quantification.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is also employed for the analysis of BADGE and other migrants.[7]
-
Derivatization: A derivatization step, such as silylation, is often required to increase the volatility of the analytes for gas chromatographic separation.[7]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a BADGE migration study.
Signaling Pathways and Logical Relationships
The migration of BADGE from can coatings is a physical-chemical process governed by principles of diffusion and partitioning. The logical relationship for the overall migration process can be visualized as follows:
Conclusion
The selection of can coating material has a significant impact on the profile of substances that may migrate into food products. While epoxy resins have been associated with the migration of BADGE and its derivatives, alternative coatings like polyester and acrylic-phenolic present a different set of potential migrants. The provided quantitative data from accelerated migration studies offers a snapshot of the comparative leaching from these materials. It is crucial for researchers and professionals in the field to consider the specific application, food type, and storage conditions when evaluating the suitability of a can coating material. The detailed experimental protocols and analytical methods described in this guide provide a framework for conducting robust migration studies to ensure the safety and quality of canned food products.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of the Impact of Accelerated Migration Testing for Coated Food Cans Using Food Simulants [mdpi.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. Identification and Quantitation Studies of Migrants from BPA Alternative Food-Contact Metal Can Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Migration of bisphenol-A diglycidyl ether (BADGE) and its reaction products in canned foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. foodpackagingforum.org [foodpackagingforum.org]
- 10. tandfonline.com [tandfonline.com]
A comparative study of synthesis methods for halogenated epoxy resins.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthesis methods for halogenated epoxy resins, a critical class of polymers utilized in diverse high-performance applications, from electronics to aerospace. The inclusion of halogens—bromine, fluorine, or chlorine—imparts unique properties to the epoxy matrix, such as flame retardancy, enhanced thermal stability, and improved dielectric performance. This document offers an objective comparison of synthesis methodologies, supported by experimental data, to aid researchers in selecting the optimal method for their specific applications.
Brominated Epoxy Resins: A Focus on Flame Retardancy
Brominated epoxy resins are extensively used as flame retardants, particularly in the electronics industry. The most common precursor is tetrabromobisphenol A (TBBPA), which is reacted with epichlorohydrin (B41342) (ECH) to produce diglycidyl ether of TBBPA (DGETBBPA). Various synthesis methods have been developed to improve efficiency and product quality.
Comparison of Synthesis Methods for DGETBBPA
| Synthesis Method | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Conventional Heating | ~6 hours | 62.4%[1] | Well-established, simple setup. | Long reaction times, lower yield.[1] |
| Microwave Irradiation | 15 minutes[1] | 60%[1] | Rapid synthesis, energy efficient.[2] | Requires specialized equipment. |
| Ultrasonication | Not specified | 70-73%[1] | Higher yield, improved morphology. | Requires specialized equipment. |
| UV Radiation | ~6 hours | 54%[1] | Potentially lower energy consumption. | Lower yield compared to other methods.[1] |
Experimental Protocols for DGETBBPA Synthesis
1. Conventional Heating Method
-
Materials: Tetrabromobisphenol A (TBBPA), Epichlorohydrin (ECH), Isopropanol (B130326), Sodium Hydroxide (NaOH) solution (20%), Methanol, Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve TBBPA and ECH in isopropanol in a molar ratio of 1:8 with constant stirring.
-
Slowly add 0.2 mol of 20% NaOH solution to the reaction mixture.
-
Heat the mixture and maintain at reflux for the specified reaction time.
-
Upon completion, a viscous mass is formed. Wash the product three times with methanol.
-
Purify the product by recrystallization using THF as a solvent to obtain DGETBBPA.
-
2. Microwave Irradiation Method
-
Materials: TBBPA, ECH, Isopropanol, 20% NaOH solution, Methanol.
-
Procedure:
-
In a 30 mL glass vessel suitable for a microwave reactor, dissolve TBBPA and ECH in isopropanol at a molar ratio of 1:8 with stirring.
-
Add 0.2 mol of 20% NaOH solution to the mixture.
-
Irradiate the reaction mixture with microwaves at 110 °C for a hold time of 15 minutes.[1]
-
After cooling, wash the resulting viscous product three times with methanol.
-
Dry the purified product in an oven at 80 °C for 24 hours.
-
Fluorinated Epoxy Resins: Enhancing Performance
The incorporation of fluorine into the epoxy backbone can significantly improve thermal stability, chemical resistance, and dielectric properties, making these resins suitable for advanced electronics and aerospace applications.
Synthesis of Fluorinated Epoxy Resins
A common approach involves the reaction of a fluorinated alcohol with epichlorohydrin. One example is the one-step synthesis of a fluorinated epoxy compound (FO) from 2,2,3,3-tetrafluoro-1-propanol (B1207051) (TFP) and ECH.
Comparison of Catalysts for One-Step Fluorinated Epoxy Synthesis
| Catalyst | Optimal Reaction Time | Relative Yield | Key Observations |
| Sodium Hydroxide (NaOH) aq. | 5 hours[3] | Higher | Decreases the hydrolysis rate of the epoxy ring, leading to a higher yield.[3] |
| Potassium Hydroxide (KOH) aq. | 5 hours | Lower | More prone to cause hydrolysis of the epoxy ring compared to NaOH. |
Experimental Protocol for One-Step Synthesis of Fluorinated Epoxy Resin
-
Materials: 2,2,3,3-tetrafluoro-1-propanol (TFP), Epichlorohydrin (ECH), Cyclohexane (B81311), 40% Sodium Hydroxide (NaOH) aqueous solution.
-
Procedure:
-
In a glass flask, add an excess of ECH and cyclohexane (as a water-carrying agent).
-
Heat the mixture to reflux.
-
Slowly and simultaneously add the 40% NaOH aqueous solution and TFP to the refluxing mixture.
-
Maintain the reaction at 100 °C with stirring for 6 hours.[3]
-
The reaction is complete when all the water has been removed from the system via azeotropic distillation with cyclohexane.
-
The resulting fluorinated epoxy compound can be purified by distillation.
-
Chlorinated Epoxy Resins: Purification and Performance
Epoxy resins synthesized using epichlorohydrin often contain residual chlorine, primarily as hydrolyzable chlorine, which can be detrimental to the performance and reliability of electronic components. Therefore, purification methods are crucial.
Methods for Reducing Hydrolyzable Chlorine Content
A common strategy is a post-synthesis treatment to dehydrohalogenate the remaining chlorohydrin groups.
Comparison of Purification Methods for Chlorinated Epoxy Resins
| Method | Reagent | Solvent | Reaction Time | Final Hydrolyzable Chlorine Content |
| Sodium Hydride Treatment | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 3.5 hours | < 0.005%[4] |
| Alkaline Dehydrohalogenation | Sodium Hydroxide (NaOH) | Isopropanol or Secondary Butanol | Not specified | Significantly reduced |
Experimental Protocol for Sodium Hydride Treatment
-
Materials: Crude chlorinated epoxy resin, Sodium Hydride (NaH), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the crude epoxy resin in anhydrous THF.
-
Add 0.12 g of NaH per a specified amount of resin solution.
-
Stir the mixture at a controlled temperature for 3.5 hours.[4]
-
After the reaction, quench the excess NaH carefully with a proton source (e.g., isopropanol).
-
The purified epoxy resin is recovered by removing the solvent under reduced pressure.
-
Visualizing the Synthesis Pathways
To better understand the experimental workflows and chemical transformations, the following diagrams are provided.
Caption: Synthesis workflow for DGETBBPA.
Caption: One-step synthesis of fluorinated epoxy resin.
Caption: Purification of chlorinated epoxy resin.
References
- 1. Comparative Study of Different Methods of Synthesis and Their Effect on the Thermomechanical Properties of a Halogenated Epoxy-Based Flame-Retardant Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid solid-phase peptide synthesis using thermal and controlled microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emerald.com [emerald.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for BADGE and its Hydrolysis Products in Food Simulants
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methodologies for the separation and quantification of Bisphenol A diglycidyl ether (BADGE) and its hydrolysis products in food simulants.
This guide provides an objective comparison of commonly employed analytical techniques for the validation of methods to separate and quantify BADGE and its primary hydrolysis products, BADGE·H2O and BADGE·2H2O, which can migrate from food contact materials into foodstuffs. The selection of a suitable and validated analytical method is crucial for ensuring food safety and regulatory compliance.
Comparison of Analytical Method Performance
The separation and quantification of BADGE and its hydrolysis products are predominantly achieved using liquid chromatography-based methods. High-Performance Liquid Chromatography (HPLC) coupled with various detectors offers a range of sensitivity and selectivity. The choice of detector depends on the required limits of detection and the complexity of the food simulant matrix.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| HPLC with Fluorescence Detection (FLD) | 6 - 11 ng/mL | 12 - 18 ng/mL | Not Specified | 90 - 114 | [1] |
| HPLC with Photodiode Array (PDA) Detection | 0.24 - 1.22 ng/g | 0.73 - 14.07 ng/g | 0.01 - 0.7 µg/g | Not Specified | [2] |
| LC-MS/MS | 0.28 - 14.8 µg/L | 0.94 - 49.3 µg/L | Not Specified | Not Specified | [3] |
| LC-MS/MS (for biological samples) | 0.05 ng/mL (BADGE, BADGE·H2O), 0.2 ng/mL (BADGE·2H2O) | 0.05 ng/mL (BADGE, BADGE·H2O), 0.2 ng/mL (BADGE·2H2O) | Not Specified | > 51.4 | [4] |
| LC-MS/MS (for canned fish) | Not Specified | 2 - 10 µg/kg | Up to 1000 µg/kg | 89 - 109 | [5][6] |
Experimental Protocols
Detailed and validated experimental protocols are fundamental for reproducible and reliable results. Below are summaries of typical methodologies for the analysis of BADGE and its hydrolysis products.
Sample Preparation: Canned Food Matrix[7]
-
Homogenization: The entire content of the can is homogenized.
-
Extraction: A 3 g sample is mixed with 6 mL of ethyl acetate. The mixture is shaken for 20 minutes and then sonicated for 30 minutes.
-
Centrifugation: The mixture is centrifuged at 4000 rpm for 15 minutes.
-
Evaporation: 5 mL of the supernatant is transferred to a vial and evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried extract is reconstituted in 1 mL of a methanol:water (1:1) solution.
-
Filtration: The reconstituted sample is filtered before injection into the analytical instrument.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)[8]
-
Technique: Reversed-phase gradient high-performance liquid chromatography.
-
Detector: Fluorescence detector.
-
Application: Used to study the stability of BADGE and its derivatives in water-based food simulants.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3]
-
Technique: A simple and novel method for the determination of BADGE and its related compounds.
-
Food Simulants: The method was tested with water, 4% acetic acid, 50% ethanol, and n-heptane.
-
Validation: The method showed acceptable linearity, precision, and accuracy.
Visualizing Key Processes
To better understand the chemical transformations and the analytical workflow, the following diagrams are provided.
Caption: Hydrolysis pathway of BADGE.
Caption: Experimental workflow for method validation.
References
- 1. HPLC를 이용한 캔 식품 및 식품 유사용매 중 BPA, BPF, BADGE, BFDGE 및 분해산물의 동시분석법 [kci.go.kr]
- 2. academic.oup.com [academic.oup.com]
- 3. LC-MS/MS analysis of BADGE, NOGEs, and their derivatives migrated from food and beverage metal cans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of this compound (BADGE) and its hydrolytic metabolites in biological specimens by high-performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A LC-MS/MS method for the determination of BADGE-related and BFDGE-related compounds in canned fish food samples based on the formation of [M+NH(4)](+) aducts | WHO FCTC [extranet.who.int]
Safety Operating Guide
Personal protective equipment for handling Bisphenol A diglycidyl ether
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Bisphenol A diglycidyl ether (BADGE, CAS No. 1675-54-3) in a laboratory setting. Adherence to these guidelines is critical to minimize exposure risks and ensure a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a skin and eye irritant and a known skin sensitizer (B1316253) that may cause an allergic skin reaction.[1][2][3] It is crucial to use appropriate personal protective equipment to prevent direct contact.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale & Citations |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] | Protects against splashes and vapors that can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., rubber gloves) tested according to EN 374.[3][5] | Prevents skin contact, which can cause irritation, dermatitis, and allergic sensitization.[3][6] Always inspect gloves before use and remove them with care to avoid skin contamination.[1] |
| Skin & Body Protection | Clean, body-covering clothing or a lab coat.[7] Protective creams may also be used.[5][8] | Minimizes the risk of accidental skin exposure.[4] Contaminated clothing should be removed immediately and washed before reuse.[2][6] |
| Respiratory Protection | Not typically required for small-scale laboratory use with adequate ventilation. For large-scale use, insufficient ventilation, or when facing concentrations above the exposure limit, use a NIOSH-approved respirator with an appropriate filter (e.g., multi-purpose/ABEK).[1] | Protects against inhalation of vapors or aerosols, especially in poorly ventilated areas.[4] |
Table 2: Occupational Exposure Limits
| Organization | Limit Type | Value | Notes |
| Germany (MAK) | Maximale Arbeitsplatz Konzentration | 5 mg/m³ | Listed as a skin sensitizer.[9] |
| OSHA (PEL) | 8-hour TWA | Not Established | No specific PEL is currently listed for BADGE.[10] |
Operational Plan: Step-by-Step Handling Protocol
A. Preparation and Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][11]
-
PPE Donning: Before handling, put on all required PPE as specified in Table 1.
-
Handling: Avoid contact with skin, eyes, and clothing.[1][2] Do not breathe vapors or mists.[4] Prevent the formation of dust and aerosols.[4][11]
-
Hygiene: Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[2]
B. Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4]
-
Temperature: Recommended storage temperature is 2–8 °C.[2]
-
Incompatibilities: Store separately from strong oxidants and incompatible materials.[5]
Emergency and Disposal Plans
A. First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 3: First Aid Procedures for BADGE Exposure
| Exposure Route | First Aid Measure |
| Inhalation | Move the person to fresh air and have them rest.[5][11] If breathing is difficult or symptoms persist, seek medical attention.[1][4] |
| Skin Contact | Immediately remove contaminated clothing.[2][5] Wash the affected skin with soap and plenty of water for at least 15 minutes.[1][4] If skin irritation or a rash occurs, get medical advice.[2][6] |
| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[4][11] Continue rinsing and seek immediate medical attention.[4][11] |
| Ingestion | Rinse mouth with water.[4][11] Do not induce vomiting.[4] Never give anything by mouth to an unconscious person and seek immediate medical attention.[4][5] |
B. Spill Response Protocol
In the event of a spill, follow these steps to contain and clean the affected area safely. For large spills, evacuate the area and contact emergency personnel.
// Edges start -> evacuate [lhead=cluster_procedure, color="#5F6368"]; evacuate -> ppe [style=solid, dir=forward]; ppe -> ventilate; ventilate -> contain; contain -> cleanup; cleanup -> decontaminate; decontaminate -> end [ltail=cluster_procedure, color="#5F6368"]; } }
Caption: Workflow for handling a small laboratory spill of BADGE.
C. Waste Disposal Plan
-
Waste Collection: All BADGE waste, including contaminated absorbent materials, disposable PPE (gloves, etc.), and empty containers, must be collected in suitable, closed, and clearly labeled containers for disposal.[1][4]
-
Disposal Method: This material and its container must be disposed of as hazardous waste.[2] Do not empty into drains or flush into the sanitary sewer system.[1][2] Disposal should be conducted by a licensed chemical destruction plant or through controlled incineration in accordance with all local, regional, and national regulations.[11]
-
Environmental Precautions: Avoid release to the environment, as the substance is toxic to aquatic life with long-lasting effects.[1][2]
References
- 1. fishersci.ie [fishersci.ie]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | C21H24O4 | CID 2286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dap.com [dap.com]
- 7. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. osha.gov [osha.gov]
- 10. DIGLYCIDYL ETHER OF BISPHENOL A | Occupational Safety and Health Administration [osha.gov]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
